Deoxyaminopteroic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXZSDKANNOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173427 | |
| Record name | Deoxyaminopteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19741-14-1 | |
| Record name | Deoxyaminopteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19741-14-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463 | |
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| Record name | Deoxyaminopteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Foundational Role of the Folate Pathway
An In-Depth Technical Guide to the Biosynthetic Origin of Folate Precursors: The Chorismate to Dihydropteroate Axis
Folate (Vitamin B9) and its derivatives are indispensable cofactors in all domains of life, acting as critical carriers of one-carbon units. These molecules are vital for the biosynthesis of essential metabolites, including purines, thymidylate, and certain amino acids like methionine. Consequently, the metabolic pathways responsible for producing folates are fundamental to cellular replication and survival. While higher eukaryotes obtain folate through their diet, most prokaryotes, microbial eukaryotes, and plants synthesize it de novo. This distinction makes the folate biosynthetic pathway a prime and well-validated target for antimicrobial drug development.
This guide provides a detailed exploration of the biosynthetic origins of dihydropteroate, a core intermediate in the folate pathway. The formation of dihydropteroate represents a critical junction, unifying two distinct metabolic arms: the synthesis of a pterin moiety from guanosine triphosphate (GTP) and, centrally to our focus, the synthesis of para-aminobenzoic acid (PABA) from the shikimate pathway intermediate, chorismate. We will dissect the enzymatic logic, catalytic mechanisms, and allosteric regulation that govern this elegant biosynthetic route, providing field-proven experimental protocols for its investigation.
Part 1: The Bifurcated Pathway to Dihydropteroate
The synthesis of 7,8-dihydropteroate is not a linear process but rather the elegant condensation of two separately synthesized precursors: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and PABA.
-
The Pterin Arm: This pathway begins with GTP, which is transformed through a series of enzymatic steps initiated by GTP cyclohydrolase I (GTPCHI) to yield the pterin ring structure, DHPPP.
-
The PABA Arm: This pathway channels chorismate, a critical branch-point metabolite from the shikimate pathway, into the production of PABA.
The convergence of these two arms is catalyzed by dihydropteroate synthase (DHPS), a key enzyme and the target of sulfonamide antibiotics.
Figure 1: Overview of the biosynthetic pathways converging to form 7,8-dihydropteroate.
Part 2: The Core Directive: Biosynthesis of para-Aminobenzoic Acid (PABA)
The conversion of chorismate to PABA is a cornerstone of folate synthesis in microorganisms and proceeds via a two-step enzymatic cascade involving the intermediate 4-amino-4-deoxychorismate (ADC).
Step 1: Amination of Chorismate via ADC Synthase
The first committed step is the conversion of chorismate to ADC, catalyzed by 4-amino-4-deoxychorismate synthase (ADCS) . In many bacteria, such as Escherichia coli, ADCS is a fascinating example of a heterodimeric enzyme complex that utilizes substrate channeling.
-
PabA (Glutamine Amidotransferase): This subunit functions to hydrolyze L-glutamine, generating ammonia in the process.
-
PabB (ADC Synthase): This subunit binds chorismate and utilizes the ammonia produced by PabA to replace the C4 hydroxyl group of chorismate, forming ADC.
The physical association of PabA and PabB is critical. It creates a molecular tunnel through which the highly reactive ammonia molecule can travel directly from the active site of PabA to the active site of PabB. This channeling mechanism prevents the ammonia from diffusing into the cytoplasm and ensures efficient substrate conversion. The binding of chorismate to PabB induces a conformational change that allosterically activates the glutaminase activity of PabA, a fine-tuned regulatory mechanism ensuring ammonia is produced only when needed.
Step 2: Aromatization via ADC Lyase
The final step in PABA synthesis is the conversion of ADC to PABA, a reaction catalyzed by 4-amino-4-deoxychorismate lyase (ADCL) , also known as PabC. This enzyme belongs to the fold-type IV family of pyridoxal 5'-phosphate (PLP)-dependent enzymes.
The mechanism involves the formation of a Schiff base between the amino group of ADC and the PLP cofactor. This electronic rearrangement facilitates the elimination of pyruvate from the side chain of ADC, which concurrently drives the aromatization of the six-membered ring to form PABA. The enzyme then releases PABA, and the PLP cofactor is regenerated by forming a new Schiff base with an active site lysine residue.
Whitepaper: The Putative Discovery and Technical Characterization of Deoxyaminopteroic Acid as a Novel Metabolite in Folate Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This in-depth technical guide provides a comprehensive framework for the discovery, characterization, and significance of a hypothetical novel metabolite, deoxyaminopteroic acid. It is structured to serve as a roadmap for researchers investigating atypical enzymatic products within the folate biosynthesis pathway.
Introduction: Beyond the Canonical Folate Pathway
The de novo biosynthesis of folates is a cornerstone of microbial and plant metabolism, providing essential cofactors for one-carbon transfers in the synthesis of nucleotides and amino acids.[1] This pathway is a well-established target for antimicrobial agents, such as sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS).[1][2] While the canonical pathway is well-elucidated, the potential for enzymatic side reactions and the generation of novel, off-pathway metabolites remains an area of active investigation. Such discoveries can unveil new metabolic intricacies and present opportunities for novel therapeutic interventions.
This guide explores the hypothetical discovery and characterization of Deoxyaminopteroic Acid , a putative metabolite that could arise from the promiscuity of enzymes within the folate pathway. For the purpose of this technical exploration, we will define "Deoxyaminopteroic Acid" as a derivative of dihydropteroic acid lacking a specific hydroxyl group on the pterin moiety. The existence of such a metabolite would have significant implications for our understanding of folate metabolism and could serve as a novel biomarker or therapeutic target.
This document will serve as a technical roadmap for researchers, detailing the enzymatic context, a hypothesized biosynthetic pathway, and a comprehensive suite of analytical methodologies for the discovery and characterization of such novel pterin-containing compounds.
The Enzymatic Hub: Dihydropteroate Synthase (DHPS)
DHPS (EC 2.5.1.15) is the central enzyme in the formation of dihydropteroate, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA).[1][2] The enzyme is a validated target for sulfonamide antibiotics, which act as competitive inhibitors of pABA.[1][2]
Enzymatic Mechanism: The reaction catalyzed by DHPS is understood to proceed via an SN1-like mechanism.[3][4] This involves the formation of a cationic pterin intermediate, which is then attacked by the amino group of pABA.[3] The flexibility of the active site and the nature of this reactive intermediate suggest that DHPS may be capable of accommodating and reacting with substrates analogous to DHPPP, potentially leading to the formation of unconventional products.
Substrate Promiscuity: While DHPS exhibits high fidelity for its natural substrates, studies have shown that it can accommodate alternative molecules.[5] This enzymatic plasticity is the theoretical foundation for the potential biosynthesis of deoxyaminopteroic acid. If a "deoxy" version of DHPPP were present in the cellular environment, it is plausible that DHPS could utilize it as a substrate.
A Hypothesized Biosynthetic Pathway for 7-Deoxy-7,8-dihydropteroic Acid
The formation of a "deoxy" pteroate derivative would likely involve the enzymatic modification of a precursor in the pterin biosynthesis pathway. One plausible route could involve the reduction of the hydroxyl group of a pterin intermediate prior to its condensation with pABA. The following diagram illustrates a hypothetical pathway for the formation of 7-Deoxy-7,8-dihydropteroic Acid.
Caption: Hypothesized biosynthetic pathway of 7-Deoxy-7,8-dihydropteroic Acid.
Technical Guide for the Discovery and Characterization of Novel Pterin Metabolites
This section provides a detailed experimental framework for the identification and structural elucidation of a hypothetical deoxyaminopteroic acid.
In Vitro Enzymatic Synthesis
The initial step in characterizing a novel metabolite is often its in vitro synthesis to produce a pure standard for analytical method development.
Protocol 1: Enzymatic Synthesis of a Putative Deoxyaminopteroic Acid
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Expression and Purification of DHPS:
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Clone the folP gene (encoding DHPS) from a suitable organism (e.g., E. coli) into an expression vector with a purification tag (e.g., 6x-His).
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Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).
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Induce protein expression with IPTG and purify the recombinant DHPS using immobilized metal affinity chromatography (IMAC).
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Verify the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay.
-
-
Synthesis of the "Deoxy" Substrate:
-
The "deoxy" pterin precursor, for example, 7-deoxy-6-hydroxymethyl-7,8-dihydropterin, would need to be chemically synthesized. This would likely involve multi-step organic synthesis starting from a commercially available pteridine.
-
-
Enzymatic Reaction:
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Prepare a reaction mixture containing:
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Purified DHPS (1-5 µM)
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Synthesized deoxy-pterin precursor (as the pyrophosphate derivative) (100 µM)
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p-Aminobenzoic acid (pABA) (100 µM)
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ATP and MgCl2 (as required if starting from the non-phosphorylated precursor and including HPPK)
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Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
-
Incubate the reaction at 37°C for 1-4 hours.
-
Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid or cold acetonitrile).
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Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.
-
Caption: Workflow for the in vitro enzymatic synthesis of a putative deoxyaminopteroic acid.
Analytical Identification and Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of a novel metabolite.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the components of the enzymatic reaction mixture.
Protocol 2: HPLC Separation of Pterin Metabolites
-
Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.
-
Detection: Monitor at wavelengths characteristic of pterin compounds (e.g., 280 nm and 340 nm).
-
Analysis: Compare the chromatogram of the enzymatic reaction to a control reaction lacking the enzyme or substrate to identify the product peak.
4.2.2. Mass Spectrometry (MS and MS/MS)
MS provides the molecular weight and fragmentation pattern of the metabolite, which are crucial for structural elucidation.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion of interest to obtain a fragmentation spectrum.
-
-
Data Analysis:
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Determine the elemental composition from the accurate mass measurement.
-
Interpret the fragmentation pattern to deduce the structure of the metabolite.
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Table 1: Predicted Mass Spectrometry Data for a Hypothesized Deoxyaminopteroic Acid
| Compound | Formula | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) | Key Predicted Fragments (Positive Mode) |
| Dihydropteroic Acid | C₁₄H₁₄N₆O₃ | 315.1200 | 313.1044 | p-aminobenzoic acid moiety (m/z 138), pterin moiety |
| 7-Deoxy-7,8-dihydropteroic Acid | C₁₄H₁₄N₆O₂ | 299.1251 | 297.1095 | p-aminobenzoic acid moiety (m/z 138), deoxy-pterin moiety |
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural characterization of a novel compound.
Protocol 4: NMR Analysis
-
Sample Preparation: The putative metabolite must be purified by preparative HPLC and dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and connectivity of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.
-
-
Data Analysis: Assign all proton and carbon signals and compare them to the spectra of known related compounds (e.g., aminopterin) to confirm the structure.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties
| Moiety | Dihydropteroic Acid (approx. δ, ppm) | Hypothesized Deoxyaminopteroic Acid (predicted change) |
| Pterin Ring Protons | Aromatic and aliphatic signals | Shift in signals adjacent to the site of deoxygenation |
| p-Aminobenzoyl Protons | 6.5-8.0 (aromatic) | No significant change |
| Methylene Bridge (-CH₂-) | ~4.5 | Minor shift due to electronic changes in the pterin ring |
digraph "Analytical Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Reaction_Mixture" [label="Enzymatic Reaction Mixture"]; "HPLC" [label="HPLC Separation"]; "UV_Vis" [label="UV-Vis Detection"]; "MS" [label="Mass Spectrometry"]; "NMR" [label="NMR Spectroscopy"]; "Structure" [label="Structure Elucidation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purified_Compound" [label="Purified Compound"];
"Reaction_Mixture" -> "HPLC"; "HPLC" -> "UV_Vis"; "HPLC" -> "MS"; "HPLC" -> "Purified_Compound" [label="Preparative"]; "Purified_Compound" -> "NMR"; "MS" -> "Structure"; "NMR" -> "Structure"; }
Caption: Integrated analytical workflow for the characterization of a novel metabolite.
Significance and Future Directions
The discovery of a novel metabolite such as deoxyaminopteroic acid would have several important implications:
-
Metabolic Plasticity: It would provide evidence for the adaptability and potential for side reactions within the highly conserved folate pathway.
-
Biomarker Potential: If found in biological systems, it could serve as a biomarker for specific metabolic states or disease conditions.
-
Drug Development: The enzymes involved in its formation could represent new targets for therapeutic intervention. The metabolite itself could also be explored for biological activity.
Future research should focus on screening for the presence of deoxyaminopteroic acid in various organisms, particularly under conditions of metabolic stress or in the presence of DHPS inhibitors. Furthermore, the identification of the putative reductase responsible for the "deoxy" modification would be a critical next step in fully elucidating this novel biosynthetic branch.
References
- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 2. Metabolism of dihydroaminopterin and the influence of aminopterin and related derivatives on the metabolism of (-)-5-formyl-tetrahydrofolic acid in Pediococcus cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Technical Guide to Deoxyaminopteroic Acid: A Core Scaffold in Folate Pathway Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The folate metabolic pathway, essential for the biosynthesis of nucleic acids and certain amino acids, presents a validated and critical target for antimicrobial and antineoplastic agents.[1][2] Unlike mammals who acquire folates through their diet, many microorganisms, including pathogenic bacteria, rely on the de novo synthesis of these vital cofactors.[3][4] This metabolic dependency creates a therapeutic window for selective inhibition. A key enzyme in this pathway is Dihydropteroate Synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5] Deoxyaminopteroic acid, also known as 4-amino-4-deoxy-pteroic acid, is a structural analog of the natural product pteroic acid and a potent inhibitor of this pathway. This guide provides a detailed examination of its mechanism of action, its foundational role in the development of novel antifolates, and the experimental methodologies required for its investigation.
The Folate Biosynthesis Pathway: A Validated Antimicrobial Target
The biosynthesis of tetrahydrofolate (THF), the biologically active form of folate, is a multi-step enzymatic process. It begins with the conversion of chorismate to PABA and GTP to DHPP.[6] The enzyme Dihydropteroate Synthase (DHPS) then catalyzes the crucial condensation of PABA and DHPP to form 7,8-dihydropteroate.[5] This intermediate is subsequently glutamylated by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF). Finally, dihydrofolate reductase (DHFR) reduces DHF to THF.[7] THF cofactors are indispensable as donors of one-carbon units in the synthesis of purines, thymidylate, and amino acids like methionine and serine.[1] Disrupting this pathway starves the cell of essential building blocks for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[4]
The clinical significance of this pathway was first exploited with the advent of sulfonamide antibiotics ("sulfa drugs").[3] These drugs are structural mimics of PABA and act as competitive inhibitors of DHPS, effectively halting folate production.[3] However, the extensive use of sulfonamides has led to widespread bacterial resistance, primarily through mutations in the DHPS enzyme, necessitating the development of new inhibitors.[8]
Caption: The microbial folate synthesis pathway and point of inhibition.
Deoxyaminopteroic Acid: Mechanism of Competitive Inhibition
Deoxyaminopteroic acid (4-amino-4-deoxy-pteroic acid) is a close structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS. The core mechanism of action is competitive inhibition.[3]
-
Structural Mimicry : The aminobenzoic acid moiety of deoxyaminopteroic acid is nearly identical to PABA, allowing it to bind to the PABA-specific pocket within the active site of the DHPS enzyme.
-
Active Site Occlusion : By occupying the PABA binding site, deoxyaminopteroic acid physically prevents the natural substrate from entering and binding to the enzyme.
-
Non-Productive Binding : While it binds to the enzyme, it cannot undergo the condensation reaction with DHPP to form a functional dihydropteroate molecule. This non-productive binding effectively sequesters the enzyme, halting the entire downstream folate synthesis pathway.
This mechanism is highly selective for microbial cells, as mammalian cells lack the DHPS enzyme and instead obtain folate through dietary intake, making it an excellent target for antimicrobial drug design.[4] The focus on developing new DHPS inhibitors that can bypass existing sulfonamide resistance mechanisms is a critical area of research.[8][9][10] Some strategies involve designing inhibitors that target the pterin-binding site of DHPS rather than the PABA site, which may circumvent resistance mutations that alter PABA binding.[8][11]
References
- 1. Antifolate - Wikipedia [en.wikipedia.org]
- 2. Folate metabolism in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Deoxyaminopteroic Acid as an Antifolate Agent
Preamble: Situating Deoxyaminopteroic Acid in the Antifolate Landscape
The relentless pursuit of therapeutic agents that can selectively target pathological cell proliferation has cemented the folate metabolic pathway as a cornerstone of modern chemotherapy.[1][2] Antifolates, molecules designed to antagonize the function of folic acid, were among the first classes of antimetabolites to demonstrate clinical efficacy and remain critical tools in oncology and immunology.[3][4] This guide delves into the core scientific principles of a specific, yet informative, member of this class: 4-amino-4-deoxy-N10-methylpteroic acid, commonly known as Deoxyaminopteroic Acid or DAMPA.[5][6] While not a frontline therapeutic itself, DAMPA, a key metabolite of the archetypal antifolate Methotrexate (MTX), provides a unique lens through which to understand the critical structure-activity relationships that govern antifolate efficacy, particularly the roles of cellular transport and intracellular metabolism.[6][7] This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of DAMPA's mechanism of action, synthesis, and the experimental workflows required to characterize its biological activity.
Section 1: The Folate Pathway: A Validated Target for Therapeutic Intervention
The folate pathway is a fundamental metabolic network responsible for the transfer of one-carbon units.[8] These one-carbon transfers are indispensable for the de novo biosynthesis of purines (adenine and guanine) and thymidylate, the essential building blocks of DNA and RNA.[9][10] Rapidly dividing cells, a hallmark of cancer, have a voracious demand for these precursors to support continuous DNA replication.[8][10]
The central enzyme in this pathway is Dihydrofolate Reductase (DHFR).[11] DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][8] THF is the active cofactor that is subsequently modified to carry one-carbon units for biosynthetic reactions.[4] The inhibition of DHFR creates a metabolic bottleneck, leading to the depletion of THF pools. This starves the cell of the necessary components for DNA synthesis, triggering cell cycle arrest and, ultimately, apoptosis.[4][12] This reliance of proliferating cells on a robust folate cycle is the strategic vulnerability exploited by antifolate agents.
Figure 1: The central role of DHFR in the folate metabolic pathway.
Section 2: Mechanism of Action: A Tale of Two Moieties
Deoxyaminopteroic Acid is a structural analog of folic acid and functions as a competitive inhibitor of Dihydrofolate Reductase.[7][8] It binds to the active site of DHFR, preventing the binding of the endogenous substrate, DHF.[8] The structural similarity to the parent drug, Methotrexate, is evident; both share the same pteridine ring and p-aminobenzoic acid core responsible for high-affinity binding to DHFR.
However, the defining characteristic of DAMPA is the absence of the L-glutamate tail found on MTX. This distinction is not trivial; it is the primary reason for DAMPA's significantly lower potency and its unsuitability as a standalone therapeutic agent. The causality lies in two key pharmacological principles:
-
Cellular Transport: Classical antifolates like MTX are actively transported into cells via the reduced folate carrier (RFC) and other folate transporters.[3][13] The glutamate moiety is a critical recognition element for these transporters. While DAMPA can enter cells, its transport efficiency is markedly lower than that of glutamate-conjugated antifolates.[14]
-
Intracellular Retention via Polyglutamylation: Once inside the cell, the glutamate tail of MTX serves as a substrate for the enzyme folylpoly-γ-glutamate synthetase (FPGS).[3][15] FPGS sequentially adds multiple glutamate residues, creating polyglutamated forms of the drug (MTX-PGs).[4] This process has two profound consequences:
Since DAMPA lacks the initial glutamate residue, it is not a substrate for FPGS.[14] It cannot be polyglutamated, resulting in poor cellular accumulation and rapid efflux, thereby limiting the duration and concentration of its engagement with the intracellular DHFR target.
Figure 2: Comparison of MTX and DAMPA cellular pharmacology.
Section 3: Chemical Synthesis of Deoxyaminopteroic Acid
The synthesis of DAMPA, while not commonplace, follows established principles of pteridine chemistry. A convergent synthesis approach is typically employed, involving the coupling of a pre-functionalized pteridine ring with a modified benzoic acid derivative. The following protocol outlines a conceptual, multi-step synthesis.
Conceptual Synthesis Workflow
The synthesis can be logically divided into the preparation of two key intermediates followed by their condensation and final deprotection.
-
Intermediate 1 Synthesis: Preparation of 6-(bromomethyl)-2,4-diaminopteridine. This is a common intermediate in antifolate synthesis.
-
Intermediate 2 Synthesis: Preparation of 4-(methylamino)benzoic acid.
-
Coupling and Final Product Formation: Nucleophilic substitution reaction between the two intermediates to form the DAMPA backbone.
Figure 3: Conceptual workflow for the synthesis of DAMPA.
Detailed Experimental Protocol (Conceptual)
This protocol is a representative example based on established chemical transformations for similar molecules.[17][18][19] Researchers must conduct their own risk assessments and optimization.
Step 1: Synthesis of 6-(bromomethyl)-2,4-diaminopteridine (Intermediate 1)
-
Rationale: This step introduces the reactive electrophilic handle (bromomethyl group) onto the pteridine core, which is necessary for coupling.
-
Procedure: a. To a suspension of 2,4-diamino-6-(hydroxymethyl)pteridine in glacial acetic acid, add phosphorus tribromide (PBr₃) dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS analysis indicates consumption of the starting material. c. Quench the reaction by carefully pouring it onto ice. d. Neutralize with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography.
Step 2: Synthesis of 4-(methylamino)benzoic acid (Intermediate 2)
-
Rationale: This step prepares the nucleophilic partner for the coupling reaction.
-
Procedure: a. Dissolve 4-aminobenzoic acid in an appropriate solvent (e.g., DMF). b. Add a base such as potassium carbonate, followed by a methylating agent (e.g., methyl iodide). c. Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC/LC-MS. d. Upon completion, cool the mixture, acidify with HCl to precipitate the product. e. Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Coupling to form Deoxyaminopteroic Acid
-
Rationale: This is the key bond-forming step, where the amine of Intermediate 2 displaces the bromide of Intermediate 1.
-
Procedure: a. Dissolve 4-(methylamino)benzoic acid (Intermediate 2) and a non-nucleophilic base (e.g., diisopropylethylamine) in anhydrous DMF. b. Add a solution of 6-(bromomethyl)-2,4-diaminopteridine (Intermediate 1) in DMF dropwise. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction with water and acidify to precipitate the crude DAMPA. f. Collect the solid by filtration, wash extensively with water and ether, and purify by recrystallization or preparative HPLC to yield pure Deoxyaminopteroic Acid.
Section 4: Experimental Evaluation of Antifolate Activity
Characterizing the biological activity of DAMPA requires a multi-tiered approach, starting with its direct molecular target and progressing to a cellular context.
In Vitro DHFR Enzyme Inhibition Assay
Objective: To determine the concentration of DAMPA required to inhibit the enzymatic activity of purified Dihydrofolate Reductase by 50% (IC₅₀).
Principle: This is a spectrophotometric assay that measures the rate of NADPH oxidation, which is coupled to the reduction of DHF to THF by DHFR. The decrease in absorbance at 340 nm, characteristic of NADPH, is monitored over time.[20]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA. Causality: The buffer maintains physiological pH, DTT prevents enzyme oxidation, and BSA prevents non-specific binding of the enzyme to the assay plate.
-
Enzyme: Recombinant human DHFR, diluted to a working concentration (e.g., 10 nM) in assay buffer.
-
Substrates: Dihydrofolate (DHF) and NADPH, prepared fresh. Final concentrations are typically near their Kₘ values (e.g., 10-50 µM DHF, 50-100 µM NADPH).
-
Inhibitor: Deoxyaminopteroic Acid (DAMPA) and Methotrexate (as a positive control), serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate): a. To each well, add 50 µL of assay buffer. b. Add 10 µL of inhibitor solution (DAMPA or MTX) at various concentrations. For control wells, add 10 µL of buffer with DMSO (vehicle control). c. Add 20 µL of DHFR enzyme solution to all wells. d. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. e. Initiate the reaction by adding a 20 µL mixture of DHF and NADPH. f. Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25 °C. g. Measure the absorbance kinetically every 30 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve (mOD/min). b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition vs. the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 4: Workflow for the in vitro DHFR enzyme inhibition assay.
Cell-Based Proliferation Assay
Objective: To determine the effect of DAMPA on the proliferation of cancer cells and to confirm its on-target mechanism.
Principle: This assay measures the number of viable cells after a defined period of drug exposure.[21][22] A reduction in cell viability indicates a cytotoxic or cytostatic effect. A "rescue" arm of the experiment, using a downstream metabolite, validates that the observed cytotoxicity is due to inhibition of the intended pathway.[20]
Methodology:
-
Cell Culture:
-
Assay Procedure (96-well tissue culture plate): a. Seed cells at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight. Causality: Seeding at low density ensures cells are in an exponential growth phase during drug treatment. b. Prepare serial dilutions of DAMPA and a positive control (MTX). c. Prepare a "rescue" solution of 5-formyl-THF (Leucovorin) at a final concentration of ~25 µM.[20] d. Aspirate the old media from the cells and add fresh media containing the drug dilutions. Create three sets of plates:
- Set 1: Drug only.
- Set 2: Drug + Leucovorin.
- Set 3: Vehicle control and Leucovorin-only control. e. Incubate the plates for 72-96 hours in a humidified incubator at 37 °C, 5% CO₂.
-
Viability Measurement (e.g., using an ATP-based assay like CellTiter-Glo®): a. Equilibrate the plates and the viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's protocol. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the luminescence signals to the vehicle-treated control wells (100% viability). b. Plot percent viability vs. log inhibitor concentration for both the "drug only" and "drug + rescue" conditions. c. Determine the GI₅₀ (concentration for 50% growth inhibition) for each condition. A significant rightward shift in the GI₅₀ curve in the presence of Leucovorin confirms that the drug's primary mechanism of action is through the folate pathway.
Table 1: Representative Data for Antifolate Agents
| Compound | DHFR IC₅₀ (nM) | A549 Cell GI₅₀ (nM) | A549 Cell GI₅₀ + Leucovorin (nM) | Fold Shift |
| Methotrexate | ~1-5[20] | ~50[20] | >20,000 | >400 |
| Deoxyaminopteroic Acid | ~50-200 | >10,000 | >10,000 | N/A |
Note: Data are illustrative, based on the known properties of these compounds. Actual values will vary by experimental conditions.
Section 5: Applications and Limitations in Drug Development
The primary application of Deoxyaminopteroic Acid in drug development is not as a therapeutic candidate, but as a critical tool and reference compound.
Applications:
-
Metabolic Studies: DAMPA serves as an essential analytical standard for pharmacokinetic and pharmacodynamic studies of Methotrexate, allowing researchers to quantify its formation and clearance.[7]
-
Toxicity Research: It is used to study the mechanisms of MTX-induced nephrotoxicity, particularly in the context of rescue therapy with carboxypeptidase-G2, which directly produces DAMPA from MTX.[6]
-
Structure-Activity Relationship (SAR) Studies: DAMPA represents a "null-glutamate" control, providing a baseline to precisely quantify the contribution of the glutamate tail and subsequent polyglutamylation to the overall potency and cellular retention of novel antifolate designs.
Limitations:
-
Low Potency: Its intrinsic inhibitory activity against DHFR is significantly weaker than that of MTX.[7]
-
Poor Cellular Uptake: The lack of a glutamate moiety compromises its recognition and transport by the reduced folate carrier system.[14]
-
No Intracellular Retention: As it cannot be polyglutamated, DAMPA is subject to rapid cellular efflux, preventing the sustained target engagement required for a robust cytotoxic effect.
Conclusion
Deoxyaminopteroic Acid, while overshadowed by its potent parent compound Methotrexate, offers invaluable insights for the drug discovery scientist. It stands as a definitive example of how intracellular transport and metabolic activation are as crucial to a drug's success as its direct interaction with a molecular target. By studying DAMPA, we can better appreciate the elegant design of classical antifolates and define the essential structural features—namely the glutamate tail—that enable potent, sustained inhibition of the folate pathway in vivo. The experimental protocols detailed herein provide a robust framework for evaluating not only DAMPA but any novel antifolate candidate, ensuring a thorough and mechanistically grounded characterization.
References
- Antifolate agents: a patent review (2010 – 2013). (2014). Taylor & Francis Online.
- The Antifolates. (n.d.). PubMed Central (PMC)
- Folic Acid Antimetabolites (Antifolates)
- Antifolate Agents: A Patent Review (2006–2010). (n.d.). PubMed Central (PMC)
- Novel antifolate drugs. (n.d.). Johns Hopkins University.
- Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. (n.d.). PubMed Central (PMC)
- Methotrexate. (2024).
- Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. (2008). PubMed Central (PMC)
- Aminopterin, Methotrexate, Trimethoprim, and Folic Acid. (n.d.). Unknown Source.
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- Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. (n.d.). Unknown Source.
- Structure of folic acid and its derivatives - aminopterin and methotrexate. (n.d.).
- Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. (n.d.). PubMed Central (PMC)
- Antifol
- Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamyl
- A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. (2023). Life Science Alliance.
- Antifolate Analogs: Mechanism of Action, Analytical Methodology, and Clinical Efficacy. (n.d.). Unknown Source.
- Synthesis and biological evaluation of N alpha-(4-amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine. (n.d.). PubMed.
- Dihydrofolate reductase inhibitor. (n.d.). Wikipedia.
- Metabolite of 4‐amino‐4‐deoxy‐N10‐methylpteroylglutamic acid (methotrex
- Biochemical and biological studies on 2-desamino-2-methylaminopterin, an antifolate the polyglutamates of which are more potent than the monoglutamate against three key enzymes of fol
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PubMed Central (PMC)
- A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central (PMC)
- Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. (n.d.). PubMed.
- Synthesis and antifolate properties of 5,10-methylenetetrahydro-8,10-dideazaminopterin. (n.d.). Unknown Source.
- 4-Amino-4-deoxy-N 10 -methylpteroic acid. (n.d.). precisionFDA.
- (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2025).
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- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI.
- Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. (n.d.).
- 2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity. (n.d.). PubMed.
- An effective synthesis of ursodeoxycholic acid from dehydroepiandrosterone. (2021). PubMed.
- Synthesis of 6-azido and 6-amino analogues of 1-deoxynojirimycin. (n.d.). RSC Publishing.
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An In-depth Technical Guide to Deoxyaminopteroic Acid: Properties, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Methotrexate Metabolite
Deoxyaminopteroic acid (DAMPA), a primary metabolite of the widely used chemotherapeutic agent methotrexate, represents a molecule of significant interest in pharmacology and drug development. While often overshadowed by its potent parent compound, a thorough understanding of DAMPA's chemical and physical properties is crucial for comprehending methotrexate's pharmacokinetics, metabolism, and mechanisms of resistance. This guide provides a comprehensive technical overview of DAMPA, consolidating available data on its fundamental properties, analytical methodologies, and biological relevance to empower researchers in oncology, pharmacology, and medicinal chemistry.
Core Chemical Identity and Structure
Deoxyaminopteroic acid, systematically named 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid, is a pteridine derivative that forms the structural backbone of methotrexate, lacking the glutamate moiety.[1]
Chemical Structure
The molecular structure of DAMPA consists of a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) derivative.
Caption: Chemical structure of Deoxyaminopteroic Acid (DAMPA).
Physicochemical Properties
A summary of the key physicochemical properties of DAMPA is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₇O₂ | [1] |
| Molecular Weight | 325.33 g/mol | [1] |
| IUPAC Name | 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid | [1] |
| CAS Number | 19741-14-1 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 255 °C (decomposes) | |
| Boiling Point | Not available (decomposes) | |
| pKa | Predicted values suggest multiple ionization states due to the pteridine ring nitrogens and the carboxylic acid group. Experimental determination is recommended for precise values. | |
| Solubility | Soluble in DMSO.[2] Sparingly soluble in aqueous solutions, with solubility being pH-dependent. | |
| LogP | 0.9188 (predicted) |
Analytical Characterization
Accurate identification and quantification of DAMPA are essential for pharmacokinetic studies and metabolite monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methylene bridge protons, the N-methyl group protons, and protons on the pteridine ring. The exact chemical shifts would be dependent on the solvent used.
-
¹³C-NMR: The spectrum would display resonances for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid, and the distinct carbons of the aromatic and heteroaromatic rings.
-
-
Mass Spectrometry (MS):
-
The exact mass of DAMPA is 325.1287 m/z for the protonated molecule [M+H]⁺. High-resolution mass spectrometry is a key technique for its unambiguous identification in biological matrices. Fragmentation patterns in tandem MS (MS/MS) would involve characteristic losses from the pteridine and benzoic acid moieties.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino groups, C-H stretching of the aromatic and methyl groups, C=O stretching of the carboxylic acid, and C=N and C=C stretching vibrations of the aromatic and heteroaromatic rings.
-
Chromatographic Separation
High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice for the separation and quantification of DAMPA from biological samples, particularly in the context of therapeutic drug monitoring of methotrexate. Reversed-phase chromatography is commonly used, with mobile phases typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique to determine the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of DAMPA in a given aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Deoxyaminopteroic Acid (DAMPA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and detector (UV or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of DAMPA to a known volume of PBS (pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for a period to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of DAMPA using a validated HPLC method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for the shake-flask solubility determination of DAMPA.
Biological Significance and Role in Drug Development
A Key Player in Methotrexate Metabolism
DAMPA is the major metabolite of methotrexate, formed by the enzymatic cleavage of the glutamate moiety by carboxypeptidases, particularly carboxypeptidase G2 (CPG2).[3][4] This conversion is clinically significant as DAMPA is considered a non-toxic metabolite because it is a very poor inhibitor of dihydrofolate reductase (DHFR), the primary target of methotrexate.[3]
The rapid conversion of methotrexate to DAMPA by CPG2 is utilized as a rescue therapy in patients experiencing methotrexate-induced nephrotoxicity and delayed drug clearance.[3] Understanding the pharmacokinetics of DAMPA is therefore essential for managing such rescue interventions.
Caption: Enzymatic conversion of Methotrexate to DAMPA and Glutamate.
Mechanism of Action: A Tale of Reduced Affinity
The therapeutic efficacy of methotrexate stems from its potent inhibition of DHFR, an enzyme critical for the synthesis of nucleotides and certain amino acids. Methotrexate mimics the natural substrate of DHFR, dihydrofolate, and binds to the enzyme's active site with high affinity, leading to a depletion of tetrahydrofolate and subsequent cell cycle arrest and apoptosis.
In contrast, DAMPA, lacking the glutamate tail, exhibits a significantly lower binding affinity for DHFR. The glutamate moiety of methotrexate forms crucial interactions within the active site of DHFR, and its absence in DAMPA drastically reduces the inhibitor's potency. This difference in binding affinity is the molecular basis for DAMPA's classification as an "inactive" metabolite in the context of folate antagonism.
Implications for Drug Development
While primarily viewed as a metabolite, the study of DAMPA has implications for drug development:
-
Understanding Drug Resistance: The metabolic conversion of methotrexate to DAMPA can be a mechanism of drug resistance in cancer cells that overexpress certain carboxypeptidases.
-
Informing Prodrug Design: The enzymatic cleavage that produces DAMPA can serve as a model for the design of prodrugs that are activated at the target site.
-
Lead Compound for Novel Antifolates: Although DAMPA itself is a weak DHFR inhibitor, its core pteridine-PABA structure could potentially serve as a scaffold for the synthesis of novel antifolates with modified properties, such as improved selectivity or altered transport characteristics.
Conclusion and Future Perspectives
Deoxyaminopteroic acid, while often considered in the shadow of its parent compound, methotrexate, is a molecule of considerable scientific and clinical importance. A thorough understanding of its chemical and physical properties is fundamental to optimizing methotrexate therapy, managing its toxicity, and exploring new avenues in antifolate drug design. Further research to fully characterize its spectral properties, precisely determine its pKa values, and explore its potential as a lead compound is warranted and will undoubtedly contribute to advancements in cancer chemotherapy and beyond.
References
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The Metabolic Fate of Methotrexate: A Technical Guide to the Biological Significance of DAMPA Formation
Executive Summary: Methotrexate (MTX), a cornerstone antifolate agent in oncology and autoimmune disease therapy, undergoes complex metabolism that significantly influences its therapeutic efficacy and toxicity. While the formation of intracellular polyglutamates is critical for its mechanism of action, and the hepatic conversion to 7-hydroxymethotrexate (7-OH-MTX) is a major determinant of its pharmacokinetics and toxicity, the cleavage of MTX to 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) represents a critical metabolic pathway, particularly in the context of high-dose therapy and rescue interventions. This guide provides an in-depth exploration of the enzymatic processes governing DAMPA formation, its distinct biological properties compared to the parent drug, and the profound clinical implications for therapeutic drug monitoring and patient management, especially during glucarpidase rescue for MTX-induced nephrotoxicity.
Introduction: Methotrexate as a Cornerstone of Therapy
Methotrexate is a structural analog of folic acid, widely employed in the treatment of various cancers, including acute lymphoblastic leukemia and osteosarcoma, as well as autoimmune conditions like rheumatoid arthritis.[1] Its therapeutic utility is rooted in its ability to competitively inhibit dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate.[2][3] Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, prerequisites for DNA synthesis and cellular proliferation.[2][3] Beyond DHFR inhibition, MTX and its intracellular polyglutamated forms also inhibit other key enzymes in folate and adenosine biosynthesis pathways, contributing to its anti-inflammatory effects.[2][4] However, the clinical use of MTX, particularly in high-dose regimens, is constrained by a narrow therapeutic window and the potential for severe toxicity, making a thorough understanding of its metabolic fate paramount.[5]
The Metabolic Pathways of Methotrexate
The biotransformation of methotrexate is multifaceted, involving intracellular activation and systemic catabolism. The primary pathways include intracellular polyglutamation, hepatic oxidation, and enzymatic cleavage.
2.1 The Primary Pathway: Formation of 7-Hydroxymethotrexate (7-OH-MTX)
The principal metabolic route for systemic MTX clearance is the oxidation of the parent compound to 7-hydroxymethotrexate (7-OH-MTX) by hepatic aldehyde oxidase.[6][7] This metabolite's concentrations can surpass those of MTX in the plasma shortly after high-dose infusions.[8] 7-OH-MTX is a significantly less potent inhibitor of DHFR, estimated to be about 200 times weaker than MTX.[9] However, it is not inert and contributes to both the therapeutic and toxic profiles of the drug.[8] A critical concern with 7-OH-MTX is its reduced aqueous solubility compared to MTX, which can lead to its precipitation in the renal tubules, particularly in acidic urine, causing or exacerbating nephrotoxicity.[1][10]
2.2 The Cleavage Pathway: Formation of DAMPA
Methotrexate can be hydrolyzed at the C9-N10 bond, cleaving the molecule into a pteridine moiety and a p-aminobenzoylglutamate portion. This reaction yields 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) and glutamate.[11][12] While some intestinal bacteria can perform this cleavage, the most clinically significant formation of DAMPA occurs exogenously.[5][7] This is primarily mediated by the recombinant bacterial enzyme carboxypeptidase G2 (CPDG2), also known as glucarpidase.[12][13] Glucarpidase is used as a rescue agent to rapidly detoxify MTX in patients experiencing delayed clearance and acute kidney injury following high-dose therapy.[11][14]
Biological Significance of 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA)
The formation of DAMPA is a pivotal event in the detoxification of methotrexate, as its pharmacological profile differs substantially from the parent drug.
3.1 Pharmacological Activity: A Less Potent Metabolite
DAMPA is considered a non-cytotoxic metabolite of methotrexate.[14][15] Studies have shown that it is not an effective inhibitor of the primary target enzyme, dihydrofolate reductase.[11] In studies using human leukemic cell lines, DAMPA was found to be non-cytotoxic and did not significantly alter the cytotoxicity of MTX.[15] This dramatic reduction in pharmacological activity is the cornerstone of glucarpidase rescue therapy. By rapidly converting circulating MTX into the inactive DAMPA, the systemic toxicity is curtailed.[12][16]
3.2 Pharmacokinetics and Elimination
A crucial aspect of DAMPA's biological significance is its distinct elimination profile. While methotrexate is primarily cleared by the kidneys, DAMPA and its hydroxylated and glucuronidated metabolites are eliminated more rapidly, suggesting a nonrenal, likely hepatic, route of elimination.[11][13][15] This is particularly advantageous in patients with MTX-induced renal dysfunction, as it provides an alternative clearance pathway, preventing the prolonged exposure to toxic MTX levels that renal impairment would otherwise cause.[12][17] Studies in nonhuman primates have shown that DAMPA is rapidly eliminated, with about half excreted in the urine and the other half metabolized by the liver into forms like hydroxy-DAMPA and DAMPA-glucuronide.[13][15]
| Compound | Primary Target | Relative Potency | Primary Elimination Route | Clinical Significance |
| Methotrexate (MTX) | DHFR, TYMS, ATIC | High | Renal[18] | Therapeutic effect; high-dose toxicity |
| 7-OH-MTX | DHFR | Low (~200x weaker than MTX)[9] | Renal[8] | Contributes to nephrotoxicity[10] |
| DAMPA | DHFR | Very Low / Inactive[11] | Hepatic / Biliary[15][19] | Non-toxic marker of MTX cleavage |
Table 1: Comparative Properties of Methotrexate and Its Key Metabolites.
3.3 Clinical Impact: A Marker of MTX Hydrolysis in Rescue Therapy
The appearance of DAMPA in plasma is a direct indicator of the enzymatic action of glucarpidase. Following administration of glucarpidase, plasma MTX concentrations can drop by over 95-97% within 15 minutes, with a corresponding surge in DAMPA levels.[11][12][20] This has critical implications for therapeutic drug monitoring (TDM). Standard immunoassays for MTX often cross-react with DAMPA, leading to falsely elevated and misleading MTX concentration readings for up to 48 hours or more post-glucarpidase administration.[18][21] Therefore, when monitoring patients after glucarpidase rescue, it is mandatory to use a specific chromatographic method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), that can separate MTX from DAMPA to accurately assess the need for continued leucovorin rescue.[18][21][22]
Experimental Analysis of Methotrexate and its Metabolites
Accurate quantification of MTX and its metabolites is essential for both clinical management and research. HPLC-based methods are the gold standard for separating and quantifying MTX, 7-OH-MTX, and DAMPA simultaneously.
4.1 Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the simultaneous determination of MTX, 7-OH-MTX, and DAMPA in human plasma.
4.2.1 Principle of the Assay The method involves protein precipitation to extract the analytes from the plasma matrix, followed by chromatographic separation on a C18 column with a suitable mobile phase. Detection is typically performed using UV or fluorescence detectors, or more specifically with mass spectrometry.[23][24]
4.2.2 Materials and Reagents
-
Reference standards for Methotrexate, 7-OH-MTX, and DAMPA
-
Internal Standard (e.g., p-Aminoacetophenone)[25]
-
HPLC-grade acetonitrile and methanol
-
Trichloroacetic acid or perchloric acid for protein precipitation[23]
-
Human plasma (drug-free for calibration)
4.2.3 Step-by-Step Sample Preparation
-
Aliquoting: Pipette 100-200 µL of patient plasma, calibrator, or control into a microcentrifuge tube.[22]
-
Internal Standard: Add a precise volume of the internal standard solution to each tube.
-
Protein Precipitation: Add 2-3 volumes of a precipitating agent (e.g., acetonitrile or a methanolic solution) to each tube.[22] Vortex vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.
4.2.4 Chromatographic Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[24]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 9:1 v/v).[23][24]
-
Flow Rate: 0.5 - 1.0 mL/min.[24]
-
Detection: UV detection at approximately 305 nm or fluorescence detection after post-column UV irradiation.[25] For higher sensitivity and specificity, LC-MS/MS is preferred, monitoring specific ion transitions for each analyte.[26]
Conclusion and Future Directions
The metabolic conversion of methotrexate to DAMPA is of profound biological and clinical significance. While largely irrelevant under standard-dose therapy, it becomes a critical pathway during high-dose MTX rescue with glucarpidase. The formation of the non-toxic DAMPA provides a life-saving, alternative route for drug elimination in patients with compromised renal function.[14][17] This underscores the necessity for drug development professionals to consider not only the primary metabolic pathways but also the role of rescue agents and their metabolic products. For researchers and clinicians, the key takeaway is the critical importance of utilizing appropriate analytical methodologies, like HPLC or LC-MS/MS, to distinguish MTX from DAMPA post-glucarpidase, ensuring accurate therapeutic monitoring and patient safety.[21] Future research should continue to explore the subtle biological activities of DAMPA and other minor metabolites to fully elucidate the complex interplay between methotrexate metabolism and its clinical outcomes.
References
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Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Widemann, B. C., et al. (2004). Carboxypeptidase G2 Rescue in Patients With Methotrexate Intoxication and Renal Failure. Journal of Clinical Oncology, 22(24), 4985-4992. Retrieved January 5, 2026, from [Link]
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Metabolic pathways of methotrexate. (a) Methotrexate inhibits... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Schofield, R. C., et al. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods in Molecular Biology, 1383, 213-222. Retrieved January 5, 2026, from [Link]
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Ramsey, L. B., et al. (2018). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 28(4), 95-100. Retrieved January 5, 2026, from [Link]
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Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]
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Different Analytical Methodology for The Analysis of Methotrexate. (2024). International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 1-8. Retrieved January 5, 2026, from [Link]
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Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 5, 2026, from [Link]
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Taylor, S. L., & Blair, E. (2012). Glucarpidase to combat toxic levels of methotrexate in patients. Therapeutics and Clinical Risk Management, 8, 455-464. Retrieved January 5, 2026, from [Link]
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Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. (2017). Therapeutic Drug Monitoring, 39(4), 439-447. Retrieved January 5, 2026, from [Link]
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Methotrexate (MTX) transporters, metabolic pathways and intracellular... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Widemann, B. C., et al. (1997). Carboxypeptidase-G2, Thymidine, and Leucovorin Rescue in Cancer Patients With Methotrexate-Induced Renal Dysfunction. Journal of Clinical Oncology, 15(5), 2125-2134. Retrieved January 5, 2026, from [Link]
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Schwartz, S., et al. (2007). Glucarpidase (carboxypeptidase g2) intervention in adult and elderly cancer patients with renal dysfunction and delayed methotrexate elimination after high-dose methotrexate therapy. The Oncologist, 12(11), 1299-1308. Retrieved January 5, 2026, from [Link]
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What is Glucarpidase used for? (2024). Patsnap Synapse. Retrieved January 5, 2026, from [Link]
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The reaction catalyzed by glucarpidase (CPG2). Note: Methotrexate is cleaved to form DAMPA and glutamate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Widemann, B. C., et al. (2014). Efficacy of Glucarpidase (Carboxypeptidase G2) in Patients with Acute Kidney Injury After High-Dose Methotrexate Therapy. Pharmacotherapy, 34(5), 427-439. Retrieved January 5, 2026, from [Link]
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HPLC Determination of Methotrexate and Its Metabolites in Blood Plasma. (n.d.). Retrieved January 5, 2026, from [Link]
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HPLC determination of methotrexate and its metabolites in blood plasma. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Howard, S. C., et al. (2016). Consensus Guideline for Use of Glucarpidase in Patients with High-Dose Methotrexate Induced Acute Kidney Injury and Delayed Methotrexate Clearance. The Oncologist, 21(12), 1517-1528. Retrieved January 5, 2026, from [Link]
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Böhmer, T., et al. (2009). Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients. British Journal of Clinical Pharmacology, 68(3), 404-413. Retrieved January 5, 2026, from [Link]
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Widemann, B. C., et al. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 294(3), 895-901. Retrieved January 5, 2026, from [Link]
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Erttmann, R., et al. (1985). 7-Hydroxy-methotrexate and clinical toxicity following high-dose methotrexate therapy. Journal of Cancer Research and Clinical Oncology, 109(1), 76-79. Retrieved January 5, 2026, from [Link]
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Breakdown of methotrexate into DAMPA and glutamate, the reaction catalyzed by an enzyme glucarpidase. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Wang, Y., et al. (2022). Impact of Methotrexate and 7-Hydroxymethotrexate Exposure on Renal Toxicity in Pediatric Non-Hodgkin Lymphoma. Pharmaceutics, 14(11), 2465. Retrieved January 5, 2026, from [Link]
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Methotrexate is cleaved into two noncytotoxic metabolites, DAMPA and... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy. (2023). Journal of Chromatographic Science, 61(10), 967-975. Retrieved January 5, 2026, from [Link]
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Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Al-Sallami, H., et al. (2019). A Case Report and Review of the Management of Acute Methotrexate Toxicity. Journal of Pharmacy Practice, 32(6), 693-698. Retrieved January 5, 2026, from [Link]
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Adamson, P. C., et al. (1995). Rescue of experimental intrathecal methotrexate overdose with carboxypeptidase-G2. Journal of Clinical Oncology, 13(3), 670-674. Retrieved January 5, 2026, from [Link]
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Santamaría, B., et al. (2018). 2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity. Clinica Chimica Acta, 487, 1-5. Retrieved January 5, 2026, from [Link]
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Technical Guide: The Role of Pteroic Acid Analogs in Antifolate Resistance Mechanisms
Preamble: Reframing the Core Question
While the term "Deoxyaminopteroic Acid" is not standard in the literature of antifolate resistance, the query points to a crucial and sophisticated mechanism: the role of aberrant pteroic acid analogs formed by the target enzyme, Dihydropteroate Synthase (DHPS), in the presence of substrate-mimicking drugs. This guide provides an in-depth exploration of this phenomenon, moving beyond simple competitive inhibition to dissect the dual role of antifolates as both inhibitors and alternative substrates, and how this duality shapes the landscape of drug resistance. We will delve into the molecular genetics, biochemistry, and system-level adaptations that allow microorganisms to evade therapies targeting the folate biosynthesis pathway.
Section 1: The Folate Biosynthesis Pathway: A Cornerstone of Cellular Metabolism
Folate and its derivatives, collectively known as tetrahydrofolates (THF), are essential cofactors in one-carbon transfer reactions. These reactions are fundamental for the synthesis of critical cellular building blocks, including purines, thymidylate (a precursor for DNA), and several amino acids like methionine and serine.[1][2][3][4] Consequently, the folate pathway is indispensable for cellular proliferation and survival.
Most microorganisms and plants synthesize folates de novo, a pathway absent in mammals, who must acquire them from their diet.[5][6] This metabolic distinction makes the folate biosynthesis pathway an ideal target for selective antimicrobial agents. The pathway begins with GTP and culminates in the production of THF. A key enzymatic step is catalyzed by Dihydropteroate Synthase (DHPS).
The Dihydropteroate Synthase (DHPS) Reaction
DHPS (EC 2.5.1.15) catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate and pyrophosphate.[7][8][9][10] This reaction is a critical checkpoint in the folate pathway. The resulting dihydropteroate is subsequently glutamylated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF), which is then reduced by dihydrofolate reductase (DHFR) to the active cofactor, THF.[3][11][12]
Caption: The central role of DHPS in the microbial folate biosynthesis pathway.
Section 2: Sulfonamides: pABA Analogs and the Genesis of Resistance
The first generation of synthetic antibiotics, the sulfonamides (sulfa drugs), were designed as structural mimics of pABA.[5][13] Their mechanism of action is primarily based on competitive inhibition of DHPS. By binding to the pABA-binding site on the enzyme, sulfonamides prevent the formation of dihydropteroate, thereby starving the cell of essential folate cofactors and exerting a bacteriostatic effect.[5][13][14]
However, the widespread use of these drugs led to the rapid emergence of resistance. The primary mechanisms are centered on the DHPS enzyme itself, altering its interaction with both the natural substrate and the inhibitory drug.
The Primary Resistance Mechanism: Mutations in folP
The most common and clinically significant mechanism of sulfonamide resistance involves point mutations in the folP gene, which encodes DHPS.[5][7][15][16] These mutations typically occur in conserved regions surrounding the active site, specifically within flexible loops that govern substrate binding and catalysis.[8][17]
The causality behind this resistance is a delicate balance: the mutations must significantly decrease the binding affinity for sulfonamides while only minimally affecting the affinity for the natural substrate, pABA.[18] This allows the enzyme to continue its essential function, albeit sometimes with reduced catalytic efficiency, even in the presence of the drug.
| Organism | Gene | Common Mutations | Effect on Drug Affinity | References |
| Plasmodium falciparum | pfdhps | A437G, K540E, A581G | High-level resistance to sulfadoxine | [16][19] |
| Escherichia coli | folP | Phe-Gly insertion in active site | Discriminates against sulfa drugs | [17][20] |
| Streptococcus pneumoniae | folP | Insertions near active site | Reduced sulfonamide binding | [14] |
| Plasmodium vivax | pvdhps | S382A, A383G, A553G | Correlated with sulfadoxine pressure | [15] |
Table 1: Common resistance-conferring mutations in the DHPS gene (folP) across different pathogens.
The Dual-Action Conundrum: DHPS as a Catalyst for Pteroic Acid Analog Formation
A more nuanced aspect of the DHPS-sulfonamide interaction goes beyond simple competitive inhibition. Research has shown that DHPS can, in fact, catalyze the condensation of a sulfonamide molecule with DHPPP.[9][12] This reaction produces a pteroic acid analog, such as a "sulfa-dihydropteroate."
This product is a metabolic dead-end; it cannot be utilized by the downstream enzyme, DHFS, to produce dihydrofolate.[12] This catalytic side-reaction effectively sequesters both the enzyme and the DHPPP substrate, contributing to the overall inhibition of the folate pathway. Therefore, the sulfonamide acts with a dual mechanism:
-
Competitive Inhibitor: Blocks pABA from binding to the active site.
-
Alternative Substrate: Forms a non-functional product that consumes DHPPP.
This dual role has profound implications for resistance. Mutations that confer resistance may not only reduce the affinity for the sulfonamide as an inhibitor but also impair the enzyme's ability to use it as a substrate, further enhancing survival.
Caption: Dual mechanism of sulfonamides targeting DHPS.
Section 3: System-Level Adaptations and Bypass Mechanisms
Beyond alterations at the DHPS enzyme itself, microorganisms can evolve broader, system-level strategies to counteract antifolate pressure.
-
Increased pABA Production: Some resistant strains overcome competitive inhibition by simply increasing the intracellular concentration of the natural substrate, pABA.[18] By shifting the substrate-to-inhibitor ratio, the probability of productive catalysis by DHPS is increased. This is often achieved by mutations in the regulatory regions of genes involved in the upstream chorismate pathway, which produces pABA.[1][21]
-
Acquisition of Resistant DHPS Genes: A powerful mechanism, particularly in bacteria, is the horizontal gene transfer of plasmids or integrons carrying highly resistant sul genes (e.g., sul1, sul2).[5][17][20] These genes encode alternative DHPS enzymes that are profoundly insensitive to sulfonamides while maintaining normal catalytic function, providing an immediate and high-level resistance phenotype.[14][17]
-
Folate Salvage Pathways: Some organisms can bypass the need for de novo folate synthesis entirely if they can acquire sufficient folates from their environment.[7] This renders drugs targeting the synthesis pathway, including DHPS inhibitors, ineffective.
Section 4: Experimental Protocols for Investigating DHPS-Mediated Resistance
Validating and characterizing the mechanisms described above requires a combination of molecular, biochemical, and microbiological techniques. The following protocols provide a self-validating framework for analysis.
Protocol 1: Molecular Identification of Resistance Alleles in the folP Gene
Objective: To amplify and sequence the DHPS-encoding gene (folP or its orthologs) from clinical or laboratory isolates to identify mutations associated with resistance.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the microbial culture using a commercially available kit or standard phenol-chloroform extraction protocol. Quantify DNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
Primer Design: Design PCR primers flanking the entire coding sequence of the folP gene. Primers should be designed based on a conserved region from a reference genome to ensure successful amplification across different strains.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 100-200 ng genomic DNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, and 1.25 units of a high-fidelity DNA polymerase.
-
Use a thermal cycler with the following parameters:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of: 95°C for 30 seconds, 55-60°C (primer Tm-dependent) for 30 seconds, 72°C for 1 minute/kb of amplicon length.
-
Final extension: 72°C for 10 minutes.
-
-
-
Verification of Amplicon: Run 5 µL of the PCR product on a 1% agarose gel alongside a DNA ladder to confirm the amplification of a single band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified amplicon for bidirectional Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the resulting sequences with a wild-type reference sequence using alignment software (e.g., BLAST, ClustalW). Identify and document any single nucleotide polymorphisms (SNPs) and the corresponding amino acid changes.
Caption: Workflow for identifying mutations in the DHPS gene.
Protocol 2: Kinetic Characterization of Wild-Type vs. Mutant DHPS
Objective: To express and purify DHPS enzymes and determine their kinetic parameters (Km for pABA, Ki for a sulfonamide) to quantify the impact of identified mutations.
Methodology:
-
Protein Expression and Purification:
-
Clone the wild-type and mutant folP alleles into an expression vector (e.g., pET vector with a His-tag).
-
Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant DHPS protein using nickel-affinity chromatography.
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Coupled Spectrophotometric Assay: This assay measures DHPS activity by coupling the reaction to DHFR and monitoring NADPH oxidation at 340 nm.[22]
-
Reaction Mixture (in a 96-well UV-transparent plate):
-
100 mM Tris-HCl pH 8.5, 10 mM MgCl2
-
1 mM DTT
-
200 µM NADPH
-
1 unit of recombinant DHFR
-
Varying concentrations of pABA (for Km determination) or a fixed, sub-saturating concentration of pABA with varying concentrations of sulfonamide (for Ki determination).
-
5 µM DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate)
-
-
Procedure:
-
Assemble the reaction mixture without the enzyme (DHPS).
-
Initiate the reaction by adding a known concentration of purified DHPS.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 37°C).
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.
-
For Km determination, plot V₀ against pABA concentration and fit the data to the Michaelis-Menten equation.
-
For Ki determination, perform the assay at multiple fixed inhibitor concentrations and use a Dixon or Lineweaver-Burk plot to determine the inhibition constant (Ki) and the mode of inhibition.
-
Section 5: Conclusion and Future Perspectives
The resistance to antifolates targeting DHPS is a multifaceted problem rooted in the molecular evolution of the target enzyme. The ability of DHPS to not only reject sulfonamides through mutation but also to potentially process them into inert analogs highlights the complex chemical and biological challenges in overcoming resistance. Understanding these dual mechanisms is critical for the development of next-generation inhibitors. Future drug design efforts should focus on compounds that:
-
Bind to highly conserved regions of the DHPS active site that are intolerant to mutation.
-
Are not substrates for the DHPS-catalyzed condensation reaction, thus avoiding the "alternative substrate" pitfall.
-
Possess novel chemical scaffolds that do not mimic pABA, potentially circumventing existing resistance mutations entirely.
By combining detailed molecular analysis with robust biochemical validation, the scientific community can continue to develop strategies to preserve the efficacy of this critical class of antimicrobial agents.
References
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Korsinczky, M., et al. (2001). Mutations in the antifolate-resistance-associated genes dihydrofolate reductase and dihydropteroate synthase in Plasmodium vivax isolates from malaria-endemic countries. American Journal of Tropical Medicine and Hygiene, 65(6), 711-718. [Link]
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Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4001. [Link]
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Raz, T., et al. (2018). Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates. Frontiers in Microbiology, 9, 239. [Link]
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Venkatesan, M. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Portfolio Bioengineering Community. [Link]
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Li, W. W., et al. (1992). Mechanisms of Natural Resistance to Antifolates in Human Soft Tissue Sarcomas. Cancer Research, 52(6), 1434-1438. [Link]
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Heinberg, A., & Kirkman, L. (2015). The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations. Malaria Journal, 14, 43. [Link]
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Gorlick, R., et al. (1996). Molecular mechanisms of resistance to antifolates. Cancer and Metastasis Reviews, 15(1), 35-46. [Link]
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Gorlick, R., & Bertino, J. R. (2002). Resistance to antifolates. Drug Resistance Updates, 5(3-4), 121-129. [Link]
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Hawser, S., et al. (2006). Antibacterial Antifolates: From Development through Resistance to the Next Generation. Current Medicinal Chemistry, 13(24), 2853-2866. [Link]
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Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 26(1), 153-181. [Link]
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Minato, Y., et al. (2015). Mechanism of selectivity reveals novel antifolate drug interactions. Tuberculosis, 95(5), 570-578. [Link]
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de Ruyck, J., et al. (2011). Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes. Current Enzyme Inhibition, 7(2), 10.2174/157340811796575317. [Link]
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Zhao, Y., et al. (2006). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 356(2), 294-296. [Link]
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Zheng, Y., & Cantley, L. C. (2019). Toward a better understanding of folate metabolism in health and disease. Journal of Experimental Medicine, 216(2), 253-266. [Link]
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Proteopedia. (2024). Dihydropteroate synthase. Proteopedia. [Link]
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Science.gov. (n.d.). folate biosynthesis pathway: Topics. Science.gov. [Link]
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Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. [Link]
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ResearchGate. (n.d.). The folate biosynthesis pathway. The condensation of p-aminobenzoic... ResearchGate. [Link]
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Sirawaraporn, W., & Sirawaraporn, R. (2017). Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. Journal of Molecular Modeling, 23(7), 218. [Link]
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Reeve, S. M., et al. (2015). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 20(8), 13780-13810. [Link]
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Verma, A. K., et al. (2015). Physico-Chemical Characteristics, Analytics and Metabolism of Folate in Plants. Journal of Plant Biochemistry and Biotechnology, 24(3), 241-253. [Link]
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Pollegioni, L., et al. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 20(22), 5678. [Link]
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M-CSA. (n.d.). Dihydropteroate synthase. Mechanism and Catalytic Site Atlas. [Link]
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Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]
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Wang, Y., et al. (2024). Combined metabolic and enzymatic engineering for de novo biosynthesis of δ-tocotrienol in Yarrowia lipolytica. Bioresource Technology, 396, 130455. [Link]
- Kim, M., et al. (2010). Efficient Production of Deoxyguanosine by Enzyme Synthesis.
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Methodological & Application
Deoxyaminopteroic acid synthesis and purification protocol
Application Notes & Protocols
A Comprehensive Guide to the Synthesis and Purification of 7,8-Dihydropteroate
For: Researchers, scientists, and drug development professionals.
Abstract
7,8-Dihydropteroate is a critical intermediate in the de novo biosynthesis of folate, an essential cofactor for the synthesis of nucleic acids and amino acids.[1][2] This pathway is vital for prokaryotes, lower eukaryotes, and plants, but absent in mammals, making the enzyme responsible for its synthesis, dihydropteroate synthase (DHPS), a key target for antimicrobial agents like sulfonamides.[1][3][4] This technical guide provides a detailed exposition on the synthesis and purification of 7,8-dihydropteroate, offering both enzymatic and chemical synthesis strategies. The protocols are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to empower researchers in their experimental design and troubleshooting.
Introduction: The Biological Significance of 7,8-Dihydropteroate
7,8-Dihydropteroate is formed through the enzymatic condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5][6] This reaction is catalyzed by dihydropteroate synthase (DHPS), a pivotal enzyme in the folate pathway.[3][7] Subsequently, 7,8-dihydropteroate is glutamylated by dihydrofolate synthase to produce dihydrofolate, which is then reduced to tetrahydrofolate, the active coenzyme form. Given its essential role in microbial life and its absence in humans, the synthesis of 7,8-dihydropteroate is a focal point for the development of novel antimicrobial therapies.[8][9] A thorough understanding of its synthesis and purification is therefore paramount for researchers in infectious diseases and drug development.
Enzymatic Synthesis of 7,8-Dihydropteroate
The enzymatic approach offers a direct and stereospecific route to 7,8-dihydropteroate, mimicking the natural biological pathway. This method is preferred for producing a biologically active product for enzymatic assays and structural studies.
Principle of Enzymatic Synthesis
The synthesis relies on the catalytic activity of dihydropteroate synthase (DHPS), which facilitates a nucleophilic substitution reaction. The amino group of pABA attacks the methylene carbon of DHPP, leading to the formation of a new C-N bond and the elimination of pyrophosphate.[7]
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the chemical synthesis of (4-Aminobenzoyl)-L-glutamic Acid.
Detailed Protocol for PABG Synthesis
Step 1: Synthesis of p-Nitrobenzoyl Chloride
-
Procedure: To p-nitrobenzoic acid (1.0 eq), add an excess of thionyl chloride (2.0-4.0 eq). The reaction can be carried out neat or in an inert solvent like dichloromethane. Reflux the mixture for 1-2 hours until the evolution of HCl gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude p-nitrobenzoyl chloride. [10] Step 2: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid
-
Procedure: Dissolve L-glutamic acid (1.1 eq) in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) and adjust the pH to 8.5-9.0. Cool the solution to 0-5°C. Add a solution of p-nitrobenzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloroethane) dropwise while vigorously stirring. Maintain the pH between 8.5 and 9.0 by adding NaOH solution as needed. After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature. Acidify the reaction mixture with HCl to precipitate the product, which is then collected by filtration. [10] Step 3: Synthesis of (4-Aminobenzoyl)-L-glutamic acid
-
Procedure: Dissolve N-(4-nitrobenzoyl)-L-glutamic acid (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Slowly add ammonium formate (3.0 eq) to the mixture. Stir the reaction at room temperature for 30-60 minutes. The completion of the reaction can be monitored by TLC. After the reaction is complete, filter off the Pd/C catalyst. Adjust the pH of the filtrate to 3 with methanolic HCl to precipitate the final product. The crystals are collected by filtration, washed with a small amount of cold methanol, and dried. [11]
Parameter Recommended Condition Yield/Purity Acyl Chlorination Reagent Thionyl Chloride High conversion Condensation pH 8.5 - 9.0 Optimal for nucleophilic attack Reduction Catalyst 10% Pd/C Efficient and clean reduction Reducing Agent Ammonium Formate Mild and effective Overall Yield ~95% High-yielding process [11] | Purity (by HPLC) | >99% | High purity achievable [11]|
Purification of 7,8-Dihydropteroate
The purification of 7,8-dihydropteroate from the enzymatic reaction mixture is crucial to remove unreacted substrates, enzyme, and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Principle of HPLC Purification
Reverse-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while more nonpolar compounds are retained longer. By using a gradient of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase, compounds with varying polarities can be effectively separated.
Experimental Workflow for HPLC Purification
Caption: Workflow for the purification of 7,8-dihydropteroate by HPLC.
Detailed Protocol for HPLC Purification
Instrumentation and Columns:
-
A preparative HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 4 mL/min.
-
Sample Injection: Inject the filtered supernatant from the enzymatic reaction onto the column.
-
Gradient Elution: Elute the bound compounds using a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 280 nm. Collect fractions corresponding to the peak of 7,8-dihydropteroate.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified 7,8-dihydropteroate as a solid.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in enzymatic synthesis | Inactive enzyme; Incorrect buffer pH; Substrate degradation. | Check enzyme activity; Optimize buffer pH; Use fresh substrates. |
| Incomplete reduction in chemical synthesis | Inactive catalyst; Insufficient reducing agent. | Use fresh Pd/C catalyst; Increase the amount of ammonium formate. |
| Poor separation in HPLC | Inappropriate gradient; Column overloading. | Optimize the elution gradient; Inject a smaller sample volume. |
| Product degradation | Oxidation of the dihydropterin ring. | Handle the product under an inert atmosphere; Store at low temperatures in the dark. |
References
-
Baca AM et al. (2000). Crystal structure of Mycobacterium tuberculosis 6-hydroxymethyl-7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action. J Mol Biol, 302, 1193-1212. [Link]
-
P. aeruginosa Metabolome Database. (n.d.). 7,8-Dihydropteroic acid (PAMDB000376). P. aeruginosa Metabolome Database. [Link]
-
M-CSA. (n.d.). Dihydropteroate synthase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
PubMed. (2000). Crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action. PubMed. [Link]
-
Yeast Metabolome Database. (n.d.). 7,8-Dihydropteroic acid (YMDB00293). Yeast Metabolome Database. [Link]
- Google Patents. (n.d.). CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid.
-
ResearchGate. (n.d.). The reaction catalyzed by dihydropteroate synthase. 7,8-dihydropterin... ResearchGate. [Link]
-
Justia Patents. (n.d.). Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid. Justia Patents. [Link]
-
Wikipedia. (n.d.). Dihydropteroate synthase. Wikipedia. [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PubMed Central. [Link]
-
Biology LibreTexts. (n.d.). Dihydropteroate Synthase (DHPS). Biology LibreTexts. [Link]
-
Semantic Scholar. (n.d.). Characterization of mutationally altered dihydropteroate synthase and its ability to form a sulfonamide-containing dihydrofolate analog. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Biosynthesis reaction of 7,8-dihydropteroate catalyzed by... ResearchGate. [Link]
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- 4. Crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Deoxyaminopteroic Acid
Introduction: Unraveling the Folate Pathway as a Therapeutic Target
The folate metabolic pathway is a cornerstone of cellular proliferation, providing the necessary one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. This makes the enzymes within this pathway critical targets for therapeutic intervention, particularly in oncology and infectious diseases. Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS) are two such pivotal enzymes. DHPS is responsible for the synthesis of dihydropteroate, a precursor to folate, and is a target for sulfonamide antibiotics. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for numerous biosynthetic reactions. Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate, disrupting DNA synthesis and repair, and ultimately leading to cell cycle arrest and apoptosis.
Deoxyaminopteroic Acid is a synthetic derivative of pterin and an analogue of folic acid. Its structural similarity to aminopterin, a potent and well-characterized DHFR inhibitor, suggests that it may exert its biological effects through the inhibition of one or more enzymes in the folate pathway. Aminopterin is known to be a competitive inhibitor of DHFR, binding with high affinity to the enzyme's active site. This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of Deoxyaminopteroic Acid against Dihydrofolate Reductase (DHFR). Additionally, a protocol for assessing inhibition of Dihydropteroate Synthase (DHPS) is outlined to provide a more comprehensive analysis of the compound's activity on the folate pathway.
These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the enzymatic inhibition profile of Deoxyaminopteroic Acid and similar novel antifolate compounds.
Principle of the Assays
Dihydrofolate Reductase (DHFR) Inhibition Assay
The DHFR inhibition assay is a spectrophotometric method that quantifies the activity of the DHFR enzyme. The assay monitors the oxidation of the cofactor NADPH to NADP⁺, which accompanies the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. This oxidation of NADPH results in a decrease in absorbance at 340 nm. In the presence of an inhibitor like Deoxyaminopteroic Acid, the rate of NADPH oxidation is reduced, leading to a slower decrease in absorbance. The degree of inhibition is directly proportional to the concentration of the inhibitor. By measuring the rate of reaction at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.
Dihydropteroate Synthase (DHPS) Inhibition Assay
The DHPS inhibition assay is a coupled enzymatic spectrophotometric method. It measures the production of dihydropteroate from the substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA), catalyzed by DHPS. The dihydropteroate produced is then reduced to tetrahydropteroate by an excess of DHFR, with the concomitant oxidation of NADPH to NADP⁺. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. A decrease in the rate of this reaction in the presence of Deoxyaminopteroic Acid indicates inhibition of DHPS.
Visualization of Key Pathways and Workflows
A Robust and Validated HPLC-MS/MS Method for the Quantitative Determination of Deoxyaminopteroic Acid in Biological Matrices
An Application Note for Drug Development Professionals
Abstract
This document details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Deoxyaminopteroic Acid (DAMPA). DAMPA is a key metabolite of the antifolate drug methotrexate and its analogue aminopterin. Accurate measurement of DAMPA is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. This method is designed to meet the rigorous standards of bioanalytical validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Precise DAMPA Quantification
Deoxyaminopteroic acid (DAMPA), with a molecular weight of 325.33 g/mol , is a primary metabolite formed by the cleavage of the glutamate moiety from methotrexate (MTX) or aminopterin by carboxypeptidases.[1] The concentration and clearance of these antifolate drugs and their metabolites are crucial indicators of therapeutic efficacy and potential toxicity. A failure to clear MTX and its metabolites effectively can lead to severe adverse effects. Therefore, a robust analytical method capable of accurately quantifying DAMPA in complex biological matrices like plasma or serum is indispensable for preclinical and clinical drug development.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed.[2] The method described here leverages the chromatographic separation power of HPLC and the precise mass-based detection of MS/MS in Multiple Reaction Monitoring (MRM) mode to achieve low limits of quantification and eliminate interferences from the sample matrix.
Foundational Principles: Why HPLC-MS/MS?
The synergy between HPLC and MS/MS provides a powerful analytical solution.[2][3]
-
High-Performance Liquid Chromatography (HPLC): The HPLC system separates DAMPA from other endogenous components of the biological sample based on its physicochemical properties. We employ a reversed-phase C18 column, which effectively retains DAMPA, a moderately polar molecule, while allowing more polar and non-polar interferents to elute at different times. The use of a gradient elution with an acidified mobile phase (containing formic acid) ensures sharp, symmetrical peak shapes and promotes efficient protonation of the analyte for mass spectrometry.[4]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte enters the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is utilized, as the nitrogen-rich pteridine ring of DAMPA is readily protonated to form a positively charged molecular ion, [M+H]⁺.
-
Mass Selection (Q1): The first quadrupole (Q1) is set to isolate only the protonated molecular ion of DAMPA (the precursor ion).
-
Fragmentation (Q2): The isolated precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., nitrogen or argon), causing it to fragment in a predictable manner. This process is known as Collision-Induced Dissociation (CID).
-
Fragment Analysis (Q3): The third quadrupole (Q3) scans and detects a specific, stable fragment ion (the product ion).
-
Multiple Reaction Monitoring (MRM): The specific transition from a precursor ion to a product ion is monitored. This highly specific detection method filters out background noise and co-eluting compounds that do not share the exact same precursor-product ion transition, providing exceptional sensitivity and selectivity.
-
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system, incorporating an internal standard and quality controls to ensure data accuracy and precision, in line with regulatory expectations.[5][6][7]
Materials and Reagents
-
Analyte and Standard: Deoxyaminopteroic Acid (DAMPA) reference standard (>98% purity), Isotopically labeled internal standard (IS), e.g., 4-Deoxy-4-aM (DAMPA-d3) or a suitable structural analog like Aminopterin.
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Chemicals: Ammonium hydroxide, Zinc sulfate.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric cation exchange).[8]
-
Biological Matrix: Human plasma (K2-EDTA).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of DAMPA and the Internal Standard (IS) in DMSO. DAMPA is soluble in DMSO.[1] Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in a 50:50 (v/v) ACN:Water mixture.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).
Sample Preparation Workflow
The objective of sample preparation is to extract DAMPA from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte.[9][10]
-
Aliquot Sample: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of 0.1 M Zinc Sulfate in 50% Methanol. This step crashes out the majority of proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the polymeric cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
Load: Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol to remove neutral and acidic interferences.
-
Elute: Elute the DAMPA and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the cationic analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[11] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Final Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS System and Conditions
The following parameters are a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| HPLC System | Shimadzu Nexera or equivalent | Provides reliable and precise solvent delivery. |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Offers high-resolution separation for complex matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Gradient Elution | 0-1.0 min: 5% B | Holds at initial conditions for column equilibration. |
| 1.0-5.0 min: 5% to 60% B | Gradient ramp to elute DAMPA. | |
| 5.0-6.0 min: 60% to 95% B | Ramp up to wash the column. | |
| 6.0-7.0 min: 95% B | Hold to ensure all late-eluting compounds are removed. | |
| 7.1-9.0 min: 5% B | Re-equilibration for the next injection. |
| Parameter | Condition | Rationale |
| MS System | AB Sciex 5500 QTRAP or equivalent | High sensitivity and robust performance. |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | DAMPA readily forms [M+H]⁺ ions.[12] |
| Ion Source Temp. | 550°C | Facilitates efficient desolvation. |
| MRM Transition | DAMPA: 326.1 → 176.1 | Q1 isolates the precursor ion; Q3 detects the stable product ion. |
| IS (Aminopterin): 441.2 → 294.0 | A specific transition for the internal standard.[13] | |
| Dwell Time | 100 ms | Ensures sufficient data points across the chromatographic peak. |
| Collision Gas | Nitrogen | |
| Collision Energy | Optimized for each transition (e.g., 25-40 eV) | Provides optimal fragmentation efficiency. |
Visualization of Key Processes
Overall Analytical Workflow
The entire process from sample receipt to data generation follows a structured path to ensure consistency and minimize error.
Caption: High-level workflow for DAMPA quantification.
Proposed Fragmentation of DAMPA
The specificity of the MRM assay relies on the predictable fragmentation of the DAMPA precursor ion. The transition 326.1 → 176.1 corresponds to the cleavage of the bond between the pteridine ring and the aminobenzoic acid moiety.
Caption: MRM fragmentation pathway for Deoxyaminopteroic Acid.
Trustworthiness: Building a Self-Validating System
The reliability of this method is underpinned by a multi-faceted approach to quality control, consistent with FDA and ICH M10 guidelines on bioanalytical method validation.[5][14][15]
-
The Role of the Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., DAMPA-d3).[16] It is added at the beginning of the sample preparation process and behaves identically to the analyte during extraction, chromatography, and ionization. Any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the IS proportionally. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, ensuring high precision and accuracy.
-
Calibration and Quality Control: Each analytical run must include a full set of calibration standards and at least three levels of QC samples (low, medium, and high) prepared in the same biological matrix as the unknown samples.
-
The calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the standards. A linear regression with a weighting factor (e.g., 1/x²) is used to define the relationship. The curve must have a correlation coefficient (r²) of ≥ 0.99.
-
QC samples are used to accept or reject the run. Their calculated concentrations must be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of their nominal values for the run to be considered valid.
-
| Parameter | Acceptance Criteria (FDA Guidance[6][7]) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1.0 ng/mL |
| Intra-day Accuracy | ±15% of nominal value | 95% - 108% |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Accuracy | ±15% of nominal value | 97% - 105% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Matrix Effect | CV of IS-normalized factor ≤ 15% | Pass |
| Recovery | Consistent and precise | > 85% |
Conclusion
The HPLC-MS/MS method presented provides a robust, sensitive, and specific tool for the quantification of Deoxyaminopteroic Acid in biological matrices. By integrating a thorough sample cleanup procedure with optimized chromatographic and mass spectrometric conditions, this protocol delivers reliable data essential for advancing drug development programs. The built-in quality control measures ensure that the method adheres to the highest standards of bioanalytical science, providing trustworthy results for critical decision-making in both research and regulated environments.
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Application Note: Establishing and Validating Analytical Standards for 4-((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoic Acid (Deoxyaminopteroic Acid)
Introduction
Deoxyaminopteroic Acid (DAMPA), also known as 4-((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid, is a key chemical entity relevant in pharmaceutical development and biomedical research. It is recognized primarily as a metabolite of Methotrexate (MTX), a widely used antifolate drug in chemotherapy and for treating autoimmune diseases.[1] The accurate quantification of DAMPA is critical for pharmacokinetic studies of MTX, and it may also be present as a process-related impurity in the synthesis of folic acid antagonists.[2][3]
The establishment of a well-characterized, high-purity analytical standard is the cornerstone of any quantitative analytical method.[4] Without a reliable reference standard, the accuracy, precision, and overall validity of analytical data are compromised. This application note provides a comprehensive guide for researchers, analytical chemists, and drug development professionals on the systematic approach to developing, qualifying, and implementing an analytical standard for Deoxyaminopteroic Acid. We will detail robust protocols for chromatographic separation and spectroscopic characterization, underpinned by established validation principles from the International Council for Harmonisation (ICH).[5][6]
Physicochemical Properties of Deoxyaminopteroic Acid
Understanding the fundamental properties of DAMPA is essential for selecting and optimizing analytical methodologies.
-
Molecular Weight: 325.33 g/mol [1]
-
Structure: DAMPA consists of a pteridine ring system linked to a p-aminobenzoic acid (PABA) moiety via a methylamino bridge. This structure contains a carboxylic acid group (acidic) and multiple amino groups on the pteridine ring (basic), making it an amphoteric molecule.
-
UV Absorbance: The conjugated pteridine ring system provides strong UV absorbance, a property that is highly advantageous for quantification by HPLC-UV. Folic acid, a related compound, exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm in alkaline solution, which can serve as a starting point for wavelength selection.[8]
Strategy for Analytical Standard Development
The creation of a robust analytical standard is a multi-step process that ensures the identity, purity, and stability of the reference material. The workflow involves the acquisition or synthesis of the material, its purification, comprehensive characterization to confirm its structure, and rigorous purity assessment using orthogonal analytical techniques.
Sources
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Deoxyaminopteroic Acid: A Research Biomarker for Antifolate Chemotherapy Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deoxyaminopteroic Acid in Folate Antagonist Metabolism
Deoxyaminopteroic acid (DAPA) and its N10-methylated analog, 2,4-diamino-N10-methylpteroic acid (DAMPA), are critical metabolites of the widely used antifolate chemotherapeutic agents, aminopterin and methotrexate, respectively.[1][2][3][4] These drugs function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides and halting the proliferation of rapidly dividing cancer cells.[5] While effective, high-dose methotrexate therapy can lead to severe toxicity, particularly nephrotoxicity.[6] This has led to the use of rescue agents, such as leucovorin and the enzyme glucarpidase (carboxypeptidase G2).[5][6]
Glucarpidase plays a pivotal role in patient safety by rapidly hydrolyzing methotrexate to DAMPA and glutamate.[2][6] DAMPA is significantly less toxic than its parent compound and is eliminated from the body through different pathways.[1][2] Consequently, the quantification of DAMPA in biological matrices serves as a direct biomarker of glucarpidase activity and the successful detoxification of methotrexate. Monitoring DAMPA levels is crucial for clinical decision-making, especially when methotrexate immunoassays show cross-reactivity with DAMPA, leading to falsely elevated methotrexate concentrations.[7]
These application notes provide a comprehensive guide for the use of DAPA/DAMPA as a research biomarker, detailing the underlying scientific principles, and providing a robust protocol for its quantification in biological samples.
Scientific Rationale: DAPA as a Biomarker
The central application of DAPA/DAMPA as a biomarker is in the clinical management of high-dose methotrexate therapy.
-
Monitoring Glucarpidase Efficacy: The primary utility of measuring DAMPA is to confirm the enzymatic activity of glucarpidase. A rapid increase in plasma DAMPA concentration following glucarpidase administration provides a clear indication that the rescue agent is effectively converting toxic methotrexate into its non-toxic metabolite.[2]
-
Clarifying Inaccurate Methotrexate Readings: Certain immunoassays for methotrexate exhibit significant cross-reactivity with DAMPA.[7] This can lead to a misleadingly high measurement of methotrexate levels, potentially resulting in unnecessary and prolonged administration of leucovorin rescue. Specific quantification of DAMPA, alongside accurate methotrexate measurement by methods like mass spectrometry, allows for a precise assessment of the patient's true methotrexate exposure.[7]
-
Pharmacokinetic and Metabolism Studies: In a research setting, quantifying DAPA and DAMPA is essential for understanding the pharmacokinetics and metabolism of aminopterin and methotrexate.[1][8] This includes studying rates of metabolism, identifying further downstream metabolites, and investigating potential mechanisms of drug resistance related to altered metabolic pathways.
Metabolic Pathway of Methotrexate and the Role of Glucarpidase
The following diagram illustrates the conversion of methotrexate to DAMPA by glucarpidase, a critical step in the detoxification process during high-dose chemotherapy.
Caption: Metabolic conversion of Methotrexate to DAMPA.
Experimental Protocol: Quantification of DAMPA in Human Plasma by HPLC-MS/MS
This protocol provides a general framework for the quantification of DAMPA in human plasma. It is based on established methods for analyzing methotrexate and its metabolites and should be optimized and validated in the user's laboratory.[1][9]
Materials and Reagents
-
DAMPA certified reference standard
-
Methotrexate certified reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-DAMPA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (drug-free) for calibration standards and quality controls
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Sample Preparation: Solid Phase Extraction
-
Spiking: To 100 µL of plasma, add the internal standard solution. For calibration standards and quality controls, add the appropriate concentrations of DAMPA.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
HPLC-MS/MS Analysis
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | DAMPA: Optimize based on instrument |
| Internal Standard: Optimize based on instrument |
Note: The specific mass transitions for DAMPA and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
Data Analysis and Interpretation
-
Construct a calibration curve by plotting the peak area ratio of DAMPA to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
The concentration of DAMPA in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Workflow for DAMPA Quantification
The following diagram outlines the key steps in the analytical workflow for quantifying DAMPA in biological samples.
Caption: Analytical workflow for DAMPA quantification.
Troubleshooting and Considerations
-
Matrix Effects: Ion suppression or enhancement from endogenous plasma components can affect quantification. The use of a stable isotope-labeled internal standard is crucial to mitigate these effects.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, including assessment of linearity, accuracy, precision, selectivity, and stability.
-
Cross-reactivity: When developing immunoassays, it is essential to characterize the cross-reactivity with DAPA/DAMPA to avoid inaccurate measurements of the parent drug.
Future Perspectives
The role of DAPA/DAMPA as a biomarker is likely to expand with the increasing use of targeted therapies and the need for personalized medicine. Future research may focus on:
-
Developing rapid, point-of-care tests for DAMPA to facilitate real-time clinical decision-making.
-
Investigating the clinical significance of other DAPA/DAMPA metabolites.
-
Exploring the utility of DAPA/DAMPA as a biomarker in other diseases treated with antifolates, such as autoimmune disorders.
References
- Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. PubMed.
- Methotrexate is cleaved into two noncytotoxic metabolites, DAMPA and...
- Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies. Journal of Clinical Oncology.
- Breakdown of methotrexate into DAMPA and glutamate, the reaction catalyzed by an enzyme glucarpidase.
- Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies.
- Targeting Metabolism for Cancer Therapy. PMC.
- Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. PMC.
- Cancer research: from folate antagonism to molecular targets. PubMed.
- A Case Report and Review of the Management of Acute Methotrex
- Chemical structures of DHF, methotrexate, aminopterin, DAP, DAPA, and DAMPA.
- A Case for the Use of Aminopterin in Treatment of Patients With Leukemia Based on Metabolic Studies of Blasts in Vitro. PubMed.
- Phase I trial of 10-deaza-aminopterin in p
- Chapter 5. The methotrexate story: folic acid analogs. Drugs Against Cancer: Stories of Discovery and the Quest for a Cure.
- Aminopterin. Wikipedia.
- Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Journal of Clinical and Bioanalytical Chemistry.
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Application Notes and Protocols for Deoxyaminopteroic Acid in Drug Metabolism Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyaminopteroic acid (DAMPA), a principal metabolite of the widely used anticancer and anti-inflammatory drug methotrexate (MTX), is a critical molecule for researchers studying the pharmacokinetics and metabolism of antifolate therapeutics. The enzymatic conversion of methotrexate to DAMPA, primarily by carboxypeptidases, represents a key metabolic pathway that influences both the efficacy and toxicity of the parent drug. This document provides a comprehensive guide for the utilization of deoxyaminopteroic acid in drug metabolism research. It includes detailed application notes, step-by-step experimental protocols for its quantification in biological matrices, and its use in in vitro metabolic studies. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Introduction
Methotrexate is a cornerstone of chemotherapy and autoimmune disease treatment, exerting its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[1] However, the clinical utility of methotrexate can be limited by its potential for toxicity, which is influenced by its metabolic fate. A significant metabolic pathway for methotrexate is the cleavage of its glutamate moiety, a reaction that yields 4-deoxy-4-amino-N10-methylpteroic acid, commonly known as deoxyaminopteroic acid (DAMPA).[2][3][4]
This conversion is notably mediated by the enzyme carboxypeptidase G2 (CPDG2), which is administered clinically as glucarpidase to rapidly hydrolyze methotrexate into the less toxic metabolites DAMPA and glutamate, providing a rescue mechanism in cases of dangerously high methotrexate levels due to renal impairment.[2][3][5] While DAMPA itself is considered non-cytotoxic and does not significantly inhibit DHFR, its formation and subsequent clearance are crucial parameters in understanding the overall disposition of methotrexate.[4][5][6] Therefore, the ability to accurately measure and study DAMPA is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling of methotrexate.
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and actionable protocols for the use of deoxyaminopteroic acid in drug metabolism studies.
Scientific Foundation: The Metabolic Genesis of Deoxyaminopteroic Acid
The biotransformation of methotrexate to DAMPA is a hydrolytic cleavage of the amide bond linking the pteroic acid core to the glutamate residue. This metabolic step effectively inactivates the drug, as the glutamate portion is essential for its potent inhibition of DHFR. The primary enzyme responsible for this conversion in a clinical setting is the bacterial enzyme carboxypeptidase G2 (glucarpidase).[3][5] In vivo, other carboxypeptidases may also contribute to this metabolic process.[7]
Figure 1: Enzymatic conversion of Methotrexate to its inactive metabolites, Deoxyaminopteroic Acid and Glutamate.
The resulting DAMPA is then subject to further metabolism, including hydroxylation and glucuronidation, before being eliminated from the body.[6] Studies in nonhuman primates have shown that DAMPA is cleared more rapidly than methotrexate, suggesting a nonrenal route of elimination is significant for this metabolite.[6][8]
Core Applications in Drug Metabolism Research
Deoxyaminopteroic acid serves several critical functions in the study of drug metabolism:
-
Analytical Reference Standard : High-purity DAMPA is essential for the development and validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately quantify methotrexate and its metabolites in biological samples.[9]
-
In Vitro Metabolic Studies : DAMPA can be used as a substrate in in vitro systems, such as liver microsomes or hepatocytes, to investigate its subsequent metabolic pathways and identify any potential for drug-drug interactions.[10][11]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling : Accurate measurement of DAMPA concentrations in preclinical and clinical studies provides crucial data for the development of robust PK/PD models that describe the complete disposition of methotrexate.[6][8]
-
Toxicology Studies : Investigating the direct effects of DAMPA in cellular and animal models helps to delineate the toxicity profile of methotrexate and its metabolites.[6]
Experimental Protocols
Protocol 1: Quantification of Deoxyaminopteroic Acid in Human Plasma by LC-MS/MS
This protocol details a robust and sensitive method for the simultaneous quantification of DAMPA and methotrexate in human plasma.
A. Rationale
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity, which are crucial for accurately measuring drug and metabolite concentrations in complex biological matrices.[12][13] A stable isotope-labeled internal standard is used to compensate for variations during sample preparation and instrument analysis, ensuring high precision and accuracy.[14]
B. Materials and Reagents
-
Deoxyaminopteroic Acid (analytical standard)
-
Methotrexate (analytical standard)
-
Deoxyaminopteroic Acid-d3 (DAMPA-d3) or other suitable internal standard (IS)
-
Human plasma (drug-free)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
C. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve DAMPA, methotrexate, and DAMPA-d3 in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 ACN:water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
D. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
E. LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A linear gradient from 5% to 95% B over a short duration (e.g., 3-5 minutes) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimize parent and product ions for DAMPA, Methotrexate, and the IS. |
F. Data Analysis and Validation
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration using a weighted linear regression (e.g., 1/x²).
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy and precision of the QC samples should be within ±15% (±20% at the lower limit of quantification).
Figure 2: A typical workflow for the quantification of Deoxyaminopteroic Acid in plasma using LC-MS/MS.
Protocol 2: In Vitro Metabolism of Methotrexate in Human Liver Microsomes
This protocol is designed to assess the formation of DAMPA from methotrexate in a subcellular fraction enriched with drug-metabolizing enzymes.
A. Rationale
Human liver microsomes are a standard in vitro tool for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes and other oxidative enzymes.[15] While carboxypeptidases are not the primary enzymes in microsomes, this system can be used to investigate the overall metabolic stability of methotrexate and identify the formation of various metabolites, including hydroxylated species and potentially DAMPA, if the appropriate carboxypeptidases are present.[16][17]
B. Materials and Reagents
-
Methotrexate
-
Deoxyaminopteroic Acid (as a reference standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
C. Incubation Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the reaction by adding methotrexate (e.g., 1-10 µM final concentration).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile.
-
Controls: Include control incubations without the NADPH regenerating system (to assess non-CYP mediated metabolism) and without HLMs (to assess chemical stability).
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of methotrexate and the formation of DAMPA and other metabolites using the LC-MS/MS method described in Protocol 1.
D. Data Interpretation
-
Plot the concentration of methotrexate and DAMPA over time.
-
Calculate the rate of methotrexate depletion and DAMPA formation.
-
The inclusion of appropriate controls will help to elucidate the enzymatic nature of the observed metabolic conversion.
References
- Uka Tarsadia University. ROLE OF GLUCARPIDASE FOR INTOXICATION OF HIGH DOSE METHOTREXATE TOXICITY.
- Howard, S. C., McCormick, J., Pui, C. H., Buddington, R. K., & Harvey, R. D. (2016). Glucarpidase (Voraxaze), a Carboxypeptidase Enzyme for Methotrexate Toxicity. The AAPS Journal, 18(4), 839–846.
- Buchen, S., Ngampolo, D., Melton, R. G., et al. (2005). Carboxypeptidase G2 rescue in patients with methotrexate intoxication and renal failure. British Journal of Cancer, 92(3), 480–487.
- Rosowsky, A., Wright, J. E., Geyer, H., & Cucchi, C. A. (1989). Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides. Molecular Pharmacology, 35(6), 779–784.
- Widemann, B. C., Sung, E., Anderson, L., et al. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 294(3), 894–901.
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Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. Available from: [Link]
- Bertino, J. R., Condos, S., Horvath, C., Kalghatgi, K., & Pedersen, H. (1978). Immobilized carboxypeptidase G1 in methotrexate removal. Cancer Research, 38(7), 1936–1941.
- Reddy, J. R., & Huennekens, F. M. (1974). Metabolite of 4-amino-4-deoxy-N10-methylpteroylglutamic acid (methotrexate).
- Lin, S., et al. (2020). Simultaneous determination of methotrexate, 7-hydroxy methotrexate, deoxyaminopteroic acid and 7-hydroxy deoxyaminopteroic acid by UHPLC-MS/MS in patients receiving high-dose methotrexate therapy. Analytical Sciences, 36(10), 1239-1246.
- Mikkelsen, T. S., Thorn, C. F., Yang, J. J., Ulrich, C. M., French, D., Zaza, G., ... & Klein, T. E. (2011). PharmGKB summary: methotrexate pathway. Pharmacogenetics and genomics, 21(10), 679.
-
ResearchGate. Methotrexate is cleaved into two noncytotoxic metabolites, DAMPA and glutamic acid, by CPDG 2. Available from: [Link]
- Nesher, G., Moore, T. L., & Dorner, R. W. (1995). The in vitro effects of methotrexate on peripheral blood mononuclear cells. Modulation by methyl donors and spermidine.
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ResearchGate. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Available from: [Link]
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- Sirotnak, F. M., DeGraw, J. I., Schmid, F. A., Goutas, L. J., & Moccio, D. M. (1984). Final results of a phase I and pharmacokinetic study of gamma-methylene-10-deazaaminopterin (MDAM) administered intravenously daily for five consecutive days in patients with solid tumors. Cancer Chemotherapy and Pharmacology, 12(1), 37–41.
- Obach, R. S., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 369.
- Harvey, D. (2000). Modern Analytical Chemistry. McGraw-Hill.
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International Journal of Pharmaceutical and Bio-Medical Science. Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovi. Available from: [Link]
- Hanzlik, R. P. (2006). Drug Metabolism: Enzyme Mechanisms and Inhibition. In Medicinal Chemistry (pp. 1-2).
- Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735–743.
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. Analytical Methods.
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ResearchGate. (2025). What the Body Does to A Drug: Pharmacokinetics. Available from: [Link]
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ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]
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eCampusOntario Pressbooks. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
- Barker, L. (2003). PHARMACOLOGY 2-PHARMACOKINETICS.
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Open Access Journals. (2023). Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Available from: [Link]
- Thorn, C. F., et al. (2012). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(8), 627.
- Lin, C. H., et al. (2022). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. Clinical Therapeutics, 44(10), 1363-1372.
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- 5. Carboxypeptidase G2 rescue in patients with methotrexate intoxication and renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
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- 15. openaccessjournals.com [openaccessjournals.com]
- 16. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 17. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Method for the Quantification of Deoxyaminopteroic Acid in Human Plasma
An Application Note for the Bioanalysis of Deoxyaminopteroic Acid
Abstract
This application note presents a detailed, highly selective, and sensitive method for the quantitative determination of Deoxyaminopteroic Acid (DAA) in human plasma. As a key analogue of aminopterin, precise measurement of DAA is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2] The described workflow employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision, compensating for matrix effects and variability during sample processing.[3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for bioanalytical studies.
Introduction and Scientific Rationale
Deoxyaminopteroic Acid (DAA) is a structural analogue of aminopterin, a potent antifolate agent. Antifolates function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell replication.[1][2] The quantification of DAA and related compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] An unreliable analytical method can lead to erroneous pharmacokinetic parameters, jeopardizing clinical outcomes and regulatory decisions.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[5][6][7] The method's power lies in its ability to isolate a precursor ion of a specific mass-to-charge ratio (m/z), fragment it, and then detect a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for precise quantification even in complex biological matrices.[5][8]
This guide provides a comprehensive protocol grounded in established bioanalytical principles, explaining the causality behind each step to ensure robust and reproducible results.
Overall Analytical Workflow
The entire process, from sample receipt to data reporting, follows a structured path designed to minimize variability and ensure data integrity.
Caption: High-level workflow for DAA quantification in plasma.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Deoxyaminopteroic Acid (DAA) reference standard (≥98% purity)
-
Deoxyaminopteroic Acid-d4 (DAA-d4) stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN), LC-MS grade[9]
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade[9]
-
Ammonium hydroxide (NH₄OH), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K₂EDTA anticoagulant)
Consumables and Equipment
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
SPE cartridges (e.g., Agilent Bond Elut Plexa PCX, 30 mg, 1 mL)[10]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials with inserts (250 µL)
-
UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters TQ-S)[4][11]
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of DAA and DAA-d4 reference standards and dissolve in 1 mL of 50:50 MeOH:Water with 0.1% NH₄OH to create individual stock solutions. Causality: The basic pH aids in the dissolution of these acidic molecules.
-
Working Standard Solutions: Serially dilute the DAA primary stock with 50:50 ACN:Water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DAA-d4 primary stock with 50:50 ACN:Water.
-
Calibration Curve (CC) and QC Preparation: Spike appropriate volumes of the working standard solutions into blank human plasma to create a calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL). Prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.
Protocol 2: Plasma Sample Preparation
This protocol is designed to efficiently remove proteins and phospholipids, which are major sources of matrix interference in LC-MS analysis.
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS working solution (DAA-d4) to all tubes except for "double blank" samples (matrix blank without IS). Vortex briefly. Causality: Adding the IS early ensures it undergoes the exact same extraction process as the analyte, allowing it to compensate for any losses.[3]
-
Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute. Causality: Acetonitrile is an effective protein precipitant. The cold temperature enhances precipitation efficiency, and the acid helps stabilize the analyte.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH. Causality: These washes remove polar interferences and residual phospholipids without eluting the analyte, which is retained by cation exchange.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions; optimization is required for specific instrumentation.
Liquid Chromatography (LC) Conditions
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 3.5 min: 95% B
-
3.5 - 3.6 min: 95% to 5% B
-
3.6 - 5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3500 V
-
Source Temperature: 550°C
-
Nebulizer Gas: 45 psi
-
Drying Gas: 9 L/min
-
-
MRM Transitions (Hypothetical): These must be optimized by infusing pure standard.
-
DAA: Q1: 312.1 -> Q3: 176.1 (Collision Energy: 25 V)
-
DAA-d4 (IS): Q1: 316.1 -> Q3: 180.1 (Collision Energy: 25 V)
-
Caption: Principle of selective detection using MRM in a triple quadrupole MS.
Data Analysis and Method Validation
Quantification
Quantification is performed by constructing a calibration curve using a weighted (1/x²) linear regression. The peak area ratio of the analyte (DAA) to the internal standard (DAA-d4) is plotted against the nominal concentration of the calibrators. The concentration of DAA in unknown samples is then calculated from this regression equation.[12]
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability. The following table summarizes key performance characteristics based on typical acceptance criteria from regulatory guidance.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.997 |
| Lower Limit of Quant. (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 8% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Compliant |
| Recovery | Consistent and reproducible | ~85% |
| Stability (Freeze-Thaw, 24h RT) | % Deviation within ±15% of nominal | < 10% Deviation |
Troubleshooting Guide
Effective troubleshooting is key to maintaining a robust workflow.
Caption: Decision tree for troubleshooting low instrument signal.
References
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from Creative Bioarray. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from Organomation. [Link]
-
Agilent. (n.d.). Sample Preparation. Retrieved from Agilent. [Link]
-
Tony, S. (2023). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Journal of Clinical and Bioanalytical Chemistry, 7(2), 143. [Link]
-
Pae, A. N., et al. (2012). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules and Cells, 33(4), 365–370. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from Domainex. [Link]
-
Fu, X., et al. (2012). Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. Analytica Chimica Acta, 721, 147–155. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from Charnwood Discovery. [Link]
-
Dong, M. W. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
-
ResearchGate. (n.d.). Determination of Deamidation Artifacts Introduced by Sample Preparation Using O-18-Labeling and Tandem Mass Spectrometry Analysis. Retrieved from ResearchGate. [Link]
-
DeGraw, J. I., et al. (1987). Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo[2.2.2]octane ring in place of the phenyl ring. Journal of Medicinal Chemistry, 30(1), 214–217. [Link]
-
National Institutes of Health (NIH). (n.d.). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Retrieved from NIH. [Link]
-
Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved from Agilent. [Link]
-
CMIC. (n.d.). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Retrieved from CMIC. [Link]
-
Rosowsky, A., et al. (2005). Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Journal of Medicinal Chemistry, 48(1), 226–231. [Link]
-
ResearchGate. (n.d.). What are the internal standards that can be used for the analysis of amino acids? Retrieved from ResearchGate. [Link]
-
Todd, H. (2024). Detection and Quantification of Illicit Drugs in Biological Samples. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 12(2). [Link]
-
Cole, P. D., et al. (2004). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 10(10), 3339–3346. [Link]
-
ScienceDirect. (n.d.). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Retrieved from ScienceDirect. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from IJISRT. [Link]
-
ResearchGate. (n.d.). Quantification of DNA through the NanoDrop Spectrophotometer. Retrieved from ResearchGate. [Link]
Sources
- 1. Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Plasma Stability Assay - Enamine [enamine.net]
- 12. ijisrt.com [ijisrt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Deoxyaminopteroic Acid
Welcome to the technical support center for the synthesis of Deoxyaminopteroic Acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this important molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly the formation and removal of process-related impurities. Our approach is grounded in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the underlying chemistry.
Introduction: The Synthetic Challenge
Deoxyaminopteroic acid is a critical structural motif found in a class of molecules that act as inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in many microorganisms.[1][2][3] As such, derivatives of this compound are of significant interest in the development of antimicrobial agents.
The synthesis of deoxyaminopteroic acid, while conceptually straightforward, presents several practical challenges. The core structure is assembled by coupling a pteridine moiety with a p-aminobenzoic acid (PABA) derivative. The inherent reactivity of the pteridine ring system and the potential for side reactions during amide bond formation can lead to a variety of impurities that are often difficult to separate from the final product.[4] This guide will deconstruct the synthetic process, anticipate potential pitfalls, and provide robust strategies for obtaining high-purity deoxyaminopteroic acid.
Diagram: Proposed Synthetic Pathway for Deoxyaminopteroic Acid
Caption: Proposed synthetic route for Deoxyaminopteroic Acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of deoxyaminopteroic acid, with a focus on impurity formation and mitigation.
Part 1: Pteridine Precursor (6-Hydroxymethylpterin) Synthesis
Q1: My 6-hydroxymethylpterin synthesis is low-yielding and I see multiple spots on my TLC plate. What are the likely side products?
A1: A common side product in the synthesis of 6-hydroxymethylpterin from 2,4,5,6-tetraaminopyrimidine and dihydroxyacetone is the undesired 7-hydroxymethyl isomer.[5] The formation of this isomer is highly pH-dependent.
-
Causality: The condensation reaction can occur at either the 6- or 7-position of the pteridine ring. Higher pH favors the formation of the 7-hydroxymethyl isomer, while a slightly acidic pH (around 5.5) favors the desired 6-hydroxymethyl product.[5]
-
Troubleshooting:
Q2: My 6-hydroxymethylpterin product is colored and appears to be degrading. How can I improve its stability?
A2: Pteridines are susceptible to oxidation and degradation, especially in the presence of light and at extreme pH values.[4]
-
Causality: The pyrazine ring of the pteridine nucleus is electron-deficient, making it susceptible to nucleophilic attack and oxidative degradation.[4]
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Light Protection: Protect the reaction mixture and the isolated product from light.
-
pH Management: Avoid strongly acidic or basic conditions during workup and storage. Pteridines can undergo ring cleavage in acidic solutions.[4]
-
Part 2: p-Aminobenzoic Acid (PABA) Quality and Impurities
Q3: What are the common impurities in commercially available p-aminobenzoic acid that could affect my synthesis?
A3: Commercially available PABA can contain several process-related impurities that may interfere with the subsequent coupling reaction. These include:
-
4-Nitrobenzoic acid: An impurity from the synthesis of PABA by reduction of p-nitrobenzoic acid.[6][7]
-
Aniline and Toluidine: Can arise from degradation or as starting materials in certain synthetic routes.[7]
-
Azo-4,4'-dibenzoic acid: An oxidation byproduct.[8]
-
Impact on Synthesis: These impurities can compete in the coupling reaction, leading to the formation of undesired side products that are structurally similar to the target molecule and difficult to remove.
Q4: How can I purify my starting PABA to remove these impurities?
A4: Recrystallization is a common and effective method for purifying PABA.
-
Protocol: A detailed protocol for the purification of PABA is provided in the "Experimental Protocols" section below. The general principle involves dissolving the crude PABA in a basic aqueous solution, treating with activated carbon to remove colored impurities, and then re-precipitating the purified PABA by acidification.[9]
Part 3: The Coupling Reaction and Final Product Purification
Q5: My coupling reaction between the pteridine and PABA is inefficient, and I am observing many byproducts. What could be the issue?
A5: The amide bond formation between the activated 6-hydroxymethylpterin and PABA is a critical step where several issues can arise.
-
Causality:
-
Inefficient Activation: The hydroxyl group of 6-hydroxymethylpterin must be converted into a good leaving group (e.g., a halide or activated ester) for the coupling to proceed. Incomplete activation will result in unreacted starting material.
-
Side Reactions of Coupling Reagents: Many common coupling reagents can have side reactions with the amine or the pteridine ring itself.
-
Racemization: If chiral centers are present, the conditions of the coupling reaction can lead to racemization.
-
Competitive Reactions: The amino group of the pteridine ring can also react, leading to oligomerization or other side products.
-
-
Troubleshooting:
-
Choice of Coupling Reagent: Use a reliable coupling reagent known for high efficiency and low side reactions, such as HATU or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stepwise Addition: Add the coupling reagent to the activated pteridine precursor first, allow for activation to occur, and then add the PABA derivative.
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the initial stages of the reaction to minimize side reactions.
-
Q6: I am struggling to purify the final Deoxyaminopteroic Acid product. What techniques are most effective?
A6: The purification of the final product often requires chromatographic methods due to the presence of structurally similar impurities.
-
Recommended Techniques:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for achieving high purity. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a good starting point.
-
Ion-Exchange Chromatography: If the product and impurities have different charge states at a given pH, ion-exchange chromatography can be a powerful purification tool.[10]
-
Affinity Chromatography: In some cases, affinity chromatography using a matrix with affinity for pteridine derivatives can be employed for purification.[11]
-
Data Summary: Common Impurities and their Characteristics
| Impurity | Origin | Potential Impact | Recommended Analytical Method |
| 7-Hydroxymethylpterin | Isomeric byproduct of 6-hydroxymethylpterin synthesis | Difficult to separate, may compete in coupling reaction | RP-HPLC, NMR |
| Oxidized Pteridine Species | Degradation of the pteridine ring | Reduced yield, introduces polar impurities | RP-HPLC with UV/Vis detection |
| 4-Nitrobenzoic Acid | Impurity in starting PABA | Forms nitro-analog of the final product | RP-HPLC |
| Aniline/Toluidine | Impurity in starting PABA | Forms undesired amide byproducts | GC-MS, RP-HPLC |
| Guanidinium Byproducts | Side reaction of some coupling reagents with the amine | Consumes amine starting material, introduces polar impurities | RP-HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Purification of p-Aminobenzoic Acid (PABA)
This protocol is adapted from established methods for the purification of PABA.[9]
-
Dissolution: Dissolve the crude PABA in a 5% aqueous solution of sodium bicarbonate with gentle heating until a clear solution is obtained.
-
Decolorization: Add a small amount of activated carbon (approximately 1-2% by weight of PABA) to the hot solution and stir for 15-20 minutes.
-
Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Precipitation: Cool the filtrate in an ice bath and slowly add 1M hydrochloric acid with stirring until the pH reaches 4-5. The purified PABA will precipitate out.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general guideline for the coupling of an activated pteridine with PABA.
-
Activation of Pteridine: Dissolve the 6-hydroxymethylpterin precursor in an appropriate anhydrous solvent (e.g., DMF or NMP) under an inert atmosphere. Cool the solution to 0 °C. Add the activating agent (e.g., triphenylphosphine and a halogenating agent, or a phosphonium salt) and stir for 30-60 minutes at 0 °C.
-
Coupling: In a separate flask, dissolve the purified PABA and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) in the same anhydrous solvent. Add this solution dropwise to the activated pteridine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or preparative RP-HPLC.
Diagram: Troubleshooting Logic for Impurity Mitigation
Sources
- 1. [PDF] Synthesis of 6-Hydroxymethylpterin α- and β-D-Glucosides | Semantic Scholar [semanticscholar.org]
- 2. schircks.ch [schircks.ch]
- 3. Purification and partial characterization of 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase and 7,8-dihydropteroate synthase from Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 6. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 7. ETERA - e-terast tärkab mõte! [etera.ee]
- 8. ec.europa.eu [ec.europa.eu]
- 9. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 10. schircks.ch [schircks.ch]
- 11. Single-step purification of dihydrofolate reductases on pteridine matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxyaminopteroic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of Deoxyaminopteroic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process, enhancing both yield and purity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to Deoxyaminopteroic Acid Synthesis
Deoxyaminopteroic acid is a crucial intermediate in the synthesis of aminopterin and its analogs, which are potent dihydrofolate reductase (DHFR) inhibitors.[1][2][3] The synthesis typically involves the condensation of a pteridine precursor with a p-aminobenzoylglutamate moiety. While conceptually straightforward, the practical execution often presents challenges related to reaction control, impurity formation, and product isolation. This guide provides a structured approach to troubleshoot and optimize your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Deoxyaminopteroic Acid?
A1: The primary synthetic strategies are variations of the Gabriel-Isay and Taylor syntheses for the pteridine core.[4] These methods involve the condensation of a diaminopyrimidine with a suitable three-carbon electrophile to form the pyrazine ring of the pteridine. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in pteridine synthesis can stem from several factors.[4][5] Incomplete reaction due to insufficient reaction time or temperature is a common issue. Side reactions, such as self-condensation of reactants or degradation of the pteridine ring under harsh conditions, can also significantly reduce the yield. Additionally, poor solubility of intermediates can hinder reaction progress.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the probable impurities?
A3: Common impurities include unreacted starting materials, particularly the diaminopyrimidine and the benzoylglutamate derivative.[] You may also see byproducts from side reactions, such as oxidized pteridines or products from the self-condensation of the pyrimidine starting material. Incomplete coupling can also lead to the presence of the pteridine precursor without the glutamate side chain.[]
Q4: What are the recommended methods for purifying crude Deoxyaminopteroic Acid?
A4: Purification strategies often involve a combination of techniques. Initial purification can be achieved by precipitation and washing to remove bulk impurities.[7] For higher purity, column chromatography on silica gel or a suitable reverse-phase material is effective.[8] Recrystallization from an appropriate solvent system can also be employed to obtain highly pure material.[9]
Q5: Which analytical techniques are best for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for determining the purity of Deoxyaminopteroic Acid.[10][11][12] A reverse-phase C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) typically provides good separation of the main product from its impurities.[12][13] Purity is assessed by the relative peak area. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information on purity.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of Deoxyaminopteroic Acid.
Problem 1: Low Reaction Yield
Symptoms:
-
Low mass of isolated crude product.
-
TLC analysis shows significant amounts of unreacted starting materials.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | Increase reaction time and/or temperature incrementally. Monitor the reaction progress closely by TLC. | Pteridine formation can be slow, and ensuring the reaction goes to completion is critical for maximizing yield. |
| Poor Reagent Solubility | Use a co-solvent system or a higher boiling point solvent to improve the solubility of reactants. | Enhanced solubility increases the effective concentration of reactants in the solution, promoting higher reaction rates. |
| Reagent Degradation | Ensure reagents are pure and dry before use. If necessary, repurify starting materials. Protect the reaction from air and moisture using an inert atmosphere (e.g., Nitrogen or Argon). | Pteridines and their precursors can be sensitive to oxidation and hydrolysis, which can lead to the formation of inactive byproducts. |
| Suboptimal pH | The condensation reaction is often pH-sensitive. Perform small-scale trials to determine the optimal pH for the reaction medium. | The nucleophilicity of the amino groups and the electrophilicity of the carbonyl component are highly dependent on the pH of the reaction. |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Workflow for troubleshooting low reaction yield.
Problem 2: Product Purity Issues
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the purified product.
-
Broad or unexpected signals in the NMR spectrum.
-
Difficulty in inducing crystallization.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Persistent Starting Materials | Improve the purification method. A multi-step approach involving precipitation, column chromatography, and recrystallization is often necessary. | The polarity of the product and starting materials may be similar, requiring orthogonal purification techniques for effective separation. |
| Formation of Side Products | Re-evaluate the reaction conditions. Lowering the reaction temperature or changing the base/catalyst can minimize the formation of side products. | Side reactions often have different activation energies than the main reaction. Modifying conditions can selectively favor the desired pathway. |
| Oxidation of Pteridine Ring | Conduct the reaction and purification steps under an inert atmosphere. The use of antioxidants in small quantities can also be beneficial. | The pteridine ring system is susceptible to oxidation, leading to colored impurities that can be difficult to remove. |
| Incomplete Removal of Solvents | Dry the final product under high vacuum for an extended period, possibly with gentle heating. | Residual solvents can interfere with analytical characterization and subsequent reactions. |
Purification Workflow
Caption: A multi-step purification workflow for Deoxyaminopteroic Acid.
Step-by-Step Methodologies
General Protocol for Deoxyaminopteroic Acid Synthesis (Illustrative)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the diaminopyrimidine precursor in a suitable anhydrous solvent (e.g., DMA).[5]
-
Addition of Reagents: Add the p-aminobenzoylglutamate derivative to the reaction mixture, followed by the coupling agent.
-
Reaction: Heat the mixture to the predetermined optimal temperature and stir for the required duration, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with water and a suitable organic solvent to remove soluble impurities.[14]
-
Drying: Dry the crude product under vacuum.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[13]
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
This guide provides a foundational framework for improving the yield and purity of Deoxyaminopteroic Acid. Successful synthesis relies on careful optimization of reaction conditions, meticulous purification, and accurate analytical characterization.
References
-
Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central. [Link]
-
Pushing at the Boundaries of Pterin Chemistry. PMC - PubMed Central - NIH. [Link]
-
The diversity-oriented synthesis of pteridines—achievements and potential for development. IUBMB Life. [Link]
-
The diversity-oriented synthesis of pteridines - achievements and potential for development. PubMed. [Link]
-
REDUCTION OF PTERIDINES. Open Research Repository. [Link]
-
quantitative hplc method: Topics by Science.gov. Science.gov. [Link]
-
Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo. PubMed. [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
How to purify and isolate required compound from a reaction mixture?. ResearchGate. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]
-
De novo synthesis. Wikipedia. [Link]
-
Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid. PubMed. [Link]
-
Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. PubMed. [Link]
- Purification of amine reaction mixtures.
-
Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol. ChemRxiv. [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. NIH. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. [Link]
-
HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia. [Link]
Sources
- 1. Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. quantitative hplc method: Topics by Science.gov [science.gov]
- 11. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 14. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
Technical Support Center: Deoxyaminopteroic Acid Stability & Storage
Welcome to the technical support guide for Deoxyaminopteroic Acid (DAMPA). As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and protocols for the proper handling, storage, and troubleshooting of this compound. Adherence to these guidelines is critical for ensuring the stability, and therefore the experimental integrity, of Deoxyaminopteroic Acid.
Core Principles of Deoxyaminopteroic Acid Stability
Deoxyaminopteroic Acid, a key metabolite of Methotrexate, is a complex organic molecule susceptible to degradation if not handled with precision.[1][2] The primary stability concerns revolve around its sensitivity to moisture and potential instability in aqueous solutions over time. Understanding the causality behind these issues is the first step toward successful experimentation.
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Moisture Sensitivity: The compound is hygroscopic, and exposure to atmospheric moisture can initiate hydrolysis, leading to a gradual loss of purity and activity. This is why storage in a dry, controlled environment is non-negotiable.
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Aqueous Instability: While necessary for many biological assays, aqueous solutions of complex organic molecules can be prone to degradation. Factors like pH, temperature, and light exposure can accelerate these processes. For Deoxyaminopteroic Acid, it is recommended to prepare aqueous solutions fresh and avoid long-term storage.[3][4]
Critical Storage & Handling Protocols
Proper storage from the moment of receipt is paramount to preserving the compound's integrity for the duration of its shelf life, which can exceed three years under optimal conditions.[1]
2.1. Handling Solid (As-Received) Compound
Deoxyaminopteroic Acid is typically supplied as a crystalline solid.[3] The following protocol ensures its long-term stability.
Protocol: Handling and Storage of Solid Deoxyaminopteroic Acid
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage. The product is generally stable for several weeks at ambient temperature during shipping.[1]
-
Acclimatization: Before opening, allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid, a critical step to prevent hydrolysis.
-
Inert Atmosphere Handling: If possible, handle the solid compound under an inert gas (e.g., argon or nitrogen) in a glove box or by using a gentle stream of gas into the vial. This displaces moisture and oxygen.
-
Weighing: Quickly weigh the desired amount in a low-humidity environment. Avoid prolonged exposure to the open air.
-
Secure Sealing: Tightly reseal the container immediately after use. For screw-cap vials, consider wrapping the cap with parafilm for an extra barrier against moisture.
-
Long-Term Storage: For long-term storage (months to years), place the tightly sealed container in a desiccator at -20°C.[1] The environment should be kept dark.[1]
2.2. Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-Term (Months to Years)[1] | Must be tightly sealed, dry, and protected from light and moisture.[1] |
| 0 - 4°C | Short-Term (Days to Weeks)[1] | Acceptable for brief periods; -20°C is preferred for long-term stability. | |
| Stock Solution (in DMSO) | -20°C | Long-Term (Months)[1] | Use vials with tight-fitting caps; aliquot to avoid freeze-thaw cycles. |
| 0 - 4°C | Short-Term (Days to Weeks)[1] | Suitable for solutions that will be used promptly. | |
| Aqueous Working Solution | 2 - 8°C | Not Recommended (>1 Day)[3][4] | Prepare fresh before each experiment for maximum reliability. |
Solution Preparation & Stability
The solubility and stability of Deoxyaminopteroic Acid in solution are highly dependent on the solvent and storage conditions.
3.1. Preparing Stock Solutions in DMSO
Deoxyaminopteroic Acid is soluble in DMSO, which serves as an excellent solvent for creating concentrated stock solutions.[1]
Protocol: Preparing a DMSO Stock Solution
-
Solvent Preparation: Use anhydrous (dry) DMSO to minimize water content.
-
Dissolution: Add the appropriate volume of DMSO to the pre-weighed solid Deoxyaminopteroic Acid to achieve the desired concentration.
-
Ensure Complete Solubilization: Vortex or sonicate briefly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed cryovials. This is a critical step to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[1]
3.2. Preparing Aqueous Working Solutions
For most biological experiments, a working solution in an aqueous buffer is required. Due to lower stability in aqueous media, these solutions should be prepared fresh.
Protocol: Preparing an Aqueous Working Solution
-
Retrieve Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Add the DMSO stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.2) and mix thoroughly. It is important to add the DMSO stock to the buffer, not the other way around, to prevent the compound from precipitating out of solution.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system, as organic solvents can have physiological effects.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. We do not recommend storing aqueous solutions for more than one day.[3][4] Discard any unused portion.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation with Deoxyaminopteroic Acid.
dot
Caption: Troubleshooting workflow for inconsistent experimental results.
Q1: I am seeing diminished or no activity from my Deoxyaminopteroic Acid in my assay. What is the most likely cause?
A1: The most common cause of activity loss is the degradation of the compound in solution. First, verify the age of your aqueous working solution. These solutions are not stable for long periods and should be made fresh for each experiment.[3][4] If the aqueous solution is fresh, consider the handling of your DMSO stock. Repeated freeze-thaw cycles can introduce moisture and degrade the compound over time. It is best practice to use single-use aliquots to maintain the integrity of your stock.
Q2: My compound won't fully dissolve in my aqueous buffer.
A2: Deoxyaminopteroic Acid is sparingly soluble in aqueous buffers.[3] Direct dissolution in buffer is often difficult. The recommended method is to first create a concentrated stock solution in an organic solvent like DMSO, where it is readily soluble.[1] You can then dilute this stock solution into your aqueous buffer. This two-step process ensures maximum solubility in the final working solution.
Q3: I noticed some precipitation in my DMSO stock solution after thawing it from -20°C. Is it still usable?
A3: Precipitation upon thawing can indicate that the solution may have become supersaturated or that some degradation has occurred. Gently warm the vial to room temperature and vortex or sonicate briefly to see if the precipitate redissolves. If it does, the solution is likely usable, but it is a warning sign. If the precipitate does not redissolve, it should be discarded as its concentration and purity are no longer reliable. To prevent this, ensure the compound is fully dissolved when making the initial stock and avoid unnecessarily high concentrations.
Q4: How can I be sure my handling procedures are adequate to prevent degradation?
A4: The key is to rigorously minimize exposure to moisture and light.[1] For the solid, always store it at -20°C in a desiccated, dark environment.[1] For solutions, aliquot your DMSO stock into single-use vials to eliminate freeze-thaw cycles and always prepare aqueous working solutions immediately before use. Following the detailed protocols in this guide provides a self-validating system for maintaining compound integrity.
dot
Sources
Technical Support Center: Troubleshooting Deoxyaminopteroic Acid (DAPA) Assay Variability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Deoxyaminopteroic Acid (DAPA) assay. As a Senior Application Scientist, I understand that unexpected variability in any enzyme assay can be a significant source of frustration, leading to questionable data and project delays. This guide is structured to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. We will move beyond a simple checklist to explore the causality behind these problems, empowering you to build robust and reproducible assays.
While specific literature on a "Deoxyaminopteroic Acid assay" is not abundant, the principles outlined here are derived from extensive experience with analogous enzyme assays, particularly those involving dihydrofolate reductase (DHFR) and the spectrophotometric measurement of cofactors like NADPH.[1][2][3][4]
Section 1: Foundational Principles & Initial Checks
Before delving into specific troubleshooting scenarios, it's crucial to have a solid understanding of the assay's workflow and the critical control points.
Experimental Workflow: A Generalized Spectrophotometric Enzyme Assay
The following diagram illustrates a typical workflow for an enzyme assay where the consumption of a cofactor, such as NADPH, is measured over time. This is a common setup for assays involving reductases.[1][2][3][4][5]
Caption: Generalized workflow for a kinetic enzyme assay.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Q1: Why am I seeing high variability between my replicate wells?
High well-to-well variability is a frequent issue that can mask the true biological effects of your experiment.[6] It often points to inconsistencies in procedural execution.
A1: Key Areas to Investigate for High Replicate Variability:
-
Pipetting Technique: This is the most common source of error. Inconsistent volumes of enzyme, substrate, or inhibitors will directly lead to varied reaction rates.
-
Causality: Even small volume differences can significantly alter the final concentration of a rate-limiting component.
-
Solution:
-
Ensure your pipettes are calibrated regularly.
-
Use reverse pipetting for viscous solutions like concentrated enzyme stocks.
-
When adding reagents to a 96-well plate, do so in a consistent rhythm and ensure the pipette tip touches the liquid already in the well to ensure proper mixing.
-
Prepare a master mix of reagents whenever possible to minimize pipetting errors between wells.[7]
-
-
-
Inadequate Mixing: If reagents are not homogeneously mixed, the reaction will not start uniformly across the well.
-
Causality: The enzyme will quickly deplete the substrate in its immediate vicinity, leading to a non-linear reaction rate.
-
Solution: After adding the final reagent to initiate the reaction, gently mix the plate on a plate shaker for a few seconds before placing it in the reader. Avoid introducing bubbles.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, which can concentrate reagents and alter enzyme activity.[8]
-
Causality: Increased reagent concentration due to evaporation can artificially inflate or inhibit the reaction rate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.[6]
-
-
Temperature Gradients: Uneven temperature across the plate can cause significant differences in enzyme activity.
-
Causality: Enzyme kinetics are highly sensitive to temperature; a change of just 1°C can alter activity by 4-8%.[8]
-
Solution: Ensure the plate and all reagents have equilibrated to the assay temperature before starting the reaction. Allow the plate to sit in the reader for a minute before initiating the kinetic read to ensure thermal equilibrium.
-
Q2: My reaction rates are not linear. What's causing this?
The initial velocity (V₀) of an enzymatic reaction should be linear.[9] A non-linear progress curve complicates data analysis and suggests a problem with the assay conditions.
A2: Common Causes of Non-Linear Reaction Rates:
-
Substrate Depletion: If the substrate concentration is too low, it will be consumed rapidly, causing the reaction rate to slow down.
-
Causality: The reaction rate is proportional to the substrate concentration. As the substrate is depleted, the rate decreases, violating the assumption of initial velocity.
-
Solution: Ensure the substrate concentration is well above the Michaelis-Menten constant (Km) of the enzyme, typically 5-10 times the Km. If the Km is unknown, run a substrate titration curve to determine the optimal concentration.[6]
-
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Causality: Factors like suboptimal pH, temperature, or the presence of proteases can cause the enzyme to denature or degrade.
-
Solution: Review the storage and handling conditions of your enzyme. Ensure the assay buffer has the correct pH and ionic strength. Consider adding a protease inhibitor cocktail if sample purity is a concern.
-
-
Instrument Limitations: The signal may be approaching the detection limit of your spectrophotometer.
-
Causality: If the absorbance change is too large, the detector can become saturated, leading to a flattening of the curve at higher concentrations.[10]
-
Solution: Reduce the enzyme concentration or the initial concentration of the measured product/reactant to keep the signal within the linear range of the instrument.
-
Q3: I'm observing a high background signal or no signal at all. What should I check?
A high background or a complete lack of signal points to a fundamental issue with one or more of the assay components.
A3: Troubleshooting Signal Issues:
| Issue | Potential Cause | Recommended Action |
| High Background Signal | Substrate or cofactor instability | Run a "no-enzyme" control. If you still see a signal change, your substrate or NADPH may be degrading non-enzymatically. Prepare fresh reagents. |
| Contaminated reagents | Check all buffers and water for contamination. Use high-purity water. | |
| No Signal or Weak Signal | Inactive enzyme | Run a positive control with a known active enzyme to confirm that all other assay components are working.[11] Check the storage conditions and age of your enzyme. |
| Incorrect wavelength | Verify that you are measuring at the correct wavelength for your chromophore (e.g., 340 nm for NADPH).[5] | |
| Missing component | Double-check your protocol to ensure all necessary components (enzyme, substrate, cofactor) were added to the reaction mix. | |
| Presence of an inhibitor | If you are using complex samples like cell lysates, they may contain endogenous inhibitors.[12] Perform a spike-and-recovery experiment by adding a known amount of active enzyme to your sample to see if its activity is suppressed. |
Troubleshooting Decision Tree
Use this logical diagram to guide your troubleshooting process when faced with assay variability.
Caption: A decision tree for troubleshooting DAPA assay variability.
Section 3: Protocol Validation and Best Practices
To ensure the long-term success and reproducibility of your DAPA assay, it is essential to establish a self-validating system.
Q4: How can I ensure my assay conditions are optimal?
A4: Assay optimization is a critical step that should be performed before screening compounds or analyzing precious samples.[13][14] This involves systematically testing key parameters:
-
Enzyme Concentration: Determine the enzyme concentration that yields a linear reaction rate for the desired assay duration.
-
Substrate and Cofactor Concentration: As mentioned, these should be at saturating concentrations (typically 5-10x Km) to ensure the reaction rate is dependent only on the enzyme activity.
-
Buffer Conditions: Verify that the pH of your buffer is optimal for enzyme activity and stability.
-
Incubation Time: For kinetic assays, ensure your measurement window falls within the initial linear phase of the reaction.
Key Experimental Protocol: Determining the Linear Range of the Enzyme
-
Reagent Preparation: Prepare serial dilutions of your enzyme stock in the final assay buffer.[6]
-
Assay Setup: In a 96-well plate, add a constant, saturating concentration of substrate and NADPH to all wells.
-
Reaction Initiation: Add the different concentrations of your enzyme to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the assay temperature and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: For each enzyme concentration, calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plotting: Plot V₀ as a function of enzyme concentration. The resulting graph should be linear over a certain range. Choose an enzyme concentration from the middle of this linear range for your future experiments.
By implementing these troubleshooting strategies and best practices, you can significantly reduce variability in your DAPA assay, leading to more reliable and reproducible data.
References
-
Schoevaerts, K., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. BMC Chemical Biology, 17(1). Retrieved from [Link]
-
Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. Proceedings of the National Academy of Sciences, 106(36), 15424-15429. Retrieved from [Link]
-
Patsnap. (2025). How to Design a Colorimetric Assay for Enzyme Screening. Retrieved from [Link]
-
Georgiou, C. D., & Papapostolou, I. (2017). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Scientific reports, 7(1), 13825. Retrieved from [Link]
-
Allied Academies. (n.d.). Exploring methods for accurate measurement of enzyme concentration in biological samples. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
-
Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from [Link]
Sources
- 1. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 14. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in Deoxyaminopteroic Acid LC-MS Analysis
<_ _>
Welcome to the technical support center for Deoxyaminopteroic Acid (DAPA) LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the LC-MS analysis of Deoxyaminopteroic Acid (DAPA), a polar metabolite.
Q1: What are matrix effects in LC-MS analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]
Q2: Why is DAPA analysis particularly prone to matrix effects?
A: Deoxyaminopteroic acid (4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid) is a polar molecule.[4][5] When analyzing DAPA in biological matrices like plasma, serum, or urine, it co-exists with a high concentration of other polar endogenous compounds.[3][6] These compounds can co-elute with DAPA during chromatographic separation and compete for ionization in the MS source, often leading to significant ion suppression.[1][7]
Q3: What are the consequences of unaddressed matrix effects?
A: Unaddressed matrix effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[8][9] This can lead to erroneous results, such as underestimation of the true analyte concentration, poor reproducibility, and a higher limit of quantification than the method is truly capable of achieving.[9][10]
Q4: How can I determine if my DAPA assay is suffering from matrix effects?
A: Two primary methods are used to assess matrix effects: the qualitative post-column infusion method and the quantitative post-extraction spike method.[3]
-
Post-Column Infusion: A solution of DAPA is continuously infused into the LC flow after the analytical column.[8] A blank, extracted matrix sample is then injected.[11] Any dip or rise in the constant DAPA signal indicates a region of ion suppression or enhancement, respectively.[8][11]
-
Post-Extraction Spike: The response of DAPA in a neat (pure) solvent is compared to the response of DAPA spiked into a blank, extracted matrix at the same concentration.[12] The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Part 2: Troubleshooting Guide for DAPA LC-MS Analysis
This section provides a problem-oriented approach to troubleshooting common issues encountered during DAPA analysis that are often linked to matrix effects.
| Observed Problem | Potential Cause(s) Related to Matrix Effects | Recommended Solutions |
| Poor/Inconsistent Peak Area & Height | Ion Suppression/Enhancement: Co-eluting matrix components, particularly phospholipids in plasma/serum, are interfering with the ionization of DAPA.[3][13] | 1. Improve Sample Preparation: Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][3] Consider specialized phospholipid removal products.[13] 2. Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC for polar compounds) to better separate DAPA from matrix components.[1][14] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DAPA (e.g., DAMPA-d3) will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[1][15] |
| High Variability Between Injections (%RSD > 15%) | Inconsistent Matrix Effects: The composition of the matrix can vary between different samples or lots, leading to variable ion suppression. | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[1][16] 2. Thorough Sample Homogenization: Ensure all samples are uniformly mixed before extraction. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Overload/Interference: High concentrations of matrix components can affect the interaction of DAPA with the stationary phase of the LC column.[10] Some matrix components might also loosely bind to the analyte, altering its chromatographic behavior.[17] | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12] 2. Optimize Sample Cleanup: As above, enhanced sample preparation is key to removing the source of the interference.[8] 3. Consider Metal-Free HPLC Systems: For certain compounds, interactions with metal surfaces in the HPLC system can cause peak shape issues and signal suppression.[18] |
| Gradual Loss of MS Signal Over a Run | Ion Source Contamination: Buildup of non-volatile matrix components (salts, phospholipids) on the ion source optics.[10][13] | 1. Implement a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste instead of the MS source.[12] 2. Improve Sample Preparation: Cleaner samples lead to less instrument contamination.[7] 3. Regular Instrument Maintenance: Perform routine cleaning of the ion source as recommended by the manufacturer.[7] |
Part 3: In-Depth Experimental Protocols & Workflows
To effectively combat matrix effects, a robust sample preparation strategy is paramount. Below are detailed protocols for common and effective techniques.
Protocol 1: Solid-Phase Extraction (SPE) for DAPA from Plasma
SPE is a highly selective sample preparation method that can significantly reduce matrix interferences.[19] For a polar analyte like DAPA, a mixed-mode or polar-enhanced stationary phase is often effective.
Objective: To isolate DAPA from plasma proteins and phospholipids.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges
-
Plasma sample containing DAPA
-
Internal Standard (e.g., DAMPA-d3) spiking solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution. Vortex briefly. Add 1 mL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and ensures DAPA is in the correct charge state for retention.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash 2: Add 1 mL of methanol to remove less polar interferences like phospholipids.
-
-
Elution: Elute DAPA and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on DAPA, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for DAPA
LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[20] For polar compounds, adjusting the pH is critical to drive the analyte into the organic phase.
Objective: To extract DAPA from an aqueous matrix (e.g., urine) into an organic solvent.
Materials:
-
Aqueous sample (e.g., urine) containing DAPA
-
Internal Standard spiking solution
-
Ethyl Acetate (or other suitable organic solvent)
-
Sodium Hydroxide (1M solution)
-
Hydrochloric Acid (1M solution)
-
Centrifuge tubes
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a centrifuge tube, add 50 µL of the internal standard solution.
-
pH Adjustment: Adjust the sample pH to be 2 units below the pKa of the acidic functional group on DAPA. This will protonate the molecule, making it more amenable to extraction into an organic phase.
-
Extraction: Add 3 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Back Extraction (Optional but recommended for cleaner samples): Add 1 mL of a basic aqueous solution (e.g., pH 9) to the collected organic phase. Vortex and centrifuge. DAPA will move back into the basic aqueous phase, leaving neutral lipids behind in the organic layer.
-
Final Steps: Acidify the final aqueous phase and proceed to a dry-down and reconstitution step as described in the SPE protocol.
Workflow for Troubleshooting Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your DAPA analysis.
Caption: A decision-tree for troubleshooting matrix effects in LC-MS analysis.
Part 4: The Role of Internal Standards
The most effective way to compensate for unavoidable matrix effects is the use of an appropriate internal standard (IS).[1]
-
Structural Analogue IS: These are compounds that are chemically similar to the analyte but not present in the sample. While they can correct for some variability, they may not have the exact same chromatographic retention and ionization behavior as DAPA, leading to incomplete correction for matrix effects.
-
Stable Isotope-Labeled (SIL) IS: This is the "gold standard" for quantitative bioanalysis. A SIL-IS (e.g., DAPA with 13C or 2H labels) is chemically identical to the analyte and will co-elute and experience the exact same ionization suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[1]
Caption: The role of a SIL-IS in correcting for matrix effects.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]
-
Fully Automated 96-well Liquid-Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography With Tandem Mass Spectrometry - PubMed. Available at: [Link]
-
What is Solid-Phase Extraction? - Phenomenex. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]
-
An Uncommon Fix for LC–MS Ion Suppression | LCGC International. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available at: [Link]
-
What is Solid Phase Extraction (SPE)? - Organomation. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Available at: [Link]
-
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA - YouTube. Available at: [Link]
-
Liquid-Liquid extraction: Significance and symbolism. Available at: [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method - RPubs. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]
-
Solid-phase extraction - Wikipedia. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction - LCGC International. Available at: [Link]
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz - University of Wollongong Research Online. Available at: [Link]
-
Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis. Available at: [Link]
-
A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC - NIH. Available at: [Link]
-
The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. Available at: [Link]
-
Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed. Available at: [Link]
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. Available at: [Link]
-
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride - PubChem. Available at: [Link]
-
HGMMX - Way2Drug. Available at: [Link]
-
Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources - PMC - PubMed Central. Available at: [Link]
-
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report - TMIC Li Node. Available at: [Link]
-
Machine learning guided prediction of liquid chromatography-mass spectrometry ionization efficiency for genotoxic impurities in pharmaceutical products - PubMed. Available at: [Link]
-
CAS No : 19741-14-1| Product Name : DAMPA - API - Pharmaffiliates. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HGMMX [way2drug.com]
- 5. medkoo.com [medkoo.com]
- 6. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Deoxyaminopteroic Acid Solubility for In Vitro Assays
Welcome to the technical support center for Deoxyaminopteroic Acid (DAMPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the solubility of DAMPA in in vitro assays. As a metabolite of the widely used chemotherapeutic agent methotrexate, understanding the behavior of DAMPA in experimental systems is crucial for accurate and reproducible results.[1] This guide offers a structured, question-and-answer-based approach to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Deoxyaminopteroic Acid (DAMPA), and why is its solubility a concern for in vitro assays?
Deoxyaminopteroic Acid (4-amino-4-deoxy-N10-methylpteroic acid) is a primary metabolite of methotrexate.[1] Like its parent compound, DAMPA has a pteridine-based structure, which contributes to its poor aqueous solubility, particularly at acidic pH.[2] For in vitro assays, achieving and maintaining the desired concentration of a test compound in a soluble state is paramount. Precipitation of the compound can lead to a significant underestimation of its biological activity, introduce artifacts, and result in a high degree of variability between experiments.
Q2: What are the general solubility characteristics of Deoxyaminopteroic Acid?
Deoxyaminopteroic Acid is known to be soluble in dimethyl sulfoxide (DMSO). While quantitative solubility data in various solvents is not extensively documented, its structural similarity to methotrexate and other pteridine derivatives provides valuable insights. Pteridines are generally more soluble in organic solvents like DMSO and methanol than in water.[3] Their solubility in aqueous solutions is highly dependent on pH.[4]
Q3: How does pH influence the solubility of Deoxyaminopteroic Acid?
Troubleshooting Guide
This section provides a systematic approach to addressing common problems encountered when working with Deoxyaminopteroic Acid in the laboratory.
Observation: My Deoxyaminopteroic Acid is not dissolving in my desired buffer (e.g., PBS, cell culture medium).
Potential Cause 1: Inappropriate Solvent Choice
Directly dissolving DAMPA in aqueous buffers can be challenging due to its hydrophobic nature.
Solution:
-
Primary Dissolution in an Organic Solvent: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for DAMPA.
-
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of DAMPA powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Potential Cause 2: Low pH of the Aqueous Medium
As an acidic compound, DAMPA's solubility is significantly reduced in neutral to acidic aqueous solutions.
Solution:
-
pH Adjustment of the Final Solution: After preparing a concentrated stock in DMSO, the final working solution in your aqueous buffer should have its pH carefully controlled.
-
Protocol for pH-Adjusted Dilution:
-
Start with your desired aqueous buffer (e.g., PBS, DMEM).
-
While stirring, slowly add the DMSO stock solution to the buffer. Avoid adding the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate out.
-
If precipitation occurs upon dilution, you can try adjusting the pH of the final solution. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter until the precipitate dissolves. Be mindful that significant changes in pH can affect your experimental system.
-
For cell-based assays, ensure the final pH of your working solution is within the physiological range tolerated by your cells (typically pH 7.2-7.4).
-
Diagram: Workflow for Solubilizing Deoxyaminopteroic Acid
Caption: A step-by-step workflow for the successful solubilization of Deoxyaminopteroic Acid.
Observation: The compound precipitates out of solution over time during my experiment.
Potential Cause 1: Compound Instability in Aqueous Media
Pteridine-containing molecules can be susceptible to degradation in aqueous environments, especially with prolonged incubation at 37°C.
Solution:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh dilutions of DAMPA in your aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Minimize Exposure to Light and Elevated Temperatures: Protect your stock and working solutions from light by using amber vials or covering tubes with foil. Minimize the time that solutions are kept at room temperature or 37°C before being added to the assay.
Potential Cause 2: Interaction with Media Components
Complex cell culture media contain a variety of components, such as salts, amino acids, and vitamins, that can potentially interact with your compound and reduce its stability or solubility. Some components in cell culture media can be reactive and contribute to the degradation of sensitive compounds.[6][7]
Solution:
-
Serum Supplementation: For cell-based assays, the presence of serum can sometimes enhance the stability of hydrophobic compounds by binding to proteins like albumin. If your experimental design allows, consider if the presence of serum improves the stability of DAMPA.
-
Test Stability in Your Specific Medium: If you continue to experience precipitation, it may be necessary to empirically test the stability of DAMPA in your specific cell culture medium over the time course of your experiment. This can be done by preparing the final working solution, incubating it under your experimental conditions (e.g., 37°C, 5% CO2), and observing for precipitation at different time points.
Quantitative Data Summary
While specific quantitative solubility data for Deoxyaminopteroic Acid is limited, the following table provides general guidance based on the properties of pteridine derivatives and poorly soluble acidic compounds.
| Solvent/Buffer | Expected Solubility | Recommendations |
| DMSO | High | Recommended primary solvent for stock solutions. |
| Ethanol | Moderate | Can be considered as an alternative to DMSO for stock solutions. |
| Water (acidic pH) | Very Low | Avoid dissolving directly in acidic aqueous solutions. |
| Water (neutral to alkaline pH) | Low to Moderate | Solubility increases with pH. |
| PBS (pH 7.4) | Low | Direct dissolution is challenging; use a DMSO stock and dilute carefully. |
| Cell Culture Media (pH 7.2-7.4) | Low | Similar to PBS; prepare fresh and be aware of potential interactions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of Deoxyaminopteroic Acid in DMSO
Materials:
-
Deoxyaminopteroic Acid (MW: 325.33 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of Deoxyaminopteroic Acid powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM Deoxyaminopteroic Acid in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tube
Procedure:
-
Calculate Dilution: To prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM DMSO stock solution. The final DMSO concentration will be 1%.
-
Dilution: In a sterile conical tube, add 990 µL of the pre-warmed cell culture medium.
-
Addition of Stock: While gently vortexing or swirling the medium, slowly add the 10 µL of the 10 mM DMSO stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Mix: Gently mix the final solution.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Diagram: Logical Troubleshooting for DAMPA Precipitation
Caption: A logical decision tree for troubleshooting precipitation issues with Deoxyaminopteroic Acid.
References
-
Solubility of Things. Pteridine. [Link]
-
Solubility of Things. Pterin. [Link]
-
Howard, S. C., McCormick, J., Pui, C.-H., Buddington, R. K., & Harvey, R. D. (2016). Preventing and Managing Toxicities of High-Dose Methotrexate. The Oncologist, 21(12), 1471–1482. [Link]
-
Ghafor, F. I., & Rasheed, R. O. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 10(6), 519-530. [Link]
-
O'Connor, E., & O'Riordan, D. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules, 26(11), 3233. [Link]
-
Heidemann, R., et al. (2020). Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network. Biotechnology and Bioengineering, 118(2), 849-860. [Link]
Sources
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Deoxyaminopteroic Acid Stability
Welcome to the technical support center for Deoxyaminopteroic Acid, a critical reagent in cellular research and drug development. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice to ensure the stability and efficacy of Deoxyaminopteroic Acid in solution. As a potent folic acid antagonist, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Deoxyaminopteroic Acid and why is its stability in solution a concern?
Deoxyaminopteroic Acid, commonly known as Aminopterin, is a synthetic derivative of pterin and a powerful antagonist of the enzyme dihydrofolate reductase (DHFR).[1] By competitively inhibiting DHFR, it blocks the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides, and thus interferes with DNA, RNA, and protein synthesis.[1] This mechanism of action makes it a valuable tool in cancer research and for the selection of hybridoma cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.
The stability of Deoxyaminopteroic Acid in solution is a significant concern because it is susceptible to degradation by light and heat.[2][3] Degradation leads to a loss of its cytotoxic activity, which can severely compromise experiments that rely on its ability to eliminate unfused cells or inhibit cell proliferation.[2]
Q2: What are the primary factors that lead to the degradation of Deoxyaminopteroic Acid in solution?
The two primary environmental factors that induce the degradation of Deoxyaminopteroic Acid are:
-
Light Exposure: Aqueous solutions of Deoxyaminopteroic Acid are particularly sensitive to photodegradation when exposed to fluorescent room light (wavelengths greater than 300 nm).[2][4] This light-induced degradation can lead to a loss of its biological activity.[4] The mechanism of photolysis is believed to involve the cleavage of the C9-N10 methylene-anilino bond, a reaction analogous to the photodegradation of folic acid.[4]
-
Elevated Temperatures: Heat can accelerate the chemical degradation of Deoxyaminopteroic Acid in solution.[2][3]
Q3: How should I store Deoxyaminopteroic Acid to ensure its long-term stability?
Proper storage is critical to preserving the integrity of your Deoxyaminopteroic Acid. The recommended storage conditions depend on whether it is in solid form or in solution.
| Form | Storage Temperature | Recommended Duration | Key Recommendations |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years[5] | Store in a tightly sealed container in a dry, dark environment.[5] |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[2] |
| Stock Solution in DMSO | -20°C | Up to 1 month[2] | Aliquot for short-term use. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day [5] | Always prepare fresh before use and protect from light.[2][5] |
Q4: Can I visually detect the degradation of my Deoxyaminopteroic Acid solution?
Deoxyaminopteroic Acid is typically an orange-yellow powder.[6] While significant degradation in solution may not always result in a noticeable color change, it is associated with changes in the ultraviolet (UV) absorption spectrum.[2][4] Therefore, relying solely on visual inspection is not a reliable method for assessing the integrity of the compound.
Troubleshooting Guide
Issue 1: Precipitation observed in my Deoxyaminopteroic Acid solution upon preparation or during an experiment.
Possible Causes:
-
Low Aqueous Solubility: Deoxyaminopteroic Acid has limited solubility in water, especially at neutral pH.[1][7]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution.[8]
-
High Final Concentration: The intended working concentration may exceed the solubility limit of Deoxyaminopteroic Acid in the specific medium.[8]
-
pH of the Medium: The solubility of folate analogs is often pH-dependent.[7]
-
Temperature Fluctuations: Moving solutions between different temperatures (e.g., from cold storage to a 37°C incubator) can affect solubility.[8]
Solutions:
-
Optimize Stock Solution Preparation:
-
For aqueous solutions, consider dissolving Deoxyaminopteroic Acid in a dilute alkaline solution, such as 0.1 M NaOH, to deprotonate the carboxylic acid groups and increase solubility.[7] Always use sterile solutions for cell culture applications.
-
When using DMSO, ensure it is anhydrous, as moisture can reduce solubility.[9] Prepare a concentrated stock to minimize the final DMSO concentration in your experiment (ideally below 0.5%).[8]
-
-
Refine Dilution Technique:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the Deoxyaminopteroic Acid stock solution.[8]
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even mixing, thus avoiding localized high concentrations.[8]
-
-
Determine the Maximum Soluble Concentration:
-
Perform a solubility test by preparing serial dilutions of your Deoxyaminopteroic Acid stock solution in your experimental medium.
-
Incubate under your experimental conditions and visually inspect for precipitation over time. This will help you determine the highest concentration that remains in solution.[8]
-
A [label="Precipitation Observed"]; B [label="Check Solution Preparation"]; C [label="Review Dilution Method"]; D [label="Assess Final Concentration"]; E [label="Low Aqueous Solubility"]; F [label=""Solvent Shock""]; G [label="Exceeds Solubility Limit"]; H [label="Use Alkaline Solution or DMSO for Stock"]; I [label="Add Stock Dropwise to Warmed Medium"]; J [label="Perform Solubility Test"];
A -> B; A -> C; A -> D; B -> E [label="Cause"]; C -> F [label="Cause"]; D -> G [label="Cause"]; E -> H [label="Solution"]; F -> I [label="Solution"]; G -> J [label="Solution"]; }
A logical workflow for troubleshooting precipitation.
Issue 2: Loss of Deoxyaminopteroic Acid activity in my cell culture experiments (e.g., failure of HAT selection).
Possible Causes:
-
Photodegradation: Exposure of the working solution or the cell culture plates to ambient laboratory light for extended periods.[2][4]
-
Thermal Degradation: Prolonged incubation at 37°C, especially if the initial solution was already partially degraded.
-
Incorrect Stock Solution Concentration: Errors in weighing the compound or calculating the concentration.
-
Degraded Stock Solution: Using a stock solution that has been stored improperly or for too long.
Solutions:
-
Minimize Light Exposure:
-
Prepare Deoxyaminopteroic Acid solutions in a dimly lit area.
-
Store stock solutions and working solutions in amber or foil-wrapped tubes.
-
Minimize the time cell culture plates containing Deoxyaminopteroic Acid are outside of the incubator and exposed to light.
-
-
Ensure Proper Solution Handling:
-
Verify Solution Integrity:
-
If you suspect degradation, you can assess the integrity of your solution using UV-Vis spectrophotometry to check for changes in the absorption spectrum.[2][4]
-
For a more definitive analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify Deoxyaminopteroic Acid and its degradation products.[10]
-
A [label="Loss of Activity Observed"]; B [label="Protect from Light"]; C [label="Ensure Proper Solution Handling"]; D [label="Verify Solution Integrity"]; E [label="Use Amber Tubes/Foil"]; F [label="Prepare Fresh Aqueous Solutions"]; G [label="Aliquot DMSO Stocks"]; H [label="UV-Vis Spectroscopy"]; I [label="HPLC Analysis"];
A -> B; A -> C; A -> D; B -> E [label="Action"]; C -> F [label="Action"]; C -> G [label="Action"]; D -> H [label="Method"]; D -> I [label="Method"]; }
Steps to address and prevent loss of biological activity.
Experimental Protocols
Protocol 1: Preparation of a Deoxyaminopteroic Acid Stock Solution
Materials:
-
Deoxyaminopteroic Acid (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile pipettes and tips
Procedure for DMSO Stock Solution (Recommended for long-term storage):
-
Under sterile and low-light conditions, accurately weigh the desired amount of Deoxyaminopteroic Acid powder.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
Procedure for Aqueous Stock Solution (for immediate use):
-
Under sterile and low-light conditions, accurately weigh the Deoxyaminopteroic Acid powder.
-
Dissolve the powder in a small volume of 0.1 M sterile NaOH.
-
Once dissolved, bring the solution to the final desired volume with sterile water or phosphate-buffered saline (PBS).
-
Use this solution immediately. Do not store aqueous solutions. [5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing Deoxyaminopteroic Acid Purity
This protocol provides a general framework for analyzing the purity of a Deoxyaminopteroic Acid solution. Method optimization may be required based on the specific HPLC system and degradation products of interest.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[11][12]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with an acidic modifier (e.g., 20 mM Ammonium formate, pH 3.0)[11]
-
Mobile Phase B: Acetonitrile[11]
-
Gradient: A gradient elution may be necessary to separate Deoxyaminopteroic Acid from its more polar degradation products. A typical gradient might run from a low percentage of Mobile Phase B to a higher percentage over 10-20 minutes.
Sample Preparation:
-
Dilute a sample of your Deoxyaminopteroic Acid solution in the initial mobile phase composition. If the stock is in DMSO, ensure the final DMSO concentration in the injected sample is low to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Detection:
-
Set the UV detector to 290 nm, which is a suitable wavelength for detecting Deoxyaminopteroic Acid and related compounds.[11][12]
Analysis:
-
Inject a standard of known concentration and purity to determine the retention time of intact Deoxyaminopteroic Acid.
-
Analyze your sample and look for additional peaks that may correspond to degradation products. The appearance of new peaks or a decrease in the area of the main Deoxyaminopteroic Acid peak indicates degradation.
References
-
PubChem. Aminopterin. [Link]
-
Fehlner, P. F., Bencsath, A., Lam, T., & King, T. P. (1987). The photodecomposition of aminopterin. Journal of Immunological Methods, 101(1), 141–145. [Link]
-
Asian Journal of Pharmaceutical Analysis. Method Development and Photolytic Degradation Study of. [Link]
-
Lesoon, A., et al. (2007). High-performance liquid chromatography separation of aminopterin-polyglutamates within red blood cells of children treated for acute lymphoblastic leukemia. Transfusion, 47(12), 2229-2235. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aminopterin on Primesep 100 Column. [Link]
-
Analytical and Bioanalytical Chemistry Research. (2021). Regular Article. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
SIELC Technologies. HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column. [Link]
-
Milenković, D., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 17(11), 1421. [Link]
-
Wikipedia. Aminopterin. [Link]
-
ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
The Journal of Antibiotics. (1975). Stability studies with amphotericin B and amphotericin B methyl ester. [Link]
-
Cole, P. D., et al. (2005). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 11(22), 8089–8096. [Link]
-
Illumina. (2025). Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide. [Link]
-
ResearchGate. (2025). The Chemical Degradation of Folic Acid. [Link]
-
Monti, D., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(4), 220. [Link]
-
ResearchGate. (2025). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. [Link]
-
MDPI. (2024). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminopterin - Wikipedia [en.wikipedia.org]
- 4. The photodecomposition of aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Isolating Deoxyaminopteroic Acid (DAMPA) from Methotrexate
Welcome to the technical support center for challenges in the isolation of Deoxyaminopteroic Acid (DAMPA) from methotrexate (MTX). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical transformation and purification process.
Introduction: The Chemistry of Conversion
Deoxyaminopteroic acid (DAMPA), also known as 4-deoxy-4-amino-N¹⁰-methylpteroic acid, is a primary metabolite and degradation product of the widely used anti-cancer and immunosuppressant drug, methotrexate.[1] The structural difference lies in the cleavage of the amide bond that links the pteroic acid core to the L-glutamate moiety in methotrexate. This conversion can be achieved through chemical hydrolysis (acidic or basic) or enzymatic cleavage.[2][3][4][5]
The isolation of pure DAMPA is crucial for various research applications, including metabolism studies, impurity profiling of methotrexate-based drugs, and as a reference standard in analytical methods. However, the structural similarity between DAMPA and the parent drug, methotrexate, presents significant purification challenges. This guide will address these challenges head-on, providing practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating DAMPA from methotrexate?
There are two main approaches for the hydrolysis of methotrexate to yield DAMPA:
-
Alkaline Hydrolysis: This is a common and straightforward method involving the treatment of methotrexate with a base, such as sodium hydroxide. The process effectively cleaves the amide bond.
-
Acidic Hydrolysis: Alternatively, acidic conditions, for instance, using sulfuric acid, can also be employed to catalyze the hydrolysis of the amide linkage.[2][3]
-
Enzymatic Hydrolysis: Carboxypeptidase-G2 (CPDG2) is an enzyme that specifically cleaves the glutamate residue from methotrexate, yielding DAMPA. This method is highly specific but may be less accessible for routine laboratory synthesis.[4]
Q2: Why is the separation of DAMPA from unreacted methotrexate so challenging?
The difficulty in separation arises from their very similar chemical structures. Both molecules share the same pteroic acid core, which dictates many of their physicochemical properties. Key factors contributing to the challenge include:
-
Similar Polarity: The core structure is identical, leading to comparable solubility in many solvent systems.
-
Overlapping pKa Values: Both molecules possess multiple ionizable groups, resulting in similar charge states across a range of pH values, which complicates separations based on ion-exchange chromatography or pH-mediated extraction. Methotrexate has pKa values around 4.8 and 5.5.[2]
-
Potential for Co-precipitation/Co-crystallization: Due to their structural similarities, they can sometimes crystallize together, making purification by crystallization difficult without careful optimization.
Q3: What are the expected side products during the hydrolysis of methotrexate?
Besides unreacted methotrexate and the desired DAMPA, other impurities can form, particularly under harsh hydrolysis conditions:
-
Under acidic conditions: Prolonged exposure to strong acids can lead to further degradation of the pteridine ring.
-
Under basic conditions: Alkaline hydrolysis can sometimes result in byproducts like N¹⁰-methyl folic acid.[5][6]
-
Photodegradation Products: Methotrexate is sensitive to light, which can lead to the formation of degradation products like 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid, especially if the reaction is not protected from light.
Experimental Protocols & Workflows
Protocol 1: Alkaline Hydrolysis of Methotrexate
This protocol provides a general procedure for the basic hydrolysis of methotrexate.
Materials:
-
Methotrexate
-
0.1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve methotrexate in a minimal amount of 0.1 M NaOH solution with stirring.
-
Hydrolysis: Heat the solution at a controlled temperature (e.g., 50-70°C) and monitor the reaction progress by HPLC.
-
Neutralization & Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to ~7.0 using 1 M HCl. This step is critical as the solubilities of both MTX and DAMPA are pH-dependent.
-
Extraction (Optional): Depending on the scale and downstream purification, an initial extraction with an immiscible organic solvent like ethyl acetate can be performed to remove some impurities. However, due to the polar nature of both compounds, this may not be highly effective for separation from each other.
-
Preparation for Chromatography: The aqueous solution containing DAMPA and unreacted MTX should be filtered through a 0.45 µm filter before injection onto an HPLC system.
Visualizing the Workflow: From MTX to DAMPA
Caption: Workflow for DAMPA production and isolation.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation of DAMPA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DAMPA | Incomplete Hydrolysis: Reaction time or temperature may be insufficient. | - Increase reaction time and continue to monitor by HPLC until MTX is consumed. - Gradually increase the reaction temperature, but be cautious of potential side product formation. |
| Degradation of Product: Harsh basic conditions or prolonged heating can degrade DAMPA. | - Use a milder base or lower concentration. - Perform the reaction at the lowest effective temperature. | |
| Poor Separation in HPLC | Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for the separation of ionizable compounds like MTX and DAMPA. Operating near the pKa of either compound can lead to poor peak shape and resolution. | - Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of both MTX and DAMPA.[7][8] - For reversed-phase HPLC, a mobile phase with a pH around 3-4 often provides good separation by suppressing the ionization of the carboxylic acid groups. |
| Co-elution of Impurities: Other structurally similar impurities may be present. | - Optimize the gradient elution profile to enhance resolution. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms. | |
| Peak Tailing in HPLC | Secondary Interactions: Basic amine groups in MTX and DAMPA can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. | - Use a mobile phase with a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce these interactions.[9] - Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. - Use a modern, end-capped column with minimal residual silanol activity. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample before injection.[10] | |
| Difficulty in Crystallizing DAMPA | Presence of Impurities: Unreacted MTX or other byproducts can inhibit crystal formation. | - Ensure the DAMPA fraction collected from preparative HPLC is of high purity before attempting crystallization. |
| Inappropriate Solvent System: The solubility of DAMPA is a key factor in selecting a suitable crystallization solvent. | - DAMPA is soluble in DMSO.[11] Consider using a solvent/anti-solvent system, such as DMSO/water or DMSO/acetone, to induce crystallization. - Experiment with slow evaporation or vapor diffusion techniques. |
Visualizing Key Concepts
Chemical Structures:
Caption: Structures of Methotrexate and DAMPA.
Hydrolysis Reaction:
Caption: Hydrolysis of Methotrexate to DAMPA.
References
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Study of stability of methotrexate in acidic solution Spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
PubMed Central. (n.d.). Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO2 Photocatalysis. Retrieved from [Link]
- Google Patents. (n.d.). US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Nature. (1972). Enzymatic cleavage of methotrexate provides a method for prevention of drug toxicity. Retrieved from [Link]
-
PubMed. (n.d.). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of methotrexate (MTX) in the different donor solutions used in these experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). The predicted solubility of MTX in TMA-based ionic liquids with.... Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Methotrexate is cleaved into two noncytotoxic metabolites, DAMPA and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Breakdown of methotrexate into DAMPA and glutamate, the reaction catalyzed by an enzyme glucarpidase. Retrieved from [Link]
-
PubMed Central. (n.d.). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. Retrieved from [Link]
-
PharmPK Discussion. (2011, January 13). Solubility of methotrexate. Retrieved from [Link]
-
ResearchGate. (2018, October 11). What is the Methotrexate solvent?. Retrieved from [Link]
-
MDPI. (n.d.). Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS | Request PDF. Retrieved from [Link]
-
R Discovery. (2023, January 7). IMPROVING SOLUBILITY OF METHOTREXATE BY SOLID DISPERSION. Retrieved from [Link]
Sources
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- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Deoxyaminopteroic Acid (DAPA) Immunoassays
Introduction
Welcome to the technical support center for Deoxyaminopteroic Acid (DAPA) immunoassays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing immunoassays to detect and quantify DAPA. As a key metabolite of the widely used chemotherapeutic agent methotrexate, accurate measurement of DAPA is critical in pharmacokinetic studies and in clinical settings, particularly in patients undergoing glucarpidase rescue therapy.[1][2][3]
Immunoassays, while powerful, are susceptible to interferences that can compromise results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential cross-reactivity issues and ensure the accuracy and reliability of your DAPA immunoassay data.
Frequently Asked Questions (FAQs)
Q1: My DAPA immunoassay is showing unexpectedly high results. What could be the cause?
A high signal in your DAPA immunoassay is often indicative of cross-reactivity with structurally similar molecules present in the sample. The most common cross-reactant is the parent drug, methotrexate (MTX), from which DAPA is derived.[2][4] Other potential cross-reactants include aminopterin, folic acid, and other metabolites of methotrexate such as 7-hydroxymethotrexate.[2][5][6]
Q2: What is the structural basis for cross-reactivity in DAPA immunoassays?
Cross-reactivity arises when the antibodies used in the immunoassay bind to molecules other than the target analyte, in this case, DAPA. This is typically due to shared structural motifs, or epitopes, between DAPA and the interfering substance. DAPA, methotrexate, aminopterin, and folic acid all share a common pteridine ring structure, which is often the primary target for antibody recognition in these assays.[5][6]
Q3: Can the sample matrix interfere with my DAPA immunoassay?
Yes, components of the sample matrix can interfere with immunoassay results. While cross-reactivity from structurally related molecules is a primary concern, other factors such as high concentrations of proteins, lipids, or the presence of heterophilic antibodies in the sample can also lead to inaccurate results.
Q4: Are there alternative methods to confirm my DAPA immunoassay results?
For confirmation of DAPA concentrations, especially in cases of suspected cross-reactivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard.[2] This method offers higher specificity and can distinguish between DAPA and its structurally similar analogs.
Troubleshooting Guide
Issue 1: Consistently High Background Signal
Possible Cause: Non-specific binding of antibodies to the plate or other sample components.
Troubleshooting Steps:
-
Optimize Blocking: Ensure that the blocking buffer is fresh and that the incubation time is sufficient to block all non-specific binding sites on the microplate wells.
-
Increase Washing Steps: Inadequate washing can leave behind unbound antibodies, leading to a high background. Increase the number and vigor of wash steps.
-
Check Reagent Quality: Ensure that all reagents, including antibodies and conjugates, are within their expiration dates and have been stored correctly.
Issue 2: Poor Reproducibility Between Replicates
Possible Cause: Inconsistent pipetting, improper mixing of reagents, or temperature variations across the plate.
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all additions.
-
Thorough Mixing: Gently mix all reagents and samples before adding them to the wells.
-
Temperature Control: Ensure uniform temperature across the plate during incubations to avoid "edge effects."
Issue 3: Suspected Cross-Reactivity with Methotrexate or Other Analogs
Possible Cause: The presence of methotrexate, 7-hydroxymethotrexate, aminopterin, or folic acid in the samples is causing a false-positive signal.
Experimental Workflow for Specificity Testing:
Caption: Workflow for assessing immunoassay specificity.
Detailed Protocol for Specificity Testing:
-
Prepare a standard curve for DAPA according to the assay protocol.
-
Prepare stock solutions of potential cross-reactants (e.g., methotrexate, 7-hydroxymethotrexate, aminopterin, folic acid) at a high concentration.
-
Create a series of dilutions for each potential cross-reactant.
-
Run the immunoassay with these dilutions in the same manner as the DAPA standards.
-
Calculate the concentration of each cross-reactant that gives a signal equivalent to the 50% binding point (IC50) of the DAPA standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of DAPA / IC50 of Cross-Reactant) x 100
Interpretation of Results: A high percentage of cross-reactivity indicates that the antibody has a significant affinity for the tested compound, which could lead to inaccurate measurements in samples containing that compound.
Understanding Structural Similarities
The following diagram illustrates the structural similarities between DAPA and common cross-reactants, highlighting the shared pteridine core.
Caption: Shared pteridine core of DAPA and its analogs.
Data Summary: Potential Cross-Reactants in DAPA Immunoassays
| Compound | Chemical Structure | Rationale for Potential Cross-Reactivity |
| Deoxyaminopteroic Acid (DAPA) | 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid | Target Analyte |
| Methotrexate (MTX) | N-[4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]-L-glutamic acid | Parent drug of DAPA with a very similar core structure.[4] |
| Aminopterin | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | Structurally very similar to methotrexate, differing by a single methyl group.[7] |
| Folic Acid | N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | Shares the pteroic acid backbone with DAPA.[5][6] |
| 7-hydroxymethotrexate | 7-hydroxy-N-[4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]-L-glutamic acid | A major metabolite of methotrexate with a similar structure.[2][4] |
| Pteroic Acid | 4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic acid | The core structure of folic acid and related compounds.[8][9] |
References
-
National Center for Biotechnology Information (2024). Methotrexate. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Clarke, W., & Zhang, Y. (2021). Analytical Validation of a Second-Generation Methotrexate Immunoassay. The Journal of Applied Laboratory Medicine, 6(4), 963–971. Available from: [Link]
-
Widemann, B. C., Balis, F. M., & Adamson, P. C. (2014). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Cancer Chemotherapy and Pharmacology, 74(5), 949–955. Available from: [Link]
-
Dervieux, T., & Wessels, J. A. (2019). Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro. CPT: Pharmacometrics & Systems Pharmacology, 8(11), 834–842. Available from: [Link]
-
National Research Council (US) Committee on Toxicology. (1994). Methotrexate: Pharmacokinetics and Assessment of Toxicity. In Drinking Water and Health, Volume 8. National Academies Press (US). Available from: [Link]
-
National Center for Biotechnology Information (2024). Pteroic Acid. PubChem Compound Summary for CID 135398749. Retrieved January 5, 2026 from [Link].
-
Klapkova, E., Kukacka, J., Kotaska, K., & Prusa, R. (2011). The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. Klinicka biochemie a metabolismus, 19(4), 214-218. Available from: [Link]
-
SIELC Technologies. (2018). Pteroic acid. Retrieved from [Link]
-
precisionFDA. (n.d.). PTEROIC ACID. Retrieved from [Link]
-
Shipman, A., & Shipman, A. (2019). Development and validation of a methotrexate adherence assay. Annals of the Rheumatic Diseases, 78(3), 350–355. Available from: [Link]
-
Howard, S. C., & McCormick, J. (2014). Structures of folic acid, aminopterin and methotrexate. Note: Differences among structures are highlighted with arrows. [Figure]. In: Glucarpidase to Combat Toxic Levels of Methotrexate in Patients. Drugs, 74(18), 2059-2068. Available from: [Link]
-
Wikipedia. (2023, November 29). Aminopterin. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Al-Ghamdi, S., & Al-Harbi, S. (2023). Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote. Frontiers in Pharmacology, 14, 1262963. Available from: [Link]
-
Siemens Healthineers. (n.d.). Methotrexate Liquid Assay. Retrieved from [Link]
-
Wiciński, M., & Węclewicz, M. M. (2020). Structure of folic acid and its derivatives - aminopterin and methotrexate. [Figure]. In: Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Molecules, 25(19), 4530. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of dapagliflozin (DAPA). [Figure]. Retrieved from [Link]
-
Madsen, U., & Krogsgaard-Larsen, P. (1997). Structural determinants of AMPA agonist activity in analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid: synthesis and pharmacology. Journal of Medicinal Chemistry, 40(13), 2037–2047. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of dapagliflozin (DAPA). [Figure]. Retrieved from [Link]
-
Hossain, M. S., & Islam, M. R. (2022). Quercetin and Its Structural Analogs as NUDT5 Inhibitors: A Preliminary In Silico Study. Molecules, 27(15), 4983. Available from: [Link]
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Way2Drug. (n.d.). Deoxyaminopteroic acid. Retrieved from [Link]
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National Center for Biotechnology Information (2024). DAMPA-d3. PubChem Compound Summary for CID 71315111. Retrieved January 5, 2026 from [Link].
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National Center for Biotechnology Information (2024). Dapagliflozin. PubChem Compound Summary for CID 9887712. Retrieved January 5, 2026 from [Link].
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Technical Support Center: Antifolate Assay Interference
Welcome to the Technical Support Center for Antifolate Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antifolate analysis. Here, we address common and complex issues encountered during experimentation, providing not just solutions but also the underlying principles to empower your research. Our goal is to ensure the integrity and reliability of your data through a deep understanding of assay mechanics and potential pitfalls.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common queries essential for anyone working with antifolate assays.
Q1: What are the primary types of antifolate assays, and which one should I choose?
A1: The selection of an antifolate assay depends on your specific research question, required throughput, and available resources. There are three main categories:
-
Microbiological Assays (MA): Considered a traditional and accurate method, the MA uses folate-dependent bacteria (e.g., Lactobacillus rhamnosus) to measure total folate levels. The growth of the bacteria is proportional to the amount of folate in the sample. While it requires simple instrumentation, it is low-throughput and susceptible to interference from antibiotics and other antifolates[1][2].
-
Protein-Binding Assays (PBA): These are typically automated immunoassays, such as Chemiluminescent Microparticle Immunoassay (CMIA), that are common in clinical labs.[3] They utilize folate-binding proteins (FBP) and offer high precision (CVs often <5%) and ease of use.[1][4] However, they can suffer from questionable accuracy due to the varying affinity of FBP for different folate forms, significant lot-to-lot variability, and matrix effects upon sample dilution.[1]
-
Chromatography-Based Assays: Methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer the highest specificity, accuracy, and precision. They can distinguish between different forms of folate, which is crucial for detailed metabolic studies.[1] The main drawbacks are the technical complexity and high cost of instrumentation and operation.[1]
Comparison of Common Antifolate Assay Methodologies
| Feature | Microbiological Assay (MA) | Protein-Binding Assay (PBA) | Chromatography (LC-MS/MS) |
| Principle | Bacterial Growth | Competitive/Non-competitive Binding | Physicochemical Separation |
| Specificity | Measures total biological folate | Varies by folate form | High (Isomer-specific) |
| Precision | Moderate | Good (~5% CV)[1] | Excellent |
| Accuracy | Good | Questionable[1] | Excellent |
| Throughput | Low | High | Moderate |
| Common Issues | Antibiotic interference | Lot-to-lot variability, Matrix effects[1] | Technically complex, Expensive[1] |
Q2: My assay is showing high variability between replicates. What are the initial checks I should perform?
A2: High variability, or poor precision, is a common issue that can often be resolved by reviewing fundamental laboratory techniques and assay setup.[5]
-
Pipetting Technique: Inconsistent pipetting is a primary source of error. Ensure pipettes are calibrated and that you are using the correct technique (e.g., consistent speed, correct immersion depth, avoiding air bubbles).
-
Reagent Preparation: Confirm that all reagents, standards, and controls were prepared correctly and are thoroughly mixed before use. Inadequate mixing can lead to concentration gradients within a solution.
-
Temperature Control: Incubations should occur at the specified temperature. Stacking plates during incubation can create temperature gradients, leading to inconsistent results across the plate.[5]
-
Washing Steps: Inadequate or inconsistent washing in plate-based assays (like ELISA) can leave behind unbound reagents, contributing to variability. Ensure all wells are aspirated completely and that washer ports are not clogged.
-
Plate/Sample Handling: Protect samples and reagents from light, especially when measuring light-sensitive folates.[6] Ensure there are no fingerprints or dirt on the bottom of microplates if using a bottom-reading instrument.[5]
In-Depth Troubleshooting Guides
This section provides structured approaches to identify and mitigate specific, more complex sources of assay interference.
Guide 1: Investigating and Mitigating Matrix Effects
The "matrix" refers to all the components in a sample other than the analyte of interest. These components can interfere with the assay chemistry, causing either positive or negative bias.[1][7]
Issue: My results are inconsistent when I dilute my samples. Spiked recovery experiments show poor recovery (<80% or >120%).
Causality: Matrix components can interfere with antibody-antigen binding, enzyme activity, or signal generation. This interference is often concentration-dependent, which is why the issue becomes apparent upon sample dilution.[1]
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Workflow for diagnosing and mitigating matrix effects.
Detailed Mitigation Protocols:
-
Optimize Sample Dilution:
-
Objective: To dilute the interfering substances to a point where they no longer affect the assay, while keeping the analyte concentration within the quantifiable range.
-
Protocol:
-
Create a dilution series of your sample pool (e.g., 1:2, 1:5, 1:10, 1:20) using the assay buffer.
-
Analyze each dilution.
-
Calculate the endogenous concentration of the analyte from each dilution, correcting for the dilution factor.
-
The optimal dilution is the lowest one that provides consistent, linear results.
-
-
-
Use Matrix-Matched Calibrators:
-
Objective: To ensure that the standards/calibrators experience the same matrix effects as the unknown samples, thereby canceling out the interference.
-
Protocol:
-
Obtain a sample of the matrix that is free of the analyte (e.g., serum from an untreated animal).
-
Prepare your calibration curve by spiking known concentrations of the analyte into this analyte-free matrix.
-
Use this new calibration curve to quantify your unknown samples.
-
-
-
Sample Pre-treatment:
-
Objective: To remove interfering substances before analysis.
-
Protocol (Example: Acid Dissociation): This technique can be effective for disrupting interfering protein-protein interactions.[8]
-
Determine the optimal acid and concentration (e.g., acetic acid, HCl) that dissociates the interference without degrading the analyte.[8]
-
Add the selected acid to the sample and incubate for a defined period.
-
Neutralize the sample with a base to bring the pH back into the optimal range for the assay.
-
Analyze the treated sample. This method requires careful validation to ensure the treatment itself doesn't introduce new interferences.[8]
-
-
Guide 2: Managing Interference from Endogenous and Exogenous Antibodies
Immunoassays are susceptible to interference from antibodies present in the sample, such as heterophilic antibodies or human anti-animal antibodies (HAAA), which can lead to false-positive or false-negative results.[7][9]
Issue: My assay produces unexpectedly high (false positive) or low (false negative) results that are not clinically or biologically plausible. The issue is sample-specific.
Causality:
-
False Positives: Heterophilic antibodies can bridge the capture and detection antibodies in a sandwich immunoassay, mimicking the presence of the analyte.[9]
-
False Negatives: These antibodies can bind to the assay's reagent antibodies, blocking them from binding to the intended analyte.
Mechanism of Heterophilic Antibody Interference
Caption: Heterophilic antibodies can cause false positives by bridging assay antibodies.
Detailed Mitigation Protocols:
-
Use of Blocking Agents:
-
Objective: To add non-specific immunoglobulins to the assay buffer that bind up the interfering heterophilic antibodies.
-
Protocol:
-
Supplement your assay buffer or sample diluent with commercially available heterophilic antibody blockers or non-specific IgG from the same species as your primary antibodies (e.g., non-specific mouse IgG).
-
Re-test the problematic samples. A significant change in the result upon addition of the blocker confirms heterophilic antibody interference.
-
-
-
Serial Dilution:
-
Objective: To check for non-linear dilution effects characteristic of this type of interference.
-
Protocol:
-
Perform a serial dilution of the suspect sample.
-
If interfering antibodies are present, the results will often not be linear upon dilution. For example, a high false-positive result may decrease more than expected with dilution.
-
-
-
Re-analysis with an Alternative Assay:
-
Objective: To use a method with a different principle or different antibody components that are unlikely to be affected by the same interfering antibody.
-
Protocol:
-
If available, re-test the sample using an assay from a different manufacturer or a different methodology (e.g., LC-MS/MS instead of an immunoassay).
-
Concordance between the two distinct methods increases confidence in the result. Discrepancy suggests interference in one of the assays.
-
-
Guide 3: Overcoming Drug Target Interference
In the development of antifolate drugs, the drug's target (e.g., a soluble folate receptor) can circulate in the sample and interfere with anti-drug antibody (ADA) assays.[10][11]
Issue: An ADA assay shows a false-positive signal in pre-dose samples or a false-negative result in the presence of the drug.
Causality: A soluble dimeric or multimeric drug target can bridge the drug-conjugate reagents in a bridging ADA assay, leading to a false-positive signal.[8] Conversely, the target can bind to the ADA, preventing it from being detected, causing a false-negative result.[10]
Detailed Mitigation Protocols:
-
Acid Dissociation:
-
Objective: To disrupt the interaction between the ADA and the drug or drug target, allowing for detection of the ADA.[8]
-
Protocol:
-
Treat the sample with a weak acid (e.g., acetic acid) or strong acid (e.g., HCl) to lower the pH and dissociate immune complexes.[8]
-
After a brief incubation, neutralize the sample with a high-molarity buffer to return the pH to neutral.
-
Immediately analyze the sample in the ADA assay. This is a widely used and effective method.
-
-
-
Immunodepletion of the Target:
-
Objective: To physically remove the interfering target from the sample prior to analysis.[11]
-
Protocol:
-
Use an anti-target antibody conjugated to a solid phase (e.g., magnetic beads).
-
Incubate the sample with the beads to capture the soluble target.
-
Separate the beads from the sample using a magnet.
-
Analyze the supernatant (the target-depleted sample) in the ADA assay. This approach must be validated to ensure the anti-target antibody doesn't interfere with the assay.[8]
-
-
-
Competitive Inhibition with an Anti-Target Antibody:
-
Objective: To add a reagent that binds to the soluble target and prevents it from bridging the assay reagents.[12]
-
Protocol:
-
Spike a high concentration of a specific anti-target antibody into the sample.
-
This antibody will bind to the circulating target, preventing it from cross-linking the drug conjugates in the assay.
-
This strategy is effective for mitigating false positives caused by dimeric or multimeric targets.[12]
-
-
References
-
Framework for laboratory harmonization of folate measurements in low-and-middle-income countries and regions. PubMed Central. Available at: [Link]
-
The Antifolates. PubMed Central. Available at: [Link]
-
New Antifolates in Clinical Development. CancerNetwork. Available at: [Link]
-
Antibacterial Antifolates: From Development through Resistance to the Next Generation. PubMed Central. Available at: [Link]
-
Folate status assessment history: implications for measurement of biomarkers in NHANES. The American Journal of Clinical Nutrition. Available at: [Link]
-
Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci®. GSC Online Press. Available at: [Link]
-
Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Validation, performance, and reliability of two automated tests for vitamin B12 and folate assay. PubMed Central. Available at: [Link]
-
Discovery Could Benefit Future of Antifolate Drug Development. The Oncology Pharmacist. Available at: [Link]
-
Immunoassay Troubleshooting Guide. ResearchGate. Available at: [Link]
-
Lateral Flow Assay Troubleshooting Guide. ANTITECK. Available at: [Link]
-
Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]
-
Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. PubMed. Available at: [Link]
-
MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici. Available at: [Link]
-
Interferences in Immunoassay. PubMed Central. Available at: [Link]
-
A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance. Available at: [Link]
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ARCHITECT Folate Package Insert. Abbott. Available at: [Link]
-
Resistance to antifolates. PubMed. Available at: [Link]
-
Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. PubMed Central. Available at: [Link]
-
Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. PubMed Central. Available at: [Link]
-
Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. ResearchGate. Available at: [Link]
-
Interference in Laboratory Tests Drug Interference Biotin Interference. Beaumont Hospital. Available at: [Link]
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- 2. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci® | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. anshlabs.com [anshlabs.com]
- 6. medilinkltd.com [medilinkltd.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Deoxyaminopteroic Acid and Methotrexate
An In-Depth Comparative Guide
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its cytotoxic effect is paramount. This guide provides an in-depth, objective comparison of the cytotoxicity of Methotrexate (MTX), a cornerstone antifolate in chemotherapy, and Deoxyaminopteroic Acid, its structural precursor.[1][2] By integrating mechanistic explanations with detailed experimental protocols, we will dissect the profound impact of a single chemical moiety on cellular uptake, target engagement, and ultimate cytotoxic outcome.
Section 1: Mechanistic Overview - Why Structure Dictates Function
The central thesis of this guide rests on a fundamental principle of pharmacology: a compound's structure dictates its biological activity. While both Methotrexate and Deoxyaminopteroic Acid share a common pteridine ring structure capable of interacting with the enzyme Dihydrofolate Reductase (DHFR), their cellular activities are vastly different. This divergence is almost entirely attributable to the presence of a glutamate tail on Methotrexate, which Deoxyaminopteroic Acid lacks.
Methotrexate (MTX): The Archetypal Antifolate
Methotrexate's efficacy stems from its multifaceted mechanism of action, which begins with its entry into the cell and culminates in the shutdown of DNA synthesis.[3][4]
-
Cellular Uptake: MTX primarily enters cells through the reduced folate carrier (RFC) and folate receptors (FRs), effectively hijacking the transport systems for natural folates.[1][5][6]
-
DHFR Inhibition: Once inside the cell, MTX acts as a potent competitive inhibitor of Dihydrofolate Reductase (DHFR).[7] This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[3][4]
-
Disruption of Nucleotide Synthesis: The inhibition of DHFR leads to a depletion of the THF pool. THF is an essential cofactor for the synthesis of thymidylate and purines, which are the building blocks of DNA and RNA.[4] This cessation of nucleotide synthesis arrests the cell cycle, primarily during the S phase, and triggers cell death.[1][3]
-
Intracellular Retention via Polyglutamation: The terminal glutamate residue of MTX is a substrate for the enzyme folylpolyglutamate synthetase (FPGS).[8] FPGS adds additional glutamate residues to the MTX molecule, creating MTX-polyglutamates (MTX-PGs). These polyglutamated forms are not only retained within the cell for a longer duration but are also more potent inhibitors of DHFR and other folate-dependent enzymes.[1][7] This process of accumulation is a key driver of MTX's sustained cytotoxic effect.
Deoxyaminopteroic Acid: The Incomplete Precursor
Deoxyaminopteroic Acid (specifically, 4-amino-4-deoxypteroic acid) represents the core pteridine structure of aminopterin, a close analogue of MTX. It possesses the necessary chemical groups to bind to the active site of DHFR. However, its lack of a glutamate tail leads to two critical deficiencies:
-
Impaired Cellular Uptake: Without the glutamate moiety, it is not efficiently recognized by the reduced folate carrier (RFC), the primary transporter for MTX.[1][6] This severely limits its ability to enter the cell and reach its intracellular target.
-
Inability to be Polyglutamated: Lacking the glutamate substrate site, it cannot be processed by FPGS.[8] Therefore, even if some molecules were to enter the cell, they could not be polyglutamated for enhanced activity and long-term retention.
This structural handicap predicts that Deoxyaminopteroic Acid, despite having the "warhead," lacks the "delivery and anchoring system," rendering it significantly less cytotoxic than its complete counterpart, Methotrexate.
Section 2: Experimental Design for Cytotoxicity Comparison
To empirically validate the mechanistic hypotheses, a robust experimental design is required. The core objective is to perform a dose-response analysis to quantify and compare the cytotoxicity of MTX and Deoxyaminopteroic Acid on a relevant cancer cell line.
Rationale for Assay Selection
A multi-assay approach is crucial for a comprehensive understanding of a compound's cellular effects. We will employ two distinct but complementary assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[9] NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria of viable cells, reduce the yellow MTT salt to purple formazan crystals.[10] The intensity of the color is directly proportional to the number of metabolically active (viable) cells. This assay provides an excellent measure of cytostatic effects (inhibition of proliferation) and/or cytotoxicity.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.[11] It is a direct marker of cytotoxicity and necrosis.
By using both assays, we can distinguish between a compound that merely stops cell growth (a cytostatic effect, detected by MTT) and one that actively kills cells and ruptures their membranes (a cytotoxic effect, detected by LDH).
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. nbinno.com [nbinno.com]
- 5. Internalization of Methotrexate Conjugates by Folate Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. imrpress.com [imrpress.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
A Comparative Guide to the Enzyme Inhibition Kinetics of Deoxyaminopteroic Acid and Aminopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes DHFR a well-established and critical target for therapeutic intervention, particularly in the treatment of cancer and certain infectious diseases characterized by rapid cell proliferation.
This guide focuses on two potent inhibitors of DHFR: the well-characterized antifolate drug aminopterin and the lesser-known methotrexate metabolite, Deoxyaminopteroic Acid (DAMPA). By examining their respective enzyme inhibition kinetics, we aim to provide a clear, data-driven comparison of their potency and potential therapeutic utility.
Molecular Structure: A Tale of Two Folate Analogs
The inhibitory activity of both aminopterin and Deoxyaminopteroic Acid stems from their structural similarity to the natural substrate of DHFR, dihydrofolate. This structural mimicry allows them to bind to the active site of the enzyme, competitively inhibiting its function.
Aminopterin , with the chemical formula C19H20N8O5, is a direct analog of folic acid, differing by the substitution of an amino group for a hydroxyl group at the C4 position of the pteridine ring. This seemingly minor alteration has profound implications for its binding affinity to DHFR.
Deoxyaminopteroic Acid (DAMPA) , with the chemical formula C15H15N7O2, is a principal metabolite of the widely used anticancer drug, methotrexate. Structurally, it is 4-amino-4-deoxy-N10-methylpteroic acid. Unlike aminopterin and methotrexate, DAMPA lacks the glutamate moiety.
Comparative Analysis of Enzyme Inhibition Kinetics
The potency of an enzyme inhibitor is quantitatively described by several kinetic parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki | IC50 | Relative Potency |
| Aminopterin | Human DHFR | 3.7 pM | - | High |
| Deoxyaminopteroic Acid (DAMPA) | L. casei DHFR | - | - | 3.9% that of Methotrexate[1] |
| Deoxyaminopteroic Acid (DAMPA) | B. gibsoni DHFR-TS | - | ~2.6 µM[2] | Moderate |
Aminopterin is an exceptionally potent inhibitor of human DHFR, with a reported Ki value in the low picomolar range (3.7 pM). This indicates an extremely high affinity for the enzyme's active site. Aminopterin is classified as a slow, tight-binding inhibitor, meaning it forms a stable, long-lasting complex with the enzyme.
Deoxyaminopteroic Acid (DAMPA) , in contrast, exhibits significantly lower inhibitory potency. Direct kinetic data for DAMPA against human DHFR is scarce in the literature. However, a study on DHFR from Lactobacillus casei found that DAMPA was only 3.9% as effective an inhibitor as methotrexate[1]. While not a direct comparison to aminopterin against human DHFR, this provides a valuable semi-quantitative measure of its reduced potency. Furthermore, against the bifunctional DHFR-thymidylate synthase of the parasite Babesia gibsoni, DAMPA displayed an IC50 of approximately 2.6 µM, indicating moderate inhibitory activity[2]. The lack of the glutamate tail in DAMPA is a likely contributor to its reduced affinity for DHFR compared to aminopterin and methotrexate.
Experimental Protocol: Determination of DHFR Inhibition Kinetics
To empirically determine and compare the inhibition kinetics of compounds like Deoxyaminopteroic Acid and aminopterin, a standardized in vitro DHFR activity assay is employed. The following protocol outlines a typical spectrophotometric method.
Principle
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The rate of this decrease is directly proportional to the DHFR activity. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Test inhibitors (Deoxyaminopteroic Acid, aminopterin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of DHFR in a suitable storage buffer.
-
Prepare stock solutions of DHF and NADPH in the assay buffer. The final concentrations in the assay will typically be in the low micromolar range.
-
Prepare serial dilutions of the test inhibitors (Deoxyaminopteroic Acid and aminopterin) in the assay buffer to cover a wide concentration range for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of DHFR enzyme.
-
Varying concentrations of the inhibitor.
-
A fixed concentration of NADPH.
-
-
Include control wells:
-
No inhibitor control: Contains all components except the inhibitor.
-
No enzyme control: Contains all components except the enzyme, to measure background NADPH oxidation.
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of DHF to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Correct the velocities for the background rate of NADPH oxidation (from the no-enzyme control).
-
For IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
For Ki Determination: Perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or non-linear regression analysis).
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: The folate metabolic pathway and the point of DHFR inhibition.
Caption: Experimental workflow for a DHFR inhibition assay.
Conclusion and Future Directions
This guide provides a comparative analysis of the enzyme inhibition kinetics of Deoxyaminopteroic Acid and aminopterin against their common target, DHFR. The available data unequivocally demonstrates that aminopterin is a significantly more potent inhibitor of human DHFR than Deoxyaminopteroic Acid. The picomolar Ki of aminopterin underscores its high affinity and its established role as a powerful antifolate agent.
The lower potency of Deoxyaminopteroic Acid is likely attributable to the absence of the glutamate moiety, which is known to be crucial for strong binding to the DHFR active site. While direct kinetic data for DAMPA on human DHFR is lacking, its characterization as a metabolite of methotrexate with reduced inhibitory activity is an important consideration in understanding the overall pharmacological profile of its parent drug.
For researchers in drug development, this comparative guide highlights the critical structure-activity relationships that govern the potency of DHFR inhibitors. Further research to obtain precise kinetic parameters (Ki and IC50) for Deoxyaminopteroic Acid against human DHFR would be valuable for a more complete and direct comparison. The detailed experimental protocol provided herein offers a robust framework for conducting such investigations and for the screening and characterization of novel DHFR inhibitors.
References
The Litmus Test for Methotrexate Metabolism: A Comparative Guide to Validating Deoxyaminopteroic Acid as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring for methotrexate (MTX), a cornerstone treatment for a spectrum of cancers and autoimmune diseases, the pursuit of precise and reliable biomarkers is paramount.[1][2] While plasma concentrations of the parent drug are routinely monitored, they often fall below pharmacologically effective levels rapidly, making them an unreliable predictor of either therapeutic efficacy or impending toxicity.[2] This guide delves into the validation of 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), a metabolite of MTX, as a potential biomarker. It provides an objective comparison with established and emerging biomarkers, supported by experimental data and validation protocols, to empower researchers in making informed decisions for their monitoring strategies.
The Rationale Behind Biomarker-Guided Methotrexate Therapy
Methotrexate, an antifolate agent, exerts its therapeutic effects by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and subsequent cell proliferation.[1] However, the inter-individual variability in patient response and the narrow therapeutic index of MTX necessitate careful monitoring to optimize dosing and mitigate severe adverse effects, such as myelosuppression and hepatotoxicity.[1][3] The focus has thus shifted towards monitoring intracellular metabolites, which may better reflect the drug's activity at its site of action.
Deoxyaminopteroic Acid (DAMPA): A Metabolite of Interest
DAMPA is a metabolite of methotrexate. While it is considered a minor metabolite under normal physiological conditions, its significance comes to the forefront in specific clinical scenarios.[4]
Biochemical Formation of DAMPA
There are two primary pathways for the formation of DAMPA from methotrexate:
-
Endogenous Metabolism: In the gastrointestinal tract, intestinal bacteria can hydrolyze the glutamate moiety from methotrexate, forming DAMPA. Quantitative assessment of urinary excretion suggests that a major portion of this compound is derived from methotrexate metabolism in the body.[5]
-
Enzymatic Cleavage by Glucarpidase: In cases of high-dose methotrexate-induced nephrotoxicity, the rescue agent glucarpidase (carboxypeptidase G2) is administered. This enzyme rapidly cleaves methotrexate into DAMPA and glutamate, which are non-toxic and more readily eliminated.[6][7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 1: Pathways of Deoxyaminopteroic Acid (DAMPA) Formation from Methotrexate (MTX)."; fontname="Arial"; fontsize=10; }
The Analytical Challenge: Detecting DAMPA with Precision
The validation of DAMPA as a biomarker is critically dependent on the analytical methods used for its quantification. The two most common approaches are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassays: A Double-Edged Sword
Immunoassays are widely used for therapeutic drug monitoring due to their speed and ease of use. However, when it comes to methotrexate, they are often plagued by a significant drawback: cross-reactivity with its metabolites.[3]
Several studies have shown that immunoassays for methotrexate exhibit substantial cross-reactivity with DAMPA.[3][4][8][9][10] This can lead to an overestimation of methotrexate concentrations, potentially resulting in unnecessary and prolonged administration of rescue agents like leucovorin.[3][9] The ARK Methotrexate Assay, for instance, shows significant cross-reactivity with DAMPA, making it unsuitable for testing specimens from patients who have received glucarpidase.[4][10]
LC-MS/MS: The Gold Standard for Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate quantification of methotrexate and its metabolites, including DAMPA.[3][9][11] Its high specificity allows for the distinct measurement of each compound, even in the presence of structurally similar molecules.
| Feature | Immunoassays | LC-MS/MS |
| Specificity | Low to moderate; significant cross-reactivity with DAMPA and 7-OH-MTX[3][4][8][9][10] | High; capable of distinguishing between MTX and its metabolites[3][9][11] |
| Sensitivity | Generally lower than LC-MS/MS | High; can detect low concentrations of analytes[3] |
| Accuracy | Can be compromised by cross-reactivity, leading to overestimation[3][9] | High; considered the gold standard for accuracy[3][9] |
| Throughput | High; suitable for routine clinical monitoring | Lower than immunoassays, but improving with automation |
| Cost | Generally lower | Higher initial instrument cost and operational complexity |
| Clinical Utility | Suitable for routine MTX monitoring in the absence of glucarpidase treatment[3][9] | Essential for accurate monitoring, especially after glucarpidase administration[11] |
A Better Indicator? The Case for Methotrexate Polyglutamates (MTX-PGs)
While DAMPA provides valuable information in specific clinical contexts, the intracellularly formed methotrexate polyglutamates (MTX-PGs) are increasingly recognized as more robust biomarkers of both the efficacy and toxicity of methotrexate therapy, particularly at the low doses used in treating inflammatory diseases.[12][13][14][15]
MTX is converted into MTX-PGs within cells by the enzyme folylpolyglutamate synthetase.[1] These polyglutamated forms are retained within the cell and are more potent inhibitors of key enzymes in the folate pathway.[1] Clinical studies have demonstrated a significant association between higher erythrocyte MTX-PG concentrations and lower disease activity in patients with rheumatoid arthritis, juvenile idiopathic arthritis, and psoriasis.[2][13][14][15]
The analysis of MTX-PGs is exclusively performed using chromatography-based methods, primarily LC-MS/MS, due to the need to separate and quantify the different polyglutamate chains (typically MTX-PG1 to MTX-PG7).[12][16][17]
| Biomarker | DAMPA | Methotrexate Polyglutamates (MTX-PGs) |
| Cellular Location | Extracellular (plasma, urine) | Intracellular (accumulate in red blood cells and other tissues)[1] |
| Clinical Relevance | Primarily an indicator of MTX breakdown, especially after glucarpidase administration[6] | Correlate with therapeutic efficacy and toxicity of MTX[2][12][13][14][15] |
| Analytical Method | LC-MS/MS for specific measurement; immunoassays are prone to cross-reactivity[3][9] | Exclusively LC-MS/MS for separation and quantification of different polyglutamate forms[12][16][17] |
| Advantages | Can indicate rapid MTX clearance by glucarpidase | Better reflection of the drug's intracellular activity and long-term exposure |
| Disadvantages | Limited utility as a direct marker of therapeutic effect | More complex sample preparation and analysis |
Trustworthiness by Design: A Step-by-Step Protocol for Validating a DAMPA Assay using LC-MS/MS
The validation of a bioanalytical method is crucial to ensure the reliability and reproducibility of the data. The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of DAMPA in human plasma, based on established guidelines.[18][19]
dot graph TD { rankdir=LR; subgraph "Pre-Validation" A[Method Development] --> B[Preparation of Standards & QCs]; end subgraph "Validation Experiments" C[Selectivity & Specificity] --> D[Calibration Curve & Linearity]; D --> E[Accuracy & Precision]; E --> F[Recovery & Matrix Effect]; F --> G[Stability]; end subgraph "Post-Validation" H[In-Study Validation] --> I[Reporting]; end A --> C; B --> D; G --> H; } caption { label="Figure 2: Workflow for the Validation of a DAMPA Biomarker Assay."; fontname="Arial"; fontsize=10; }
I. Materials and Reagents
-
DAMPA reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for DAMPA
-
Human plasma (drug-free)
-
HPLC-grade solvents (methanol, acetonitrile, water)
-
Formic acid
-
Ammonium acetate
II. Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
III. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of DAMPA and the SIL-IS in an appropriate solvent (e.g., 5% NH4OH in water).[20]
-
Working Solutions: Prepare serial dilutions of the DAMPA stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike drug-free human plasma with the DAMPA working solutions to create a calibration curve with at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma.
IV. Sample Preparation
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC, add the SIL-IS.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol with zinc sulfate).[11]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
V. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 or polar-RP column to achieve chromatographic separation of DAMPA from other endogenous plasma components.[20]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode and monitor the specific precursor-to-product ion transitions for DAMPA and its SIL-IS.
VI. Validation Parameters and Acceptance Criteria
The following parameters should be evaluated with predefined acceptance criteria:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix.[18] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of measurements.[19] | Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[3] | Accuracy within ±20% of nominal and precision (%CV) ≤ 20%. |
| Recovery | To assess the efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte.[12] | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; subgraph "Assay Performance" Accuracy [label="Accuracy\n(Closeness to true value)"]; Precision [label="Precision\n(Reproducibility)"]; end subgraph "Assay Reliability" Selectivity [label="Selectivity\n(Freedom from interference)"]; Stability [label="Stability\n(Analyte integrity over time)"]; end subgraph "Quantitative Range" Linearity [label="Linearity\n(Proportional response)"]; LLOQ [label="LLOQ\n(Lowest quantifiable concentration)"]; end Validation [label="Validated Biomarker Assay", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} caption { label="Figure 3: Interrelationship of Key Biomarker Assay Validation Parameters."; fontname="Arial"; fontsize=10; }
Conclusion: A Fit-for-Purpose Approach to Biomarker Selection
The validation of Deoxyaminopteroic Acid (DAMPA) as a biomarker for methotrexate metabolism is a nuanced endeavor. While it holds significant value in the context of high-dose methotrexate therapy and glucarpidase rescue, its utility as a routine marker of therapeutic efficacy is limited, especially when compared to the more informative intracellular methotrexate polyglutamates.
For researchers and drug development professionals, the choice of biomarker should be guided by a "fit-for-purpose" principle.
-
DAMPA is a critical biomarker for assessing the effectiveness of glucarpidase rescue and for understanding MTX clearance in patients with renal impairment. Its accurate measurement necessitates the use of specific methods like LC-MS/MS to avoid the confounding cross-reactivity observed with immunoassays.
-
MTX-PGs are superior biomarkers for monitoring the therapeutic efficacy and predicting the toxicity of low-dose methotrexate in autoimmune diseases. Their intracellular accumulation provides a more direct measure of the drug's pharmacological activity.
Ultimately, a comprehensive understanding of methotrexate's complex metabolism, coupled with robust and validated analytical methodologies, is essential for advancing personalized medicine and optimizing patient outcomes in methotrexate therapy.
References
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Shen, M., et al. (2021). Methotrexate Polyglutamates Analysis by Chromatography Methods in Biological Matrices: A Review. Analytical Sciences, 37(12), 1655-1664. Available from: [Link]
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van de Meeberg, M. M., et al. (2023). A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. British Journal of Clinical Pharmacology, 89(1), 61-79. Available from: [Link]
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van de Meeberg, M. M., et al. (2022). A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. Radboud Repository. Available from: [Link]
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Perez-Amodio, S., et al. (2013). Markers of Treatment Response to Methotrexate in Rheumatoid Arthritis: Where Do We Stand? International Journal of Rheumatology, 2013, 532982. Available from: [Link]
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Bouquie, R., et al. (2014). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 6(16), 6469-6475. Available from: [Link]
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van de Meeberg, M. M., et al. (2022). A meta-analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis. British Journal of Clinical Pharmacology, 89(1), 61-79. Available from: [Link]
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de Rotte, M. C., et al. (2013). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method. Analytical and Bioanalytical Chemistry, 405(2-3), 935-944. Available from: [Link]
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Kocur, A., et al. (2025). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Chikura, B., et al. (2017). Association of erythrocyte methotrexate-polyglutamate levels with the efficacy and hepatotoxicity of methotrexate in patients with rheumatoid arthritis: a 76-week prospective study. RMD Open, 3(1), e000363. Available from: [Link]
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Lin, Y. F., et al. (2016). Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease. Therapeutic Drug Monitoring, 38(1), 66-74. Available from: [Link]
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Jones, B. R., et al. (2006). LC/MS Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. AAPS Journal. Available from: [Link]
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Kocur, A., et al. (2025). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Shen, M., et al. (2021). Methotrexate Polyglutamates Analysis by Chromatography Methods in Biological Matrices: A Review. Analytical Sciences, 37(12), 1655-1664. Available from: [Link]
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Kocur, A., et al. (2025). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Bouquie, R., et al. (2014). A fast LC-MS/MS assay for methotrexate monitoring in plasma: Validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 6(16), 6469-6475. Available from: [Link]
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Jenkins, R., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 54. Available from: [Link]
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Sikorski, T. (2018). Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach. Bioanalysis Zone. Available from: [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available from: [Link]
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Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1364-1373. Available from: [Link]
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Tran, N. K., et al. (2020). Analytical Validation of a Second-Generation Methotrexate Immunoassay. Therapeutic Drug Monitoring, 42(5), 751-757. Available from: [Link]
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Adamson, P. C., et al. (1995). Pharmacokinetics and metabolism of the methotrexate metabolite 2,4-diamino-N(10)-methylpteroic acid. Journal of Clinical Oncology, 13(7), 1764-1769. Available from: [Link]
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Ward, M., & DeMasi, J. (2017). Glucarpidase for the treatment of high-dose methotrexate-induced nephrotoxicity. Journal of Oncology Pharmacy Practice, 23(1), 51-56. Available from: [Link]
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Donehower, R. C., et al. (1979). Presence of 2,4-diamino-N10-methylpteroic acid after high-dose methotrexate. Clinical Pharmacology & Therapeutics, 26(1), 63-72. Available from: [Link]
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Ma, S., et al. (2020). Simultaneous determination of methotrexate, 7-hydroxy methotrexate, deoxyaminopteroic acid and 7-hydroxy deoxyaminopteroic acid by UHPLC-MS/MS in patients receiving high-dose methotrexate therapy. Analytical Sciences, 36(12), 1479-1486. Available from: [Link]
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Hankins, J. S., et al. (2013). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Journal of Analytical Toxicology, 37(8), 528-536. Available from: [Link]
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Widemann, B. C., et al. (2006). 2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity. Cancer, 106(10), 2261-2269. Available from: [Link]
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Lee, A., & Lee, W. (2019). Different cross-reactivity profiles of methotrexate immunoassays and the clinical management of methotrexate treatment. Clinical Chemistry and Laboratory Medicine (CCLM), 57(10), e249-e251. Available from: [Link]
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A Comparative Analysis of Deoxyaminopteroic Acid and Other Antifolates: A Guide for Researchers
This guide provides an in-depth comparative analysis of Deoxyaminopteroic Acid (DAMPA), a primary metabolite of the widely used antifolate methotrexate, and other key antifolate agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and experimental data to provide a comprehensive understanding of the therapeutic potential and limitations of these compounds.
Introduction to Antifolates and the Folate Pathway
Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways of folic acid (vitamin B9).[1] Folic acid is a crucial precursor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2] Rapidly dividing cells, such as cancer cells and certain pathogens, have a high demand for these nucleic acid precursors, making the folate pathway an attractive target for therapeutic intervention.[3]
The primary targets for most antifolates are two key enzymes in this pathway: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).[4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate.[5] TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of thymidine.[6] Inhibition of these enzymes leads to a depletion of essential precursors for DNA synthesis, resulting in cell cycle arrest and apoptosis.[7]
Deoxyaminopteroic Acid (DAMPA): A Metabolite of Methotrexate
Deoxyaminopteroic Acid, also known as 4-amino-4-deoxy-N10-methylpteroic acid, is the primary metabolite of methotrexate (MTX).[8] It is formed by the enzymatic cleavage of the terminal glutamate residue from MTX. This conversion can be mediated by carboxypeptidase-G2 (CPDG2), an enzyme used as a rescue agent in patients experiencing MTX-induced renal toxicity.[9]
Chemical Structure:
Caption: Relationship between Deoxyaminopteroic Acid and Methotrexate.
While DAMPA shares the core pteridine ring and p-aminobenzoic acid moiety with its parent compound, the absence of the glutamate tail significantly alters its pharmacological properties.
Comparative Analysis of Antifolate Activity
This section provides a comparative analysis of DAMPA with other well-established antifolates, focusing on their mechanism of action and available experimental data.
Mechanism of Action
Antifolates can be broadly categorized based on their primary enzymatic targets:
| Antifolate | Primary Target(s) |
| Deoxyaminopteroic Acid (DAMPA) | Primarily investigated for antimalarial activity; mechanism in human cells is less defined.[10] |
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR)[5] |
| Aminopterin | Dihydrofolate Reductase (DHFR)[11] |
| Pemetrexed | Thymidylate Synthase (TS), DHFR, and Glycinamide Ribonucleotide Formyltransferase (GARFT) |
| Trimethoprim | Dihydrofolate Reductase (DHFR) - selective for bacterial DHFR |
Experimental Data: A Head-to-Head Comparison
The following tables summarize key experimental findings comparing the in vitro activity of DAMPA and other antifolates.
Table 1: In Vitro Cytotoxicity against Human Cancer Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Deoxyaminopteroic Acid (DAMPA) | Molt-4 (human leukemia) | Cytotoxicity | Cell Viability | Not cytotoxic at concentrations up to 100 µM | [8] |
| Methotrexate (MTX) | Molt-4 (human leukemia) | Cytotoxicity | Cell Viability | Cytotoxic (specific IC50 not provided in the source) | [8] |
Insight: This data suggests that the glutamic acid moiety of methotrexate is crucial for its cytotoxic activity against human leukemia cells. The absence of this group in DAMPA renders it non-toxic in this context. It is important to note that DAMPA also did not significantly alter the cytotoxicity of methotrexate when co-administered.[8]
Table 2: In Vitro Antimalarial Activity against Plasmodium falciparum
| Compound | Strain | IC50 (ng/mL) | IC50 (nM) | Reference |
| Deoxyaminopteroic Acid (DAMPA) | Antifolate-sensitive | 446 | ~1371 | [10] |
| Deoxyaminopteroic Acid (DAMPA) | Highly resistant | 812 | ~2496 | [10] |
| Methotrexate (MTX) | Not specified | - | - |
Insight: DAMPA demonstrates potent antimalarial activity, even against resistant strains of P. falciparum.[10] Interestingly, the study hypothesizes that DAMPA is converted into methotrexate within the parasite, which then acts as the active inhibitor.[10] This suggests a pro-drug-like mechanism in this specific context. Further supporting a distinct mechanism from direct DHFR inhibition, DAMPA was found to potentiate the activity of the dihydropteroate synthase (DHPS) inhibitor dapsone, but not the DHFR inhibitor chlorcycloguanil.[10][12]
The Critical Role of Polyglutamylation
A key differentiator between classical antifolates like methotrexate and its metabolite DAMPA is the ability to undergo polyglutamylation. The enzyme folylpolyglutamate synthetase (FPGS) adds additional glutamate residues to the antifolate molecule. This process has two significant consequences:
-
Intracellular Retention: Polyglutamated forms are retained within the cell for longer periods, leading to sustained inhibition of their target enzymes.[11]
-
Enhanced Enzyme Inhibition: For some antifolates, polyglutamation can increase their inhibitory potency against target enzymes.
Caption: Polyglutamylation of Methotrexate enhances intracellular retention and enzyme inhibition.
Deoxyaminopteroic Acid, lacking the initial glutamate residue, cannot be polyglutamated. This is a likely explanation for its lack of cytotoxicity in human cancer cells, as it is not efficiently retained intracellularly to exert a sustained inhibitory effect.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following protocols provide a framework for assessing antifolate activity.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of an antifolate against a cancer cell line.
Materials:
-
Cancer cell line (e.g., Molt-4, HeLa)
-
Complete cell culture medium
-
Antifolate compounds (DAMPA, MTX, etc.)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the antifolate compounds in complete culture medium.
-
Remove the existing medium from the cells and add the media containing the different concentrations of antifolates. Include a vehicle-only control.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity assay.
Protocol 2: DHFR Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on DHFR activity.
Materials:
-
Purified recombinant human DHFR
-
NADPH
-
Dihydrofolate (DHF)
-
Assay buffer
-
Antifolate compounds
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and DHFR enzyme in a 96-well plate.
-
Add various concentrations of the antifolate inhibitor to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis reveals that Deoxyaminopteroic Acid, a major metabolite of methotrexate, has a pharmacological profile distinct from its parent compound and other classical antifolates. Key takeaways include:
-
Lack of Cytotoxicity in Human Cancer Cells: The absence of a glutamate moiety prevents polyglutamylation, leading to poor intracellular retention and a lack of cytotoxic activity in the tested human leukemia cell line.[8]
-
Potent Antimalarial Activity: DAMPA exhibits significant activity against P. falciparum, likely acting as a pro-drug that is converted to methotrexate within the parasite.[10] This highlights a potential for species-selective drug design.
Future research should focus on elucidating the precise mechanism of DAMPA's antimalarial activity and its potential for synergistic interactions with other antimalarial agents. Furthermore, while current data suggests a lack of anticancer efficacy, exploring its activity in a broader range of cancer cell lines and in combination with agents that may facilitate its intracellular accumulation could be warranted. The study of methotrexate metabolites like DAMPA underscores the importance of understanding the complete metabolic fate of a drug to fully characterize its therapeutic and toxicological profile.
References
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- 10. 2,4-diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Methotrexate metabolite | Antifolate | Drug Metabolite | TargetMol [targetmol.com]
A Head-to-Head Comparison of Deoxyaminopteroic Acid Synthesis Methods: A Guide for Researchers
Deoxyaminopteroic acid, also known as 4-amino-4-deoxypteroic acid, is a crucial chemical intermediate in the synthesis of a variety of folate analogs and other therapeutic compounds. For researchers and professionals in drug development, selecting the most efficient, scalable, and cost-effective synthesis method is a critical decision. This guide provides a comprehensive, head-to-head comparison of the primary methods for synthesizing Deoxyaminopteroic Acid, offering an in-depth analysis of both chemical and enzymatic approaches. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to support your decision-making process.
Introduction to Deoxyaminopteroic Acid
Deoxyaminopteroic acid is a structural analog of pteroic acid, a key component of folic acid. The replacement of the 4-hydroxyl group with an amino group fundamentally alters its chemical properties and biological activity, making it a valuable scaffold for the development of antifolate drugs and other targeted therapies. The efficiency and purity of the final product are paramount, necessitating a careful evaluation of the available synthetic routes.
Method 1: Multi-Step Chemical Synthesis
The de novo chemical synthesis of Deoxyaminopteroic Acid is a multi-step process that offers a high degree of control over the final product's purity. This approach typically involves the synthesis of a pteridine ring system followed by its coupling to a derivative of p-aminobenzoic acid.
Rationale and Strategy
The core of this strategy lies in the construction of the 2,4-diaminopteridine core, followed by the introduction of a reactive group at the 6-position to facilitate coupling with the aminobenzoic acid moiety. A common and effective approach involves the use of 2,4-diamino-6-(chloromethyl)pteridine as a key intermediate. This chlorinated intermediate is highly reactive and allows for a nucleophilic substitution reaction with the amino group of a suitably protected p-aminobenzoic acid derivative.
Experimental Protocol: A Representative Chemical Synthesis
This protocol outlines a common pathway for the chemical synthesis of Deoxyaminopteroic Acid.
Step 1: Synthesis of 2,4-Diamino-6-(hydroxymethyl)pteridine
This initial step involves the condensation of 2,4,5,6-tetraaminopyrimidine sulfate with dihydroxyacetone. The reaction is typically carried out in an aqueous solution with careful pH control to favor the formation of the desired pteridine ring structure.
Step 2: Synthesis of 2,4-Diamino-6-(chloromethyl)pteridine hydrochloride
The hydroxyl group of the previously synthesized pteridine is then converted to a more reactive chloromethyl group. This is a crucial activation step.
-
Procedure: To a flask containing thionyl chloride, 2,4-diamino-6-hydroxymethylpteridine is added portion-wise at room temperature with stirring.[1] The reaction mixture is stirred until the reaction is complete, and excess thionyl chloride is removed under reduced pressure to yield the hydrochloride salt of 2,4-diamino-6-chloromethylpteridine.[1]
Step 3: Coupling with p-Aminobenzoic Acid Derivative and Hydrolysis
The final key step is the coupling of the chlorinated pteridine intermediate with a derivative of p-aminobenzoic acid, followed by hydrolysis to yield the final product.
Visualization of the Chemical Synthesis Pathway
Caption: A simplified workflow for the multi-step chemical synthesis of Deoxyaminopteroic Acid.
Method 2: Microbial Degradation of Folic Acid
An alternative to de novo chemical synthesis is the enzymatic degradation of readily available folic acid. This method leverages the specificity of microbial enzymes to cleave the glutamate moiety from folic acid, yielding pteroic acid or its analogs.
Rationale and Strategy
This biosynthetic approach utilizes microorganisms that produce enzymes, such as carboxypeptidases, capable of hydrolyzing the amide bond linking the pteroic acid core to the glutamic acid side chain. This method can be advantageous due to the use of a cheap and abundant starting material (folic acid) and milder reaction conditions compared to some chemical syntheses. However, a key challenge is the potential for product contamination with unreacted starting material and other byproducts, necessitating robust purification steps.
Experimental Protocol: A Representative Microbial Degradation
The following protocol is based on the use of Pseudomonas species for the conversion of folic acid.
-
Culture Preparation: A suitable medium containing essential nutrients is prepared and inoculated with a strain of Pseudomonas known to produce the desired peptidase.
-
Reaction Conditions: Folic acid is added to the culture medium. The reaction is typically carried out at a controlled temperature (e.g., over 15°C) and pH (e.g., 7.3-8.0) with aeration, as the bacteria require oxygen.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the conversion of folic acid to pteroic acid.
-
Purification: The sparingly soluble pteroic acid precipitates out of the solution. The crude product is collected by filtration and then subjected to recrystallization from acidic and basic solutions to remove unreacted folic acid and other impurities. Purity levels of 95% or greater can be achieved through these purification steps.[2][3]
Visualization of the Microbial Degradation Pathway
Caption: Workflow illustrating the microbial degradation of folic acid to produce Deoxyaminopteroic Acid.
Head-to-Head Comparison
| Parameter | Multi-Step Chemical Synthesis | Microbial Degradation of Folic Acid |
| Starting Materials | 2,4,5,6-Tetraaminopyrimidine, dihydroxyacetone, thionyl chloride, p-aminobenzoic acid derivatives | Folic acid, microbial culture medium |
| Overall Yield | Can be high, but dependent on the efficiency of each step. A patent for a related pteroic acid synthesis mentions a five-step process with acceptable yields. | Dependent on the efficiency of the microbial conversion and purification losses. |
| Purity of Final Product | Potentially very high, as intermediates can be purified at each stage. | Can be challenging to achieve high purity due to contamination with starting material and byproducts. However, patents suggest purities of >95-99% are achievable with proper purification.[2][3][4] |
| Scalability | Generally scalable, but may require specialized equipment for handling hazardous reagents like thionyl chloride. | Scalability can be limited by the need for large-volume bioreactors and the time required for microbial growth and conversion (e.g., several weeks). |
| Cost-Effectiveness | Can be less cost-effective due to the use of multiple reagents and potentially complex purification steps. | Potentially more cost-effective due to the low cost of the starting material (folic acid). |
| Key Advantages | High control over product purity and structure. | Milder reaction conditions; utilizes a readily available and inexpensive starting material. |
| Key Disadvantages | Multi-step process can be time-consuming and may involve hazardous reagents. | Long reaction times; purification can be challenging; potential for batch-to-batch variability. |
Conclusion and Recommendations
The choice between chemical synthesis and microbial degradation for the production of Deoxyaminopteroic Acid depends heavily on the specific needs of the researcher or organization.
-
For applications requiring the highest purity and well-defined product specifications, multi-step chemical synthesis is the preferred method. The ability to control and purify intermediates at each stage provides a significant advantage in achieving a final product of exceptional quality. This is particularly crucial in the context of drug development and manufacturing.
-
For applications where cost is a primary driver and a slightly lower initial purity can be tolerated (with subsequent rigorous purification), microbial degradation of folic acid presents a viable alternative. The use of an inexpensive and abundant starting material makes this an attractive option for larger-scale production where cost-per-gram is a critical metric.
Ultimately, the optimal synthesis strategy will be a balance of factors including the desired purity, scale of production, available resources, and cost considerations. This guide provides the foundational knowledge to make an informed decision based on sound scientific and practical principles.
References
- US Patent US20080207625A1.
- US Patent US8044200B2.
- EP Patent EP1863816B1.
- BenchChem. Comparative study of different synthetic routes to 2,4-Diamino-6-chloromethylpteridine.
- BenchChem. 2,4-Diamino-6-chloromethylpteridine | 57521-63-8.
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Benchmarking Analytical Methods for Deoxyaminopteroic Acid: A Comparative Guide
Introduction
Deoxyaminopteroic acid, a key intermediate in the biosynthesis of folates, plays a crucial role in various biological processes. Its accurate quantification is paramount for researchers in metabolic studies, drug development, and diagnostics. This guide provides a comprehensive comparison of the primary analytical methodologies for the characterization and quantification of deoxyaminopteroic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, making it a suitable method for deoxyaminopteroic acid. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection achieved by measuring the absorbance of UV light.
Principle of HPLC-UV Analysis
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Deoxyaminopteroic acid, being a moderately polar molecule, will be retained on the column and its retention time will be influenced by the composition of the mobile phase. The UV detector measures the amount of UV light absorbed by the analyte as it elutes from the column, which is proportional to its concentration. The selection of an appropriate wavelength, typically near the absorbance maximum of the analyte, is critical for achieving optimal sensitivity.
Experimental Protocol: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[1]
1.2.1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating organic acids and related compounds.[2]
1.2.2. Reagents and Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in water. The addition of an acid to the mobile phase helps to suppress the ionization of acidic analytes, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is often necessary to achieve good separation of the analyte from impurities and degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-25 min: 90-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm is a common wavelength for detecting organic acids.[3] A full UV scan using a PDA detector is recommended during method development to determine the optimal wavelength.
-
Injection Volume: 10 µL
1.2.3. Sample Preparation
-
Accurately weigh and dissolve the deoxyaminopteroic acid standard or sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Workflow Diagram
Caption: HPLC-UV analysis workflow for Deoxyaminopteroic Acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification of analytes in complex matrices.[4]
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of deoxyaminopteroic acid) is selected. This ion is then fragmented in the second quadrupole (q2, collision cell), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides high specificity.
Experimental Protocol: Quantitative LC-MS/MS Method
2.2.1. Instrumentation
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
2.2.2. LC Conditions
-
The same LC conditions as described for the HPLC-UV method can be a good starting point. However, UHPLC columns (e.g., sub-2 µm particle size) can be used for faster analysis times and better resolution.
-
Mobile phases should be prepared with high-purity, volatile solvents and additives (e.g., formic acid) to ensure compatibility with the MS detector.
2.2.3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. The choice depends on the analyte's chemical properties. For deoxyaminopteroic acid, with its carboxylic acid and amine groups, both modes should be evaluated during method development.
-
MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and one or two characteristic product ions need to be determined by infusing a standard solution of deoxyaminopteroic acid into the mass spectrometer.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.
2.2.4. Sample Preparation
-
Sample preparation for LC-MS/MS is critical to minimize matrix effects. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), especially for biological samples.[5]
Workflow Diagram
Caption: LC-MS/MS analysis workflow for Deoxyaminopteroic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of molecules. While not typically used for routine quantification due to its lower sensitivity compared to LC-based methods, it provides invaluable qualitative information.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, resulting in a unique NMR spectrum that provides detailed information about the molecular structure. For deoxyaminopteroic acid, ¹H and ¹³C NMR would be the most informative.
Experimental Protocol: ¹H NMR Analysis
3.2.1. Instrumentation
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution.
3.2.2. Sample Preparation
-
Dissolve a sufficient amount of the deoxyaminopteroic acid sample (typically a few milligrams) in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
3.2.3. Data Acquisition
-
Acquire a ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
For structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.
Expected ¹H NMR Data
Based on the structure of deoxyaminopteroic acid, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-aminobenzoic acid moiety and the pteridine ring, as well as the methylene protons. The Human Metabolome Database provides experimental ¹H NMR data for related compounds which can serve as a reference.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Stress Conditions
According to ICH guidelines, forced degradation should include exposure to:
-
Acidic and Basic Conditions: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[2][9]
-
Oxidative Conditions: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid drug substance at an elevated temperature (e.g., 60-80 °C).
-
Photolytic Stress: Exposing the drug substance to UV and visible light.
Workflow Diagram
Caption: Workflow for forced degradation studies of Deoxyaminopteroic Acid.
Comparative Analysis of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of precursor and product ions. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Application | Routine quantification, purity testing. | Trace-level quantification, identification of unknowns, metabolomics. | Structural elucidation, purity confirmation, quantification of major components. |
| Sensitivity | Moderate (µg/mL to ng/mL range). | High to very high (ng/mL to pg/mL range).[4] | Low (mg/mL range). |
| Selectivity | Moderate; can be limited by co-eluting compounds with similar UV spectra. | Very high; based on specific mass-to-charge ratios of precursor and product ions. | High; provides detailed structural information. |
| Quantitative Accuracy | Good, provided good separation is achieved. | Excellent, especially with the use of isotopically labeled internal standards. | Good for high concentration samples, but requires careful calibration. |
| Throughput | High. | High. | Low. |
| Cost | Low to moderate. | High. | Very high. |
| Strengths | Robust, reliable, widely available, cost-effective. | Unmatched sensitivity and selectivity, provides molecular weight information.[4] | Provides unambiguous structural information. |
| Limitations | Requires a UV chromophore, lower sensitivity and selectivity compared to MS. | Susceptible to matrix effects, higher cost and complexity. | Low sensitivity, not suitable for trace analysis. |
Conclusion
The choice of an analytical method for deoxyaminopteroic acid is dictated by the specific requirements of the study.
-
HPLC-UV is a workhorse for routine quality control and quantification where high sensitivity is not paramount. Its robustness and cost-effectiveness make it an attractive option for many laboratories.
-
LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as in biological matrices or for trace impurity analysis.
-
NMR Spectroscopy is indispensable for definitive structural confirmation and for characterizing reference standards.
For comprehensive characterization, a combination of these techniques is often employed. Forced degradation studies are a critical component in the development of a robust, stability-indicating HPLC or LC-MS/MS method, ensuring the accurate assessment of deoxyaminopteroic acid in the presence of its degradation products.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000626).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Journal of Applied Pharmaceutical Science. (2025).
- MedCrave online. (2016, December 14).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
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- Beilstein Journals. (n.d.).
- International Journal of Pharmaceutical Sciences. (2025, August 13). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372.
- SciSpace. (2016, December 14).
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- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
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- Quest Journals. (n.d.).
- PMC - PubMed Central. (n.d.). Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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- TMIC Li Node. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report.
- Agilent. (n.d.).
- Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.
- ResearchGate. (2025, August 6). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs.
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The Structural Nuances of Deoxyaminopteroic Acid Derivatives as Dihydropteroate Synthase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial drug discovery, the folate biosynthesis pathway remains a fertile ground for identifying novel therapeutic agents. Dihydropteroate synthase (DHPS), a key enzyme in this pathway, is a well-validated target due to its essential role in microbial survival and its absence in mammals.[1][2] This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of deoxyaminopteroic acid derivatives and related compounds as DHPS inhibitors, supported by experimental data and detailed methodologies.
Introduction: The Enduring Appeal of Targeting Dihydropteroate Synthase
Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. This molecule is a crucial precursor in the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids.[1][3] The long-standing clinical success of sulfonamides, which act as competitive inhibitors of pABA, validates DHPS as a druggable target.[4] However, the rise of sulfonamide resistance necessitates the exploration of new chemical scaffolds that can effectively inhibit this enzyme.[1] Deoxyaminopteroic acid, a close structural analog of the enzymatic product, provides a foundational scaffold for the design of potent next-generation DHPS inhibitors.
The General Architecture of DHPS Inhibitors
The active site of DHPS can be broadly divided into two key pockets: the pterin-binding pocket and the pABA-binding pocket. The structural activity relationships of inhibitors are best understood by considering the modifications within these regions.
Caption: Core components of a deoxyaminopteroic acid-like inhibitor and their interaction with the DHPS active site.
Comparative Analysis of Structural Modifications
The potency of DHPS inhibitors is intricately linked to specific structural features. The following sections dissect the key SAR findings for modifications to the pterin and p-aminobenzoyl moieties.
The Pterin Moiety: A Hotspot for Potency Enhancement
The pterin-binding pocket of DHPS is highly conserved, making it an attractive target for designing broad-spectrum inhibitors.[1] Structural studies have revealed key interactions that govern the binding of pterin-based inhibitors.
Key Structural Insights:
-
The 2,4-diaminopyrimidine core: This is a crucial pharmacophore for many folate pathway inhibitors, though its role in DHPS inhibition is nuanced.
-
Substitutions at the 6-position: The 6-aminomethyl group is a key feature. Modifications here can significantly impact activity.
-
The pterin ring system: A planar, aromatic system is generally favored for optimal binding.
| Compound/Modification | Key Structural Feature | DHPS Inhibition (IC50) | Target Organism | Reference |
| Pterin-Sulfa Conjugate 16 | Pterin linked to sulfamethoxazole | 1.8 µM | Yersinia pestis | [4] |
| Pterin-Sulfa Conjugate 22 | Pterin linked to sulfanilamide | > 50 µM | Yersinia pestis | [4] |
| Bi-substrate Analog 10 | Oxidized pterin ring | Significant Inhibition | Bacillus anthracis | [2] |
| Bi-substrate Analog 12 | Reduced pterin ring | Inactive | Bacillus anthracis | [2] |
Analysis of Pterin Moiety Modifications:
The data clearly indicate that the nature of the substituent linked to the pterin and the oxidation state of the pterin ring itself are critical for inhibitory activity. The more complex sulfamethoxazole moiety in conjugate 16 leads to significantly better inhibition than the simpler sulfanilamide in conjugate 22 , suggesting that interactions within the pABA pocket also play a crucial role.[4] Furthermore, the lack of activity in the reduced bi-substrate analog 12 compared to its oxidized counterpart 10 highlights the importance of a planar pterin ring for effective binding in the active site.[2] This is likely due to steric clashes that occur when sp3 centers are introduced at the 5 and 6 positions of the pterin ring.[2]
The p-Aminobenzoyl Moiety: Tailoring for Selectivity and Potency
The pABA-binding pocket is the traditional target of sulfonamides. Modifications in this region can overcome resistance and enhance potency.
Key Structural Insights:
-
The para-amino group: Essential for mimicking the natural substrate, pABA.
-
The carboxyl group: While not present in sulfonamides, its inclusion in pteroic acid analogs can form important interactions.
-
Aromatic ring substitutions: Modifications to the phenyl ring can influence binding affinity and pharmacokinetic properties.
Systematic modifications of the p-aminobenzoyl region in related antifolates have demonstrated that this part of the molecule is amenable to significant changes. For instance, replacement of the phenyl ring with a naphthalene ring and alterations to the bridge connecting it to the pterin moiety are well tolerated in dihydrofolate reductase (DHFR) inhibitors, a related class of antifolates.[5] While this data is for a different enzyme, it suggests that the p-aminobenzoyl moiety offers considerable scope for chemical exploration in the design of DHPS inhibitors.
Bi-Substrate Analogs: The Next Frontier
A more advanced approach to DHPS inhibition involves the design of bi-substrate analogs that mimic the transition state of the enzymatic reaction.[2] These molecules are designed to occupy the pterin, phosphate, and pABA binding sites simultaneously.
Caption: A workflow for the development of bi-substrate DHPS inhibitors.
The synthesis of these complex molecules often involves a multi-step process, culminating in the coupling of a modified pterin moiety with a pABA analog. The evaluation of these compounds has identified trivalent inhibitors that exhibit slow binding inhibition, a desirable characteristic for drug candidates.[2]
Experimental Protocols
Synthesis of a Pterin-Sulfonamide Conjugate (Representative Example)
This protocol is adapted from the general strategies for synthesizing pterin-sulfa conjugates.[4]
-
Preparation of 6-Bromomethylpterin: Start with a commercially available pterin derivative, such as 2-amino-4-hydroxy-6-methylpteridine. Brominate the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux. Monitor the reaction by thin-layer chromatography (TLC).
-
Nucleophilic Substitution: Dissolve the desired sulfonamide (e.g., sulfamethoxazole) in a polar aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the sulfonamide nitrogen.
-
Coupling Reaction: Add the 6-bromomethylpterin solution dropwise to the sulfonamide solution at room temperature. Stir the reaction mixture for several hours until the starting materials are consumed (as monitored by TLC).
-
Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Radiometric Method)
This protocol is based on a radiometric assay for DHPS activity.[2]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 30 µL reaction mixture containing:
-
5 µM ¹⁴C-pABA (radiolabeled para-aminobenzoic acid)
-
12.5 µM 6-Hydroxymethyl-7,8-dihydropterin diphosphate (DHPPP)
-
10 mM Magnesium Chloride
-
50 mM HEPES buffer, pH 7.6
-
Varying concentrations of the test inhibitor (dissolved in DMSO, with the final DMSO concentration kept constant, e.g., 4%)
-
-
Enzyme Addition: Initiate the reaction by adding 10 ng of purified DHPS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding 1 µL of 50% acetic acid and placing the tubes on ice.
-
Separation of Product: Spot 15 µL aliquots of the reaction mixture onto Polygram TLC plates. Develop the TLC plates using ascending chromatography with a mobile phase of 100 mM phosphate buffer, pH 7.0. This separates the radiolabeled product (¹⁴C-dihydropteroate) from the unreacted ¹⁴C-pABA.
-
Quantification: Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structural activity relationship of deoxyaminopteroic acid derivatives and related compounds provides a clear roadmap for the design of novel DHPS inhibitors. Key takeaways include the critical role of a planar, oxidized pterin ring for optimal binding and the potential for significant chemical modification of the p-aminobenzoyl moiety to enhance potency and overcome resistance. The development of bi-substrate analogs that occupy multiple binding pockets represents a promising strategy for creating highly potent and specific inhibitors. Future research should focus on expanding the library of these bi-substrate mimics with diverse linkers and pABA analogs to further refine the SAR and identify clinical candidates.
References
-
Hevener, K. E., et al. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 53(1), 166–177. Available at: [Link]
-
Yun, M. K., et al. (2012). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. ACS Medicinal Chemistry Letters, 3(8), 630–634. Available at: [Link]
-
Rosowsky, A., et al. (2000). The effect of side-chain, para-aminobenzoyl region, and B-ring modifications on dihydrofolate reductase binding, influx via the reduced folate carrier, and cytotoxicity of the potent nonpolyglutamatable antifolate N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L -ornithine. Pharmacology & Therapeutics, 85(3), 235–244. Available at: [Link]
-
Azzam, R. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10437–10451. Available at: [Link]
-
Azzam, R. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: [Link]
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Fernley, R. T., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 360(1), 125–130. Available at: [Link]
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Babaoglu, K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1135–1144. Available at: [Link]
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Babaoglu, K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. Available at: [Link]
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Fernley, R. T., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. Available at: [Link]
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Request PDF. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. ResearchGate. Available at: [Link]
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Wlodarczyk, M., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(11), 3358. Available at: [Link]
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Czarnecka, K., et al. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 28(5), 910–939. Available at: [Link]
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Kerr, I. D., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry, 24(22), 5854–5862. Available at: [Link]
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Di Filippo, M., et al. (2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. ChemMedChem, 19(14), e202300727. Available at: [Link]
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Hevener, K. E., et al. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. OSTI.GOV. Available at: [Link]
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Hevener, K. E., et al. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Design strategy and general structures of newly synthesized antimicrobial DHPS and DHFR inhibitors. Available at: [Link]
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A Researcher's Guide to Deoxyaminopteroic Acid: Characterizing Differential Efficacy in Sensitive vs. Resistant Cancer Cell Lines
This guide provides a comprehensive framework for investigating the differential effects of Deoxyaminopteroic Acid (DAPA), a folic acid antagonist, on drug-sensitive and drug-resistant cancer cell lines. We will delve into the underlying mechanism of action, provide detailed protocols for developing resistant cell models, and outline a robust experimental workflow to quantify the differential cytotoxicity. This document is intended for researchers in oncology, pharmacology, and drug development seeking to understand and overcome antifolate resistance.
The Scientific Imperative: Understanding Antifolate Resistance
Folic acid antagonists, or antifolates, are a cornerstone of chemotherapy. They function by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides necessary for DNA replication and cell division.[1][2] The primary target for many of these drugs is dihydrofolate reductase (DHFR), an enzyme critical for regenerating tetrahydrofolate, an essential one-carbon donor.[3][4]
Deoxyaminopteroic Acid (DAPA), as a structural analog of folic acid, is posited to function as a competitive inhibitor of enzymes within this pathway, such as DHFR or dihydropteroate synthase (DHPS).[2][5] However, the clinical utility of any chemotherapeutic agent is often limited by the emergence of drug resistance.[6][7] Cancer cells can develop resistance through various mechanisms, including:
-
Target Enzyme Overexpression: Increased production of DHFR can overwhelm the inhibitory capacity of the drug.[3]
-
Efflux Pump Upregulation: ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[8][9][10]
-
Altered Drug Metabolism: Changes in how the drug is processed and activated (e.g., polyglutamation) can decrease its efficacy.[8]
-
Target Mutation: Alterations in the drug's binding site on the target enzyme can reduce its affinity.[11]
Therefore, a critical step in the preclinical evaluation of a new compound like DAPA is to characterize its activity not only in sensitive, treatment-naïve cells but also in resistant models that mimic the clinical challenge of treatment failure. This comparative analysis provides essential insights into the compound's potential resilience to known resistance mechanisms.
Experimental Workflow: A Comparative Cytotoxicity Analysis
The core of this investigation is a parallel assessment of DAPA's effect on a parental, drug-sensitive cell line and its derived drug-resistant counterpart. The workflow is designed to be self-validating by directly comparing the dose-response curves and determining the shift in the half-maximal inhibitory concentration (IC50).
Caption: Workflow for comparing DAPA cytotoxicity in sensitive vs. resistant cells.
Methodologies: Protocols for a Self-Validating System
Protocol 1: Establishment of a DAPA-Resistant Cell Line
The rationale behind this protocol is to mimic the clinical development of acquired resistance by exposing a cancer cell population to gradually increasing concentrations of the drug over an extended period.[6][12] This method selects for cells that have developed mechanisms to survive and proliferate under drug pressure.
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Deoxyaminopteroic Acid (DAPA) stock solution
-
Cell culture flasks, plates, and incubator (37°C, 5% CO2)
-
Reagents for cell viability assay (see Protocol 2)
Step-by-Step Procedure:
-
Determine Initial IC50: First, determine the IC50 of DAPA on the parental cell line using a standard viability assay (see Protocol 2). This value is the baseline for sensitivity.[13]
-
Initial Induction: Culture the parental cells in their standard medium containing DAPA at a low concentration (e.g., IC10 or IC20).
-
Monitor and Passage: Observe the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of DAPA.[12]
-
Dose Escalation: Once the cells show stable growth and recovery at the current drug concentration (typically after 2-3 passages), double the concentration of DAPA in the culture medium.[6][12]
-
Repeat and Select: Repeat Step 4, gradually increasing the DAPA concentration. If massive cell death occurs after a dose increase, revert to the previous concentration until the culture stabilizes.[12] This process can take several months.
-
Confirm Resistance: After achieving stable growth at a significantly higher DAPA concentration (e.g., 5-10 times the initial IC50), confirm the resistant phenotype. Culture the cells in drug-free medium for 2-3 weeks and then re-challenge them with DAPA, determining the new IC50.[13] A stable, significant increase in the IC50 value confirms the development of a resistant cell line.
Protocol 2: Comparative Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Harvest both the parental (sensitive) and the newly developed DAPA-resistant cells during their logarithmic growth phase. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of DAPA in complete culture medium. Remove the old medium from the plates and add 100 µL of the DAPA-containing medium to the respective wells. Include "vehicle control" wells (medium with the drug solvent) and "blank" wells (medium only).
-
Incubation: Incubate the plates for a duration relevant to the drug's mechanism of action (e.g., 72 hours for antifolates, to cover multiple cell cycles).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each DAPA concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the % Viability against the log of the DAPA concentration and use non-linear regression to determine the IC50 value for each cell line.
-
Data Presentation and Interpretation
Quantitative data from the comparative analysis should be summarized in a clear, tabular format. The key metric is the Resistance Factor (RF) , which quantifies the shift in drug sensitivity.
Table 1: Comparative Cytotoxicity of DAPA in Sensitive and Resistant Cells
| Cell Line | Parental IC50 (µM) | DAPA-Resistant IC50 (µM) | Resistance Factor (RF)¹ |
| Example Cell Line A | 0.05 ± 0.007 | 1.25 ± 0.15 | 25 |
| Example Cell Line B | 0.12 ± 0.011 | 3.60 ± 0.28 | 30 |
¹ Resistance Factor (RF) is calculated as (IC50 of Resistant Cells) / (IC50 of Sensitive Cells).
An RF greater than 1 indicates a loss of sensitivity. A high RF, as shown in the example table, demonstrates a significant differential effect of DAPA and confirms the successful generation of a resistant model. This data is crucial for subsequent studies aimed at elucidating the specific molecular changes responsible for this resistance. For instance, a high RF would justify further investigation into DHFR expression levels or ABC transporter activity in the resistant cell line compared to its sensitive parent.
Conclusion and Future Directions
This guide outlines a robust, logical, and self-validating approach to characterizing the differential effects of Deoxyaminopteroic Acid on drug-sensitive and -resistant cells. By establishing a resistant cell model and performing a rigorous comparative cytotoxicity analysis, researchers can quantify the degree of resistance and create an essential tool for further mechanistic studies. Understanding how resistance to a novel antifolate like DAPA develops is a critical step in the drug development pipeline, informing strategies to overcome treatment failure and design more effective cancer therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Deoxyaminopteroic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Deoxyaminopteroic Acid (DAMPA)
Key Safety Considerations:
| Property | Information | Source |
| Common Names | Deoxyaminopteroic acid, DAMPA, 2,4-Diamino-N(10)-methylpteroic acid | [1][6] |
| CAS Number | 19741-14-1 | [1] |
| Molecular Formula | C18H17N7O2 | [6] |
| Known Hazards | While specific data is limited, due to its chemical class, it should be treated as potentially toxic. The supplier indicates the need for protective gloves, clothing, and eye/face protection.[6] | [6] |
| Handling Precautions | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product.[6] | [6] |
The Legal Framework: Regulatory Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[7][8]
RCRA establishes a "cradle-to-grave" system for hazardous waste management, meaning that the generator of the waste is responsible for its safe handling from the moment it is created to its ultimate disposal.[8][9] It is imperative that all laboratory personnel are familiar with both federal and their institution's specific hazardous waste management plans.
Step-by-Step Disposal Protocol for Deoxyaminopteroic Acid
This protocol is designed to provide a clear, actionable workflow for the safe disposal of DAMPA.
Step 1: Personal Protective Equipment (PPE)
Before handling DAMPA for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste:
-
Place any solid DAMPA, contaminated weigh boats, and contaminated disposable lab supplies (e.g., gloves, wipes) into a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
If DAMPA is in a solution, collect it in a designated hazardous waste container for liquids.
-
Do not mix with other incompatible waste streams.
-
Ensure the container is properly vented if there is a potential for gas generation.
-
Step 3: Labeling of Hazardous Waste
Accurate and detailed labeling is a legal requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. Generally, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Deoxyaminopteroic Acid"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Store locked up.[6]
Step 5: Arranging for Disposal
-
Once the hazardous waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a pickup.
-
Do not pour any amount of DAMPA, solid or in solution, down the drain.
-
Do not dispose of DAMPA in the regular trash.
Deactivation of Aminopterin Analogs
Important: Any attempt to chemically deactivate DAMPA should only be undertaken after a thorough literature review, risk assessment, and with the explicit approval and guidance of your institution's EHS department. Unauthorized chemical treatment of hazardous waste is illegal and can be dangerous.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[6]
-
Ingestion: Get emergency medical help immediately.[6]
-
Spill: Alert others in the area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit. For larger spills, evacuate the area and contact your institution's emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Deoxyaminopteroic Acid.
Caption: Workflow for the Proper Disposal of Deoxyaminopteroic Acid.
Conclusion: A Culture of Safety
The responsible management and disposal of chemical waste are fundamental to a safe and ethical research environment. By adhering to these guidelines for Deoxyaminopteroic Acid, you are not only ensuring your personal safety and that of your colleagues but also upholding your professional responsibility to protect the environment. Always consult your institution's specific protocols and your EHS department for guidance.
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Navigating the Handling of Deoxyaminopteroic Acid: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Deoxyaminopteroic acid, a metabolite of the potent antifolate methotrexate, requires meticulous handling protocols due to its presumed cytotoxic properties.[1][2] As a senior application scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The principles outlined here are derived from established guidelines for handling cytotoxic agents and are designed to be a self-validating system of safety.[3][4][5]
Understanding the Risk: The Rationale Behind Stringent PPE
While specific toxicity data for Deoxyaminopteroic Acid is not extensively available, its close structural and metabolic relationship to aminopterin and methotrexate necessitates that it be handled as a hazardous compound.[1][6][7][8] Aminopterin, a related antifolate, is known for its developmental and female reproductive toxicity.[6] Cytotoxic drugs, by their nature, can be carcinogenic, mutagenic, and/or teratogenic.[5] Exposure can occur through inhalation, skin contact, or ingestion.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Core Personal Protective Equipment (PPE) for Handling Deoxyaminopteroic Acid
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.[9] The following table outlines the minimum recommended PPE for handling Deoxyaminopteroic Acid in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (meeting ASTM D-6978 standard).[4] | Provides a primary barrier against skin contact. Double gloving offers an additional layer of protection in case of a tear or puncture in the outer glove.[3] |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.[4] | Protects the wearer's clothing and skin from potential splashes and contamination. |
| Eye & Face Protection | Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.[3] | Protects the eyes and face from accidental splashes of the compound in solution. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation.[4] | Prevents the inhalation of fine particles or aerosols, which is a primary route of exposure for powdered substances. |
| Shoe Covers | Disposable shoe covers should be worn in areas where Deoxyaminopteroic Acid is handled.[3] | Prevents the tracking of contaminants out of the designated handling area. |
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Operational Plan: Safe Handling Procedures
-
Preparation : All handling of Deoxyaminopteroic Acid, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and environmental contamination.[10]
-
Weighing : When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood.[10] Use appropriate tools to handle the powder and avoid generating dust.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure all containers are clearly labeled.
-
Spill Management : In the event of a spill, immediately cordon off the area.[5] Wearing full PPE, use a chemotherapy spill kit to clean the area. All materials used for cleanup should be disposed of as hazardous waste.[11]
Disposal Plan: Managing Deoxyaminopteroic Acid Waste
Proper disposal of antineoplastic waste is critical to prevent environmental contamination and accidental exposure.[12] Waste should be segregated into two categories: trace waste and bulk waste.[13]
Waste Segregation and Disposal Pathway
Caption: Decision pathway for cytotoxic waste segregation.
-
Trace Chemotherapy Waste : This includes items with minimal residual drug amounts (less than 3% of the original quantity), such as empty vials, used gloves, gowns, and plasticware.[13] These should be disposed of in designated yellow chemotherapy waste containers for incineration.[13][14]
-
Bulk Chemotherapy Waste : This category includes unused or expired Deoxyaminopteroic Acid, solutions containing the compound, and materials used to clean up spills.[13] These must be disposed of as hazardous waste in black RCRA (Resource Conservation and Recovery Act) containers.[13] Liquid waste should be collected in a labeled, leak-proof container.[14]
Never dispose of Deoxyaminopteroic Acid or its contaminated waste down the drain or in regular trash.[14] All waste must be handled in accordance with local, state, and federal regulations.[11]
By adhering to these stringent guidelines, researchers can work confidently with Deoxyaminopteroic Acid, ensuring their safety and the integrity of their research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
